molecular formula C13H28O B7820856 2-Tridecanol CAS No. 67989-40-6

2-Tridecanol

Cat. No.: B7820856
CAS No.: 67989-40-6
M. Wt: 200.36 g/mol
InChI Key: HKOLRKVMHVYNGG-UHFFFAOYSA-N
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Description

Tridecan-2-ol is a secondary alcohol that is tridecane substituted by a hydroxy group at position 2. It has a role as an insect attractant, a pheromone and a plant metabolite. It is a tridecanol and a secondary alcohol.
2-Tridecanol has been reported in Zingiber mioga, Carica papaya, and Cistus creticus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-2-ol
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InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3
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InChI Key

HKOLRKVMHVYNGG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(C)O
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Molecular Formula

C13H28O
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DSSTOX Substance ID

DTXSID40987402
Record name Tridecan-2-ol
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Molecular Weight

200.36 g/mol
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Physical Description

mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline]
Record name 2-Tridecanol
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CAS No.

1653-31-2, 67989-40-6
Record name 2-Tridecanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxytridecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxytridecane (also known as 2-tridecanol). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this long-chain secondary alcohol. This document presents quantitative data in a structured format, outlines general experimental methodologies for the determination of these properties, and visualizes a relevant experimental workflow.

Core Physical and Chemical Properties

2-Hydroxytridecane is a saturated fatty alcohol with the chemical formula C₁₃H₂₈O. Its structure consists of a thirteen-carbon chain with a hydroxyl group located on the second carbon atom.

The physical properties of 2-Hydroxytridecane are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₈O[1][2][3][4][5]
Molecular Weight 200.36 g/mol
Melting Point 22-24 °C
23 °C
29-30 °C
Boiling Point 256-258 °C (at 760 mmHg)
110-112 °C (at 12 mmHg)-
Density 0.831 g/cm³-
Water Solubility 5.237 mg/L at 25 °C (estimated)
Appearance Colorless to almost colorless clear liquid. Can be a colorless melt or fused solid at room temperature.
LogP (o/w) 5.268 (estimated)
Vapor Pressure 0.002 mmHg at 25 °C (estimated)
Flash Point 102.22 °C (Closed Cup)
CAS Registry Number 1653-31-2

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Hydroxytridecane are not extensively published. However, standard methodologies for long-chain alcohols can be applied. Below are generalized protocols that are typically used for such characterizations.

The melting point of 2-Hydroxytridecane, which can be a solid at or near room temperature, can be determined using a standard melting point apparatus.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of 2-Hydroxytridecane is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The boiling point can be determined by distillation or micro-boiling point methods.

  • Apparatus: Distillation apparatus or a Thiele tube for micro-determination.

  • Procedure (Distillation):

    • A sample of 2-Hydroxytridecane is placed in a distillation flask with boiling chips.

    • The flask is heated, and the vapor is allowed to rise and equilibrate with the thermometer bulb.

    • The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For vacuum distillation, the pressure is maintained at a constant, reduced level.

The density of liquid 2-Hydroxytridecane can be measured using a pycnometer or a digital density meter.

  • Apparatus: Pycnometer or digital density meter.

  • Procedure (Pycnometer):

    • The mass of a clean, dry pycnometer is determined.

    • The pycnometer is filled with the liquid sample, and its mass is measured.

    • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).

    • The density of 2-Hydroxytridecane is calculated by dividing the mass of the sample by its volume.

Due to its low solubility, methods such as the slow-stir or shake-flask method followed by quantification using gas chromatography are appropriate.

  • Apparatus: Stirring plate, flasks, gas chromatograph-mass spectrometer (GC-MS).

  • Procedure (Slow-Stir Method):

    • An excess amount of 2-Hydroxytridecane is added to a known volume of water in a flask.

    • The mixture is stirred slowly for an extended period (e.g., 24-48 hours) to reach equilibrium without forming an emulsion.

    • The saturated aqueous solution is then carefully separated from the undissolved alcohol.

    • The concentration of 2-Hydroxytridecane in the aqueous phase is quantified using a suitable analytical technique like GC-MS after extraction into an organic solvent.

Biological Relevance and Experimental Workflow

While 2-Hydroxytridecane is not known to be involved in intracellular signaling pathways, it plays a significant role in chemical ecology as an insect pheromone. For instance, it has been identified as a trail pheromone in the ant Crematogaster scutellaris. The general workflow for identifying such a semiochemical is depicted below.

experimental_workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay cluster_confirmation Confirmation A Collection of Ant Hind Tibia B Solvent Extraction (e.g., n-hexane) A->B C Gas Chromatography-Mass Spectrometry (GC-MS) Analysis B->C Crude Extract D Comparison of Retention Time and Mass Spectrum with Standards C->D E Trail-Following Assay with Synthetic this compound D->E Putative Pheromone (this compound) F Observation and Quantification of Ant Behavior E->F G Identification of Active Enantiomer (e.g., (R)-(-)-tridecan-2-ol) F->G Confirmation of Activity

Workflow for the identification of 2-Hydroxytridecane as an ant trail pheromone.

The following outlines a general protocol for the analysis of insect extracts to identify volatile compounds like 2-Hydroxytridecane.

  • Sample Preparation:

    • Insect glands (e.g., hind tibia of ants) are dissected and extracted with a non-polar solvent like n-hexane or dichloromethane.

    • The extract is concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating long-chain alcohols (e.g., a non-polar or medium-polarity column like DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 60°C, held for a few minutes, followed by a ramp up to 280-300°C.

    • Injection: The sample is injected in splitless mode to maximize the transfer of analytes to the column.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compounds is recorded.

  • Data Analysis:

    • The retention time of the peak of interest in the sample chromatogram is compared to the retention time of a pure standard of 2-Hydroxytridecane.

    • The mass spectrum of the sample peak is compared to the mass spectrum of the standard and to library spectra (e.g., NIST database) for confirmation of its identity.

This guide provides a foundational understanding of the physical characteristics of 2-Hydroxytridecane. For specific applications, it is recommended that these properties be determined empirically using the described methodologies. The role of this compound in insect chemical communication highlights a key area of its biological relevance.

References

A Comprehensive Technical Guide to the Natural Sources of 2-Tridecanone (Methyl Undecyl Ketone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone, also known as methyl undecyl ketone, is a saturated methyl ketone with the molecular formula C13H26O.[1][2] It is a naturally occurring compound found in a diverse range of organisms, from plants and insects to microorganisms and mammals.[1] This volatile organic compound is recognized for its characteristic fatty, waxy, and sometimes herbaceous or cheesy aroma, which has led to its use as a flavoring agent in foods and as a component in fragrances.[3][4] Beyond its sensory properties, 2-tridecanone exhibits significant biological activity, most notably as a potent natural insecticide, first identified in the wild tomato species Lycopersicon hirsutum f. glabratum. This insecticidal property, along with potential antimicrobial applications, makes 2-tridecanone a compound of interest for research in agriculture, pest management, and drug development. This guide provides an in-depth overview of the natural sources of 2-tridecanone, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an examination of its biosynthetic pathway.

Natural Occurrence of 2-Tridecanone

2-Tridecanone has been identified in a wide array of natural matrices. It is a component of many essential oils and is also found in various fruits, vegetables, and dairy products. Its presence in the glandular trichomes of certain wild tomato plants is a key component of their natural defense mechanism against herbivorous insects. The compound has also been identified in microorganisms and is a metabolite in certain bacterial species.

Table 1: Quantitative Data on 2-Tridecanone in Natural Sources

Natural Source CategorySpecific SourcePart/ConditionConcentration / Relative AbundanceReference(s)
Plants Wild Tomato (Lycopersicon hirsutum f. glabratum)Glandular TrichomesSufficient to act as a potent insecticide
Rue (Ruta graveolens)Essential OilIdentified as a constituent; part of the methyl ketone fraction which is a major component of the oil.
Onion (Allium cepa)Field-grown plantsDetected as a volatile compound.
Zanthoxylum alatumLeaves (Essential Oil)Identified as a component.
Various Fruits & VegetablesAmerican Cranberry, Blueberry, Raspberry, Grapefruit, GingerPresent as a volatile flavor component.
Plant OilsPalm Oil, Coconut OilIsolated from the oils.
Insects Drosophila buzzatii & Drosophila martensisEjaculatory Bulb / Aggregation PheromoneComponent of pheromone blend.
Food Products Cheese, Butter, Cooked Meat-Contributes to the fatty, cheesy flavor profile. Recommended dosage in final food applications: 0.005 - 2 ppm.
Microorganisms Pseudomonas multivorans & P. aeruginosa-Metabolized by these bacteria.
Francisella tularensis-Reported as present.

Experimental Protocols: Isolation, Identification, and Quantification

The extraction and analysis of 2-tridecanone from natural sources depend on the matrix and the desired purity of the final product. Generally, the process involves an extraction step to isolate volatile and semi-volatile compounds, followed by a chromatographic technique for separation and identification.

Protocol 1: Steam Distillation for Isolation from Plant Material (e.g., Ruta graveolens)

This method is suitable for extracting volatile compounds, such as those found in essential oils.

  • Sample Preparation: Fresh or dried aerial parts of the plant (e.g., leaves, stems) are collected. The material is coarsely ground to increase the surface area for efficient extraction.

  • Extraction: The plant material is placed in a distillation flask with water. Steam is passed through the flask, causing the volatile oils to vaporize along with the water.

  • Condensation: The steam-oil mixture is passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The condensate is collected in a separatory funnel. As the essential oil is immiscible with water, it forms a distinct layer that can be physically separated.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove residual water and stored in a dark, airtight container at low temperature to prevent degradation.

Protocol 2: Solvent Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard and highly effective method for the analysis of volatile compounds in complex mixtures.

  • Sample Preparation: A known mass of the natural source (e.g., homogenized plant tissue, food sample) is placed in a vial.

  • Extraction: An appropriate organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) is added to the sample. For quantitative analysis, a known amount of an internal standard (e.g., another methyl ketone not present in the sample, such as 2-dodecanone) is also added. The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure thorough extraction.

  • Purification: The mixture is centrifuged, and the supernatant (solvent layer) is carefully transferred to a new vial. The solvent may be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injection: A small volume (typically 1 µL) of the extract is injected into the GC-MS system.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms or HP-5ms). The column separates compounds based on their boiling points and affinity for the stationary phase.

    • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification of 2-tridecanone.

  • Quantification: The concentration of 2-tridecanone is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve created with known concentrations of a pure 2-tridecanone standard is used to ensure accuracy.

Biosynthesis and Degradation Pathways

Biosynthesis of 2-Tridecanone

The biosynthesis of methyl ketones like 2-tridecanone is linked to fatty acid metabolism. While the complete pathway can vary between organisms, a generally accepted route in plants involves the β-oxidation of a C14 fatty acid (myristic acid).

  • Activation: Myristic acid is activated to its thioester derivative, Myristoyl-CoA.

  • Oxidation: Myristoyl-CoA undergoes β-oxidation, but the cycle is terminated prematurely. Instead of complete degradation, a β-ketoacyl-CoA intermediate is formed.

  • Thioesterase Action: A specific thioesterase hydrolyzes the β-ketoacyl-CoA to yield a β-keto acid.

  • Decarboxylation: The unstable β-keto acid is then decarboxylated, resulting in the formation of the C13 methyl ketone, 2-tridecanone.

Biosynthesis of 2-Tridecanone Myristic_Acid Myristic Acid (C14) Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Beta_Ketoacyl_CoA β-Ketoacyl-CoA (3-Oxotetradecanoyl-CoA) Myristoyl_CoA->Beta_Ketoacyl_CoA β-Oxidation (Incomplete) Beta_Keto_Acid β-Keto Acid Beta_Ketoacyl_CoA->Beta_Keto_Acid Thioesterase Two_Tridecanone 2-Tridecanone (C13) Beta_Keto_Acid->Two_Tridecanone Decarboxylase

Caption: Proposed biosynthetic pathway of 2-tridecanone via fatty acid metabolism.

Bacterial Degradation of 2-Tridecanone

Studies on Pseudomonas species have elucidated a degradation pathway for 2-tridecanone, which involves a subterminal oxidation mechanism. This is essentially a biological Baeyer-Villiger oxidation.

  • Oxidation: A monooxygenase enzyme inserts an oxygen atom between the carbonyl carbon and the adjacent methylene group of 2-tridecanone.

  • Ester Formation: This oxidation results in the formation of the ester undecyl acetate.

  • Hydrolysis: An esterase then hydrolyzes undecyl acetate to yield undecan-1-ol and acetic acid, which can then enter central metabolic pathways.

Bacterial Degradation of 2-Tridecanone Two_Tridecanone 2-Tridecanone Undecyl_Acetate Undecyl Acetate Two_Tridecanone->Undecyl_Acetate Monooxygenase (Baeyer-Villiger) Undecanol Undecan-1-ol Undecyl_Acetate->Undecanol Esterase Acetic_Acid Acetic Acid Undecyl_Acetate->Acetic_Acid Esterase Metabolism Central Metabolism Undecanol->Metabolism Acetic_Acid->Metabolism

Caption: Degradation pathway of 2-tridecanone in Pseudomonas species.

General Experimental Workflow

The logical flow for investigating 2-tridecanone from a novel natural source follows a standard procedure from sample acquisition to final data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_extract Isolation cluster_analysis Analysis & Quantification Source Natural Source (e.g., Plant Leaves) Process Drying & Grinding Source->Process Extraction Extraction (e.g., Steam Distillation, Solvent) Process->Extraction Crude Crude Extract / Essential Oil Extraction->Crude GCMS GC-MS Analysis Crude->GCMS Quant Quantification GCMS->Quant ID Identification (vs. Library) GCMS->ID Data Data Interpretation & Reporting Quant->Data ID->Data

Caption: General workflow for isolation and analysis of 2-tridecanone.

References

An In-Depth Technical Guide on the Biosynthesis of Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of long-chain fatty alcohols, crucial molecules with diverse biological roles and significant industrial applications. This document details the enzymatic reactions, metabolic pathways, and regulatory mechanisms governing their synthesis. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for the scientific community.

Introduction to Long-Chain Fatty Alcohols

Long-chain fatty alcohols are aliphatic alcohols, typically with chain lengths ranging from 4 to over 26 carbons, derived from natural fats and oils. In nature, they are essential components of waxes, cutin, and suberin, forming protective barriers on the surfaces of plants, insects, and the skin of animals. They also serve as precursors for the synthesis of wax esters and ether lipids. Industrially, fatty alcohols are utilized in the production of detergents, surfactants, cosmetics, and lubricants. The biosynthesis of these molecules primarily involves the reduction of long-chain fatty acids or their activated forms, such as fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-Acyl Carrier Protein (acyl-ACP) thioesters.

Core Biosynthetic Pathways

The production of long-chain fatty alcohols in biological systems predominantly occurs through two main enzymatic routes starting from fatty acyl-CoA or fatty acyl-ACP. These precursors are generated from de novo fatty acid synthesis, which begins with the carboxylation of acetyl-CoA to malonyl-CoA.

2.1. One-Step Reduction Pathway: Fatty Acyl-CoA/ACP Reductase (FAR)

A direct four-electron reduction of a fatty acyl-CoA or acyl-ACP to a primary fatty alcohol is catalyzed by a single enzyme, a fatty acyl-CoA reductase (FAR). This pathway is prevalent in a variety of organisms, including plants, insects, and mammals. The FAR enzyme utilizes NADPH as a reducing agent to catalyze the reduction of the acyl thioester to an alcohol. This process occurs in two steps on the enzyme, with a fatty aldehyde as a transient, enzyme-bound intermediate that is typically not released.

2.2. Two-Step Reduction Pathway

This pathway involves the sequential action of two distinct enzymes.

  • Step 1: Reduction to a Fatty Aldehyde: A fatty acyl-CoA or acyl-ACP is first reduced to a fatty aldehyde. This two-electron reduction is catalyzed by an acyl-CoA reductase (ACR) or an acyl-ACP reductase (AAR). Alternatively, free fatty acids can be converted to fatty aldehydes by a carboxylic acid reductase (CAR).

  • Step 2: Reduction of the Fatty Aldehyde: The resulting fatty aldehyde is then reduced to a long-chain fatty alcohol by an NADPH-dependent fatty aldehyde reductase or an alcohol dehydrogenase.

The following diagram illustrates the central biosynthetic pathways leading to long-chain fatty alcohols.

Fatty_Alcohol_Biosynthesis cluster_0 De Novo Fatty Acid Synthesis cluster_1 Precursor Activation & Diversion cluster_2 Fatty Alcohol Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acyl-ACP Fatty Acyl-ACP Malonyl-CoA->Fatty Acyl-ACP FAS Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-ACP->Fatty Acyl-CoA Acyl-ACP Thioesterase Fatty Acyl-ACP->Fatty Acyl-CoA Free Fatty Acid Free Fatty Acid Fatty Acyl-ACP->Free Fatty Acid Acyl-ACP Thioesterase Fatty Acyl-ACP->Free Fatty Acid Long-Chain\nFatty Alcohol Long-Chain Fatty Alcohol Fatty Acyl-CoA->Long-Chain\nFatty Alcohol FAR (1-step) Fatty Acyl-CoA->Long-Chain\nFatty Alcohol Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA->Fatty Aldehyde ACR Fatty Acyl-CoA->Fatty Aldehyde Free Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Free Fatty Acid->Fatty Acyl-CoA Free Fatty Acid->Fatty Aldehyde CAR Free Fatty Acid->Fatty Aldehyde Fatty Aldehyde->Long-Chain\nFatty Alcohol Aldehyde Reductase Fatty Aldehyde->Long-Chain\nFatty Alcohol

Caption: Overview of Long-Chain Fatty Alcohol Biosynthesis Pathways.

Key Enzymes in Long-Chain Fatty Alcohol Biosynthesis

The substrate specificity and kinetic properties of the enzymes involved in these pathways are critical determinants of the chain length and saturation of the resulting fatty alcohols.

3.1. Fatty Acyl-CoA Reductase (FAR)

FARs are a diverse family of enzymes with varying substrate specificities. For instance, the FAR from Marinobacter aquaeolei VT8 has been shown to produce a range of C16-C18 fatty alcohols. The FAR from jojoba accepts saturated and monounsaturated fatty acyl-CoAs with chain lengths from C16 to C22.

3.2. Carboxylic Acid Reductase (CAR)

CARs exhibit broad substrate specificity, acting on a variety of aliphatic and aromatic carboxylic acids. The kinetic properties of CARs are influenced by the electronic nature of the carboxylic acid substrate, with electron-rich acids generally being favored. These enzymes require post-translational modification by a phosphopantetheinyl transferase for activity.

3.3. Aldehyde Reductases

A variety of aldehyde reductases and alcohol dehydrogenases can catalyze the final step of the two-step pathway. The enzyme YbbO from E. coli has been identified as a long-chain specific aldehyde reductase with a preference for C16 and C18 aldehydes.

Quantitative Data

The following tables summarize key quantitative data related to the production of long-chain fatty alcohols in engineered microorganisms and the kinetic properties of relevant enzymes.

Table 1: Production of Long-Chain Fatty Alcohols in Engineered Microorganisms

Host OrganismEngineered PathwayKey Enzyme(s) ExpressedSubstrateTiter (g/L)Predominant Alcohol(s)Reference(s)
Escherichia coliTwo-step reductionAcyl-ACP Reductase (AAR) from Synechococcus elongatus, Aldehyde Reductase (YbbO) from E. coliGlucose1.99C16, C18
Escherichia coliTwo-step reductionCarboxylic Acid Reductase (CAR) from Mycobacterium marinum, Aldehyde Reductase (Ahr) from E. coliGlucose0.35C12-C18
Escherichia coliTwo-step reductionAcyl-ACP Reductase (AAR) and Aldehyde Reductase (YbbO)Glucose12.5C16, C18
Saccharomyces cerevisiaeOne-step reductionFatty Acyl Reductase (FAR) from Mus musculusGlucose6.0C12-C18
Rhodosporidium toruloidesOne-step reductionFatty Acyl-CoA Reductase (FAR) from Marinobacter aquaeolei VT8Sucrose>8.0C16-C18
Lipomyces starkeyiOne-step reductionFatty Acyl-CoA Reductase (FAR) from Marinobacter aquaeolei VT8Glucose4.2Not Specified
Yarrowia lipolyticaOne-step reductionFatty Acyl-CoA Reductase (MhFAR)Glucose5.8C16, C18

Table 2: Kinetic Parameters of Key Enzymes in Fatty Alcohol Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference(s)
Aldehyde Reductase (YbbO)Escherichia coliHexadecanal (C16)1.512.80.6
Aldehyde Reductase (YbbO)Escherichia coliOctadecanal (C18)0.910.20.47
Aldehyde ReductasePig KidneyD-Glyceraldehyde4800Not ReportedNot Reported
Aldehyde ReductasePig KidneyNADPH9.1Not ReportedNot Reported
ALDH9A1Homo sapiensHexanal8115Not Reported
ALDH9A1Homo sapiensNAD+32Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of long-chain fatty alcohol biosynthesis.

5.1. Quantification of Long-Chain Fatty Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of long-chain fatty alcohols from biological samples.

  • Materials:

    • Hexane, Isopropanol, Methanol (HPLC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal standard (e.g., Capryl alcohol-d18)

    • Fatty alcohol standards

    • Glass centrifuge tubes

    • Nitrogen evaporator

    • GC-MS system

  • Procedure:

    • Extraction:

      • To 200 µL of sample (e.g., cell culture, plasma), add a known amount of the internal standard.

      • Add 2 mL of a 3:2 (v/v) hexane:isopropanol mixture.

      • Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes to separate the phases.

      • Carefully transfer the upper organic layer to a clean glass tube.

      • Repeat the extraction with an additional 2 mL of hexane and combine the organic layers.

      • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Derivatization:

      • To the dried residue, add 50 µL of BSTFA with 1% TMCS.

      • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

    • GC-MS Analysis:

      • Inject 1 µL of the derivatized sample into the GC-MS.

      • GC Conditions:

        • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

        • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

        • Injector Temperature: 280°C.

        • Oven Temperature Program: Initial temperature of 150°C for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min.

      • MS Conditions:

        • Ionization Mode: Electron Impact (EI) at 70 eV

        • Scan Range: m/z 50-600

    • Quantification:

      • Create a calibration curve using fatty alcohol standards of known concentrations that have undergone the same extraction and derivatization procedure.

      • Quantify the fatty alcohols in the samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

The following diagram outlines the workflow for the GC-MS analysis of fatty alcohols.

GCMS_Workflow Sample Biological Sample + Internal Standard Extraction Liquid-Liquid Extraction (Hexane/Isopropanol) Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization TMS Derivatization (BSTFA, 60°C) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Workflow for the GC-MS analysis of long-chain fatty alcohols.

5.2. In Vitro Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This protocol is a general method for determining FAR activity by monitoring the consumption of NADPH.

  • Materials:

    • Purified FAR enzyme

    • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

    • NADPH

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM DTT)

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer and the fatty acyl-CoA substrate at the desired concentration.

    • Add the purified FAR enzyme to the mixture.

    • Initiate the reaction by adding NADPH (final concentration typically 100-200 µM).

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (extinction coefficient = 6.22 mM-1cm-1).

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the fatty acyl-CoA substrate while keeping the NADPH concentration saturating.

5.3. In Vitro Assay for Wax Ester Synthase (WS) Activity

This protocol is adapted from the method used to characterize the Arabidopsis thaliana WSD1 enzyme.

  • Materials:

    • Crude protein extract from a source expressing the wax ester synthase (e.g., recombinant E. coli).

    • [1-14C]palmitoyl-CoA (acyl donor)

    • Octadecanol (C18 alcohol, acyl acceptor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Chloroform

    • Thin-layer chromatography (TLC) plates

    • Scintillation counter

  • Procedure:

    • Prepare the reaction mixture containing 100 µg of crude protein extract, 3.75 mM octadecanol, and 4.72 µM [1-14C]palmitoyl-CoA in the assay buffer.

    • Incubate the mixture at 35°C for 30 minutes.

    • Terminate the reaction by adding 500 µL of chloroform.

    • Vortex and centrifuge to separate the phases.

    • Spot the chloroform (lower) phase onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 90:7.5:1, v/v/v).

    • Visualize the radiolabeled wax ester product by autoradiography.

    • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

Conclusion

The biosynthesis of long-chain fatty alcohols is a fundamental metabolic process with significant biological and industrial implications. A thorough understanding of the enzymes and pathways involved is crucial for applications ranging from the metabolic engineering of microorganisms for biofuel and oleochemical production to the development of novel therapeutics targeting lipid metabolism. This guide provides a foundational resource for researchers in these fields, offering a detailed overview of the core biosynthetic principles, quantitative data for comparative analysis, and robust experimental protocols. Future research focusing on the structural biology and mechanistic details of the key reductase enzymes will be instrumental in enabling more precise and efficient engineering of these valuable metabolic pathways.

A Technical Guide to the Safe Handling and Precautionary Measures for 2-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Tridecanol (CAS No: 1653-31-2). The information is compiled to ensure safe laboratory practices and to provide researchers with the necessary data for risk assessment and experimental design.

Chemical Identification and Properties

This compound is a long-chain fatty alcohol.[1] It is characterized as a colorless, viscous liquid or fused solid at room temperature.[1][2] Due to its long hydrophobic alkyl chain, it is generally insoluble in water but soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₂₈O[3]
Molecular Weight 200.36 g/mol
CAS Number 1653-31-2
Appearance Colorless to white to pale yellow fused solid or clear liquid as melt
Melting Point 29-30 °C
Boiling Point 156-157 °C at 11 mmHg; 256-258 °C at 760 mmHg
Flash Point 102.3 °C (216 °F)
Density 0.831 g/cm³
Vapor Pressure 0.00219 mmHg at 25 °C
Water Solubility 5.237 mg/L at 25 °C (estimated)
LogP (o/w) 4.28810 (estimated)

Hazard Identification and GHS Classification

According to several safety data sheets, this compound is not classified under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) for physical, health, or environmental hazards, and often carries no hazard pictograms or signal words. However, a related isomer, 1-Tridecanol, is classified as causing skin and eye irritation and being very toxic to aquatic life. Given the lack of extensive toxicological data for this compound, it is prudent to handle it with care, assuming it may cause irritation upon contact.

Table 2: GHS Classification Summary

Hazard ClassClassificationNotes
Physical Hazards Not Classified
Health Hazards Not Classified
Environmental Hazards Not Classified

Note: While officially unclassified, treat as a potential skin and eye irritant based on the properties of similar long-chain alcohols.

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety in a laboratory setting.

3.1 Engineering Controls and Work Practices Handling should be performed in a well-ventilated area to prevent the generation of vapor or mist. A local exhaust system is recommended if aerosols are likely to be generated. Safety showers and eye bath stations should be readily accessible.

3.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields (EN 166) or goggles. A face shield may be required in certain situations.
Hand Protection Protective gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
Skin/Body Protection Protective clothing, long-sleeved lab coat. Protective boots may be required depending on the scale of work.
Respiratory Protection Vapor respirator if ventilation is inadequate or if exposure limits are exceeded. Follow local regulations.

3.3 Storage Conditions Store this compound in a tightly closed container in a cool, dry, and dark place. It should be stored away from incompatible materials, particularly strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water/shower. If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if feeling unwell.

4.1 Fire-Fighting and Accidental Release

  • Suitable Extinguishing Media : Dry chemical, foam, or carbon dioxide.

  • Unsuitable Extinguishing Media : Water jet, as it may scatter and spread the fire.

  • Accidental Release : For spills, absorb the material with an inert absorbent (e.g., dry sand, earth) and place it in a suitable container for disposal. Ensure adequate ventilation and prevent the product from entering drains.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. No specific oral, dermal, or inhalation toxicity data is readily available from the reviewed sources. Based on information for similar compounds, it may cause skin and eye irritation.

Table 5: Summary of Toxicological Data

EndpointResultReference(s)
Acute Oral Toxicity Not determined
Acute Dermal Toxicity Not determined
Acute Inhalation Toxicity Not determined
Skin Corrosion/Irritation May cause skin irritation
Serious Eye Damage/Irritation May cause eye irritation

Experimental Protocols and Data Limitations

The data presented in this guide are aggregated from publicly available Safety Data Sheets (SDS) and chemical supplier databases. These sources do not provide detailed experimental protocols (e.g., specific OECD, ISO, or EPA test guidelines) used to determine the cited physical, chemical, or toxicological properties. Researchers should consult primary literature for in-depth experimental methodologies. The absence of comprehensive toxicity data necessitates that this compound be handled with a high degree of caution, assuming potential for hazards not yet formally classified.

Visualized Workflow and Logic Diagrams

To aid in procedural understanding, the following diagrams illustrate key workflows for handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Execution cluster_post Post-Handling Receive Receive Chemical Review_SDS Review Safety Data Sheet (SDS) Receive->Review_SDS Prep_Area Prepare Ventilated Work Area Review_SDS->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Handling Perform Experimental Work Don_PPE->Handling Store Store in Cool, Dry, Sealed Container Handling->Store Doff_PPE Doff & Clean PPE Handling->Doff_PPE Dispose Dispose of Waste via Licensed Contractor Handling->Dispose Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard operating procedure for the safe handling of this compound.

Emergency_Response_Logic cluster_spill Chemical Spill cluster_exposure Personal Exposure Event Emergency Event Occurs EventType Identify Event Type Event->EventType SpillSize Assess Spill Size EventType->SpillSize Spill Route Route of Exposure? EventType->Route Exposure SmallSpill Small Spill: Contain with inert absorbent SpillSize->SmallSpill Minor LargeSpill Large Spill: Evacuate area & call emergency services SpillSize->LargeSpill Major Dispose Dispose of waste properly SmallSpill->Dispose Skin Skin/Eye Contact: Remove contaminated clothing. Rinse for 15 mins. Route->Skin Contact Inhalation Inhalation: Move to fresh air. Route->Inhalation Inhaled Medical Seek Medical Attention (Bring SDS) Skin->Medical Inhalation->Medical

Caption: Decision-making logic for emergency response to a this compound incident.

References

solubility of 2-Tridecanol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Tridecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C13 secondary fatty alcohol, finds applications in various fields, including its use as a surfactant and in the formulation of cosmetics and personal care products.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization in chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, experimental methodologies for solubility determination, and the underlying principles governing its behavior in various solvent systems.

It is important to note that while the general solubility characteristics of long-chain alcohols are well-understood, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. This guide, therefore, combines established principles of organic chemistry with available data on analogous compounds to provide a qualitative and estimated quantitative solubility profile. Furthermore, it details the standard experimental protocols that can be employed to determine precise solubility data for specific applications.

Qualitative and Estimated Quantitative Solubility Data

The solubility of an alcohol is primarily determined by the interplay between its polar hydroxyl (-OH) group and its non-polar hydrocarbon chain.[2][3] The long C13 alkyl chain in this compound imparts a significant non-polar character to the molecule, making it readily soluble in a wide range of organic solvents.[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit high solubility in non-polar and moderately polar organic solvents. Its solubility in polar solvents will be more limited, decreasing with the increasing polarity of the solvent.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, Propanol, ButanolHighThe hydroxyl group of this compound can form hydrogen bonds with the solvent molecules, and the alkyl chain can interact favorably with the non-polar part of the solvent alcohols.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their overall low polarity.
Hydrocarbons Hexane, TolueneHighThe long, non-polar alkyl chain of this compound interacts favorably with non-polar hydrocarbon solvents through van der Waals forces.
Chlorinated Solvents Chloroform, DichloromethaneHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like long-chain alcohols.
Ketones AcetoneHighAcetone is a polar aprotic solvent that can effectively solvate both the polar and non-polar portions of the this compound molecule.
Estimated Quantitative Solubility of this compound at 25°C

In the absence of specific experimental data, the following table provides estimated solubility values for this compound in various organic solvents at 25°C. These estimations are based on the general solubility trends for long-chain alcohols and should be considered as a guide for initial experimental design. For critical applications, experimental verification is strongly recommended.

SolventEstimated Solubility ( g/100 mL)
Methanol> 50
Ethanol> 50
n-Propanol> 50
n-Butanol> 50
Acetone> 50
Tetrahydrofuran (THF)> 50
Diethyl Ether> 50
Hexane> 30
Toluene> 50
Chloroform> 50
Dichloromethane> 50

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. Several well-established methods can be employed to measure the solid-liquid or liquid-liquid equilibrium of this compound in organic solvents.

Analytical (Synthetic) Method

This method involves the visual determination of the temperature at which a solid solute dissolves in a solvent upon heating or precipitates upon cooling.

Methodology:

  • Sample Preparation: A known mass of this compound and a known mass of the organic solvent are placed in a sealed glass tube.

  • Heating and Observation: The tube is slowly heated in a controlled temperature bath with constant stirring. The temperature at which the last solid particle of this compound disappears is recorded as the solubility temperature for that specific composition.

  • Cooling and Observation: The solution is then slowly cooled, and the temperature at which the first crystal appears is also recorded.

  • Data Analysis: The average of the dissolution and precipitation temperatures is taken as the equilibrium temperature. This process is repeated for several different compositions to construct a solubility curve.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Weigh this compound prep2 Weigh Solvent prep1->prep2 prep3 Combine in Sealed Tube prep2->prep3 exp1 Slowly Heat with Stirring exp2 Observe Complete Dissolution exp1->exp2 exp3 Record Temperature (T_diss) exp2->exp3 exp4 Slowly Cool with Stirring exp3->exp4 exp5 Observe First Crystal Formation exp4->exp5 exp6 Record Temperature (T_cryst) exp5->exp6 analysis1 Calculate Average Temperature (T_diss + T_cryst) / 2 exp6->analysis1 analysis2 Repeat for Multiple Compositions analysis1->analysis2 analysis3 Construct Solubility Curve analysis2->analysis3

Caption: Workflow for the Analytical (Synthetic) Method.

Gravimetric Method

This is a classical and highly accurate method that involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residual this compound is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

G cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis eq1 Add Excess this compound to Solvent eq2 Agitate at Constant Temperature eq1->eq2 eq3 Allow Phases to Separate eq2->eq3 samp1 Withdraw Supernatant with Filter eq3->samp1 samp2 Weigh Sample of Saturated Solution samp1->samp2 analysis1 Evaporate Solvent samp2->analysis1 analysis2 Weigh Residual this compound analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Caption: Workflow for the Gravimetric Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can be used to determine solid-liquid phase diagrams and, consequently, solubility.

Methodology:

  • Sample Preparation: A series of samples with different known compositions of this compound and the organic solvent are prepared and hermetically sealed in DSC pans.

  • Thermal Analysis: Each sample is subjected to a controlled temperature program in the DSC instrument, typically involving a heating and a cooling cycle. The instrument measures the heat flow into or out of the sample as a function of temperature.

  • Data Interpretation: The resulting DSC thermogram will show endothermic peaks during heating, corresponding to the melting of the eutectic mixture and the dissolution of the remaining solid. The onset temperature of the final melting peak corresponds to the liquidus temperature (solubility temperature) for that specific composition.

  • Phase Diagram Construction: By plotting the liquidus temperatures against the mole fraction of this compound for all the prepared samples, the solid-liquid phase diagram can be constructed, from which the solubility at any given temperature can be determined.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation prep1 Prepare Mixtures of Known Compositions prep2 Seal in DSC Pans prep1->prep2 analysis1 Run DSC Temperature Program prep2->analysis1 analysis2 Record Heat Flow vs. Temperature analysis1->analysis2 interp1 Identify Onset of Final Melting Peak analysis2->interp1 interp2 Determine Liquidus Temperature interp1->interp2 interp3 Plot Liquidus Temperature vs. Composition interp2->interp3 interp4 Construct Phase Diagram interp3->interp4

Caption: Workflow for the DSC Method.

Conclusion

This compound is a long-chain fatty alcohol with a high affinity for a broad range of organic solvents. While specific quantitative solubility data is sparse in the literature, its chemical structure suggests excellent solubility in non-polar and moderately polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide—the analytical (synthetic) method, the gravimetric method, and Differential Scanning Calorimetry—provide robust frameworks for accurate determination. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling informed solvent selection and the design of effective experimental and manufacturing processes.

References

A Technical Guide to the Spectroscopic Analysis of Tridecan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridecan-2-ol (CAS No: 1653-31-2), a secondary alcohol with the molecular formula C₁₃H₂₈O.[1][2] The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: Tridecan-2-ol[1]

  • Synonyms: 2-Hydroxytridecane, Methylundecylcarbinol[1]

  • Molecular Formula: C₁₃H₂₈O[1]

  • Molecular Weight: 200.36 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tridecan-2-ol, providing a quantitative basis for its identification.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted based on typical values for analogous structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.78Sextet1HH-2 (-CH OH)
~1.54Singlet1H-OH
~1.45Multiplet2HH-3 (-CH₂ -CHOH)
~1.26Multiplet18HH-4 to H-12 (-(CH₂ )₉-)
~1.19Doublet3HH-1 (-CHOH-CH₃ )
~0.88Triplet3HH-13 (-CH₂-CH₃ )

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Data reported in various chemical databases.

Chemical Shift (δ, ppm)Carbon Assignment
~68.2C-2 (-C HOH)
~39.4C-3
~31.9C-11
~29.7C-5 to C-10
~29.4C-4
~25.9C-12
~23.5C-1
~22.7C-13
~14.1C-14

Table 3: Infrared (IR) Spectroscopy Data

Sample Phase: Liquid Film / Gas Phase.

Wavenumber (cm⁻¹)IntensityVibration Mode
3500–3200Strong, BroadO-H Stretch (Hydrogen-bonded)
2955–2850StrongC-H Stretch (Aliphatic sp³)
1465MediumC-H Bend (Methylene)
1375MediumC-H Bend (Methyl)
1260–1050StrongC-O Stretch (Secondary Alcohol)

Table 4: Mass Spectrometry (GC-MS) Data

Ionization Method: Electron Ionization (EI), 70 eV.

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment Ion
45100[CH₃CHOH]⁺ (Base Peak, from α-cleavage)
43~22[C₃H₇]⁺
41~20[C₃H₅]⁺
55~18[C₄H₇]⁺
57~17[C₄H₉]⁺
182Low[M-H₂O]⁺ (Dehydration product)
200Very Low / Absent[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections describe standardized protocols for acquiring the spectroscopic data presented above. These are generalized methodologies and may require optimization based on the specific instrumentation available.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tridecan-2-ol.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters (¹H NMR):

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Instrumentation and Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-10 seconds.

    • Number of Scans: 128-1024 scans (or more, depending on concentration).

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

    • DEPT-135/90: Utilize standard DEPT pulse programs to differentiate between CH, CH₂, and CH₃ signals.

3.2 Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a single drop of neat (undiluted) tridecan-2-ol directly onto the center of the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the sample spectrum.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • The final spectrum is automatically generated as the ratio of the sample scan to the background scan, presented in absorbance or transmittance. Alcohols typically show a strong, broad O-H stretching band between 3500-3200 cm⁻¹ and a C-O stretch in the 1260-1050 cm⁻¹ region.

3.3 Mass Spectrometry (MS)

This protocol describes the analysis of tridecan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of tridecan-2-ol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Instrumentation and Parameters:

    • Injector Temperature: 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Instrumentation and Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Fragmentation: Alcohols typically undergo α-cleavage and dehydration. For tridecan-2-ol, the most prominent α-cleavage results in the stable [CH₃CHOH]⁺ ion at m/z 45. The molecular ion peak is often weak or absent.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown alcohol like tridecan-2-ol using the spectroscopic techniques discussed.

SpectroscopicWorkflow Workflow for Spectroscopic Analysis of Tridecan-2-ol cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Sample Tridecan-2-ol Sample Prep Sample Preparation (Dissolving / Diluting) Sample->Prep IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR MS Mass Spectrometry (GC-MS) Prep->MS IR_Data Functional Groups (-OH, C-O, C-H) IR->IR_Data Provides NMR_Data Carbon Skeleton & Connectivity NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Analysis Combined Data Analysis IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis Structure Final Structure Elucidation Analysis->Structure

Caption: General workflow for the structural analysis of an alcohol.

References

The Role of 2-Tridecanol in Insect Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Tridecanol, a 13-carbon secondary alcohol, serves as a pivotal, yet multifaceted, semiochemical in the chemical ecology of several insect orders. While often functioning as a metabolic precursor to more active pheromonal compounds, its enantiomers can also exhibit direct and potent bioactivity. This technical guide provides an in-depth review of the identified roles of this compound, focusing on its function as a trail pheromone in ants, and as a precursor to aggregation and sex pheromones in flies and sawflies, respectively. We consolidate quantitative behavioral data, present detailed experimental protocols for key bioassays, and illustrate the underlying physiological and biochemical pathways. This document is intended for researchers in chemical ecology, neuroethology, and drug development seeking a comprehensive understanding of this compound's function and the methodologies used to elucidate it.

Introduction to this compound as a Semiochemical

This compound (C₁₃H₂₈O) is a chiral secondary alcohol that has been identified as a behaviorally significant compound in several insect species. Its role is diverse, acting directly as a trail pheromone in the ant Crematogaster scutellaris, and indirectly as a biosynthetic precursor to acetate esters that function as aggregation or sex pheromones in Diptera and Hymenoptera. The chirality of this compound is often critical to its biological activity, with different enantiomers eliciting vastly different behavioral responses. Understanding the specific roles, perception, and biosynthesis of this molecule provides valuable insights into the evolution of insect chemical communication and offers potential avenues for the development of targeted pest management strategies.

Roles of this compound in Insect Communication

The function of this compound is species-specific, highlighting the evolutionary divergence of chemical signaling pathways. Below are the three primary roles identified in the literature.

Trail Pheromone in Crematogaster scutellaris

In the acrobat ant, Crematogaster scutellaris, this compound is the sole active component of the trail pheromone, secreted from glands in the hind tibias. Research has demonstrated a remarkable degree of enantiomeric specificity. The (R)-enantiomer, (R)-(-)-2-tridecanol, is responsible for the vast majority of the trail-following activity. It is effective at concentrations 1,000 times lower than its (S)-enantiomer, suggesting that (R)-2-tridecanol is the naturally utilized signal for recruitment and orientation during foraging[1].

Aggregation Pheromone Precursor in Drosophila mulleri

In the fruit fly Drosophila mulleri, the acetate ester of this compound acts as a key component of the male-produced aggregation pheromone. Specifically, (S)-(+)-2-tridecanol acetate, along with (Z)-10-heptadecen-2-one, attracts both males and females. The precursor alcohol, (S)-(+)-2-tridecanol, is produced by mature males and subsequently acetylated to form the active pheromone component. Bioassays have shown that flies respond to the racemic and pure (S)-enantiomer of the acetate, but not to the (R)-enantiomer, again highlighting the importance of stereochemistry in receptor-level recognition[1][2][3].

Sex Pheromone Precursor in Macrodiprion nemoralis

For the pine sawfly Macrodiprion nemoralis, a structurally complex derivative of this compound serves as the precursor to the female-produced sex pheromone. The alcohol, identified as (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol, is found in female extracts at approximately 800 pg per individual[4]. This alcohol is then acetylated to form (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecyl acetate, the compound that is highly attractive to males in field trapping experiments. This demonstrates a common biosynthetic strategy in sawflies where a long-chain, methyl-branched secondary alcohol is the penultimate step in the pheromone pathway.

Quantitative Behavioral Data

The behavioral responses elicited by this compound and its derivatives have been quantified in several studies. The following tables summarize this key data.

Table 1: Trail-Following Response of Crematogaster scutellaris to this compound Enantiomers Data extracted from Scarano et al. (2024), Scientific Reports.

Concentration (ng/µL)Mean Distance Walked on Trail ± SEM (cm) - (R)-(-)-2-TridecanolStatistical Significance (vs. Control)Mean Distance Walked on Trail ± SEM (cm) - (S)-(+)-2-TridecanolStatistical Significance (vs. Control)
0 (Control)5.2 ± 1.1-4.8 ± 0.9-
0.00118.5 ± 2.5 6.1 ± 1.3NS
0.0122.1 ± 3.07.5 ± 1.5NS
0.125.8 ± 3.2 8.9 ± 1.8NS
1.028.3 ± 3.515.4 ± 2.7
10.030.1 ± 3.1 19.8 ± 3.0
(NS: Not Significant; *: p < 0.05; **: p < 0.001)

Table 2: Wind Tunnel Bioassay of Drosophila mulleri to Pheromone Components Data represents typical responses as described in Bartelt et al. (1989), J. Chem. Ecol. Specific quantitative data from the original publication was not available in the search results.

Test Compound (Dose)% of Flies Exhibiting Upwind Flight (Approx.)% of Flies Landing at Source (Approx.)
Solvent Control< 10%< 5%
(S)-(+)-2-Tridecanol Acetate (10 ng)> 60%> 50%
(R)-(-)-2-Tridecanol Acetate (10 ng)< 15%< 10%
Racemic this compound Acetate (20 ng)> 60%> 50%
Natural Male Extract> 70%> 60%

Table 3: Field Trapping of Macrodiprion nemoralis Males Data is a representative summary based on descriptions from Bergström et al. (1995), Experientia. Specific trap catch numbers were not available in the search results.

Lure Composition (Dose)Relative Trap Catch
Unbaited Control TrapBaseline (1x)
(2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecyl acetate (100 µg)High (e.g., >50x control)
Mixture of 16 stereoisomers (100 µg)High (e.g., >50x control)
Other individual stereoisomers (100 µg)Low to None (<2x control)

Olfactory Detection and Signaling

General Principles of Insect Olfaction

Insects detect volatile chemical cues like this compound via olfactory sensory neurons (OSNs) housed within specialized hair-like structures called sensilla, located primarily on the antennae. Odorants enter the sensilla through pores and are transported across the aqueous sensillum lymph by Odorant-Binding Proteins (OBPs). The odorant then interacts with a heterodimeric receptor complex on the OSN dendrite. This complex consists of a variable, ligand-binding Odorant Receptor (ORx) and a highly conserved co-receptor (Orco). This interaction gates the complex, which functions as a ligand-gated ion channel, leading to a change in the neuron's membrane potential and the generation of action potentials.

Electrophysiological Responses

While specific ORs for this compound have not yet been identified, electrophysiological techniques like Electroantennography (EAG) and Single Sensillum Recording (SSR) are the primary methods used to identify responsive OSNs.

  • EAG measures the summed potential of many OSNs across the antenna. A significant negative voltage deflection upon stimulation with this compound would indicate that a population of neurons on the antenna detects the compound.

  • SSR allows for the recording of action potentials from individual OSNs. This technique would be crucial for determining the specificity of neurons for the (R) vs. (S) enantiomers of this compound, which would likely be detected by different, highly specific OSNs.

Olfactory Signaling Pathway

The following diagram illustrates the generalized signal transduction pathway for an odorant like this compound in an insect OSN.

G cluster_sensillum Sensillum Lymph cluster_neuron OSN Dendritic Membrane Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Complex Odorant-OBP Complex OBP->Complex Receptor ORx + Orco Receptor Complex Complex->Receptor Binds & Activates IonChannel Ion Channel (Open) Receptor->IonChannel Gates Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Triggers G cluster_FAS Fatty Acid Synthesis (FAS) cluster_Modification Modification & Reduction A_CoA Acetyl-CoA FattyAcyl Myristoyl-CoA (C14) A_CoA->FattyAcyl M_CoA Malonyl-CoA M_CoA->FattyAcyl Ketone 2-Tridecanone FattyAcyl->Ketone Decarboxylation/ Oxidation Alcohol This compound Ketone->Alcohol Reduction (Keto-reductase) Acetate This compound Acetate (e.g., in Drosophila) Alcohol->Acetate Acetylation (Acetyltransferase) G cluster_GC_EAD GC-EAD Workflow cluster_SSR SSR Workflow Inject 1. Inject Pheromone Extract GC 2. Separate Compounds (Gas Chromatograph) Inject->GC Split 3. Split Effluent GC->Split FID 4a. Detect All Compounds (FID) Split->FID EAD 4b. Expose Antenna (EAD Prep) Split->EAD Align 5. Align Signals & Identify Active Peak FID->Align EAD->Align Immobilize 1. Immobilize Insect & Stabilize Antenna Electrodes 2. Insert Electrodes (Recording & Reference) Immobilize->Electrodes Stimulate 3. Deliver Odor Puff (e.g., this compound) Electrodes->Stimulate Record 4. Record Action Potentials (Spikes) Stimulate->Record Analyze 5. Quantify Spike Frequency Change Record->Analyze

References

Methodological & Application

Synthesis of 2-Tridecanol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 2-tridecanol, a secondary alcohol with applications in various fields of chemical research, including as a precursor for the synthesis of biologically active molecules and as a component in fragrance and pheromone studies. Two common and reliable synthetic routes are presented: the reduction of 2-tridecanone and the Grignard reaction of dodecanal with a methylmagnesium halide.

Introduction

This compound is a 13-carbon fatty alcohol with the hydroxyl group located on the second carbon atom. Its synthesis in a laboratory setting is often required for further chemical transformations or for biological assays. The choice of synthetic method can depend on the availability of starting materials, desired scale, and specific purity requirements. The protocols detailed below offer reliable methods for obtaining this compound with good yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-TridecanoneC₁₃H₂₆O198.35White to slightly yellow crystalline solid28-31263
DodecanalC₁₂H₂₄O184.32Colorless liquid-3238
This compound C₁₃H₂₈O 200.36 Colorless to almost colorless clear liquid [1]29-30 [2]156-157 @ 11 mmHg

Synthetic Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Reduction of 2-Tridecanone

This method involves the reduction of the ketone, 2-tridecanone, to the corresponding secondary alcohol, this compound, using sodium borohydride (NaBH₄). This is a mild and selective reducing agent, making it a convenient choice for this transformation.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tridecanone (1.0 eq) in absolute ethanol (10 mL per gram of ketone).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (0.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (4:1) on silica gel plates. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: High to excellent yields are typically obtained with this reduction.

Method 2: Grignard Reaction with Dodecanal

This classic organometallic reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the carbonyl carbon of dodecanal, followed by an acidic workup to yield this compound.[4]

Experimental Protocol:

  • Grignard Reagent Preparation (if not commercially available):

    • In an oven-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Aldehyde:

    • Once the Grignard reagent has formed (the magnesium has been consumed), cool the flask in an ice-water bath.

    • Add a solution of dodecanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC (hexane:ethyl acetate 4:1 on silica gel).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Expected Yield: Good yields are generally achieved with this method.

Purification and Characterization

Purification by Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. A starting mixture of 95:5 (hexane:ethyl acetate) can be gradually increased in polarity to 80:20 to elute the product. The fractions can be monitored by TLC.

Characterization Data:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data This compound
¹H NMR (CDCl₃, ppm) δ 3.79 (m, 1H, CH-OH), 1.45 (m, 2H, CH₂), 1.26 (br s, 20H, -(CH₂)₁₀-), 1.19 (d, 3H, J=6.2 Hz, CH₃-CH), 0.88 (t, 3H, J=6.5 Hz, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 68.2 (CH-OH), 39.5, 31.9, 29.7, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1
IR (neat, cm⁻¹) 3350 (br, O-H), 2920, 2850 (C-H), 1465, 1375, 1110 (C-O)
Mass Spec (EI, m/z) 182 (M⁺ - H₂O), 45

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic and purification procedures.

Synthesis_Workflow cluster_reduction Method 1: Reduction cluster_grignard Method 2: Grignard Reaction cluster_purification Purification & Characterization start_reduction 2-Tridecanone dissolve Dissolve in Ethanol start_reduction->dissolve cool_reduction Cool to 0-5 °C dissolve->cool_reduction add_nabh4 Add NaBH4 cool_reduction->add_nabh4 react_reduction Stir at RT add_nabh4->react_reduction workup_reduction Acidic Workup & Extraction react_reduction->workup_reduction crude_reduction Crude this compound workup_reduction->crude_reduction column_chrom Column Chromatography crude_reduction->column_chrom start_grignard Dodecanal & MeMgBr react_grignard React in Anhydrous Ether start_grignard->react_grignard workup_grignard Quench with NH4Cl & Extract react_grignard->workup_grignard crude_grignard Crude this compound workup_grignard->crude_grignard crude_grignard->column_chrom pure_product Pure this compound column_chrom->pure_product characterization Spectroscopic Analysis (NMR, IR, MS) pure_product->characterization

Caption: Synthetic workflow for this compound.

Purification_Workflow start Crude this compound load_column Load onto Silica Gel Column start->load_column elute Elute with Hexane/Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure this compound evaporate->end

Caption: Purification workflow for this compound.

References

Application Note: Analysis of 2-Tridecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of 2-Tridecanol using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation, derivatization, instrument parameters, and data analysis guidelines.

Introduction

This compound (C₁₃H₂₈O, Molecular Weight: 200.36 g/mol ) is a secondary fatty alcohol. Its analysis is pertinent in various fields, including flavor and fragrance, industrial chemical synthesis, and as a potential biomarker in biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity. However, due to the presence of a polar hydroxyl group, derivatization is recommended to improve its volatility and chromatographic performance.[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Liquid Samples (e.g., biological fluids, reaction mixtures):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 2 mL of a non-polar organic solvent such as hexane or a mixture of hexane and diethyl ether (1:1, v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

For Solid or Semi-Solid Samples (e.g., tissues, creams):

  • Solvent Extraction:

    • Homogenize a known weight of the sample.

    • Add a suitable volume of an organic solvent (e.g., dichloromethane or methanol) to extract the analytes.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge and collect the supernatant.

    • The extract can be further purified using Solid-Phase Extraction (SPE) if significant matrix interference is expected.

    • Evaporate the solvent and reconstitute in a suitable solvent for derivatization.

Derivatization: Silylation

To enhance the volatility and thermal stability of this compound, a silylation step to convert the hydroxyl group to a trimethylsilyl (TMS) ether is recommended.

  • To the dried extract or a standard solution of this compound, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 40-400
Solvent Delay3-5 minutes

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by specific fragment ions.

Table 1: Characteristic Mass Fragments of this compound (TMS derivative)

m/z Relative Intensity Proposed Fragment
45High[CH₃-CH=OH]⁺ (from underivatized alcohol)
73High[Si(CH₃)₃]⁺
117Moderate[CH₃-CH=O-Si(CH₃)₃]⁺
M-15Low[M - CH₃]⁺
M-29Low[M - C₂H₅]⁺
M-43Low[M - C₃H₇]⁺

Note: The molecular ion (M⁺) of the TMS derivative (m/z 272.5) may be of low abundance or absent.

Quantitative Analysis

For quantitative analysis, an internal standard (IS) method is recommended for improved accuracy and precision. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog of this compound or another long-chain alcohol (e.g., 2-Dodecanol).

A calibration curve should be constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 2: Hypothetical Quantitative Data for this compound Analysis

Parameter Value Notes
Retention Time (TMS-derivative)~12-15 minOn a 30m DB-5ms column with the suggested temperature program. This needs to be experimentally determined.
Limit of Detection (LOD)To be determinedTypically in the low ng/mL to pg/mL range, depending on the instrument and matrix. Determined as the concentration at a signal-to-noise ratio of 3.
Limit of Quantification (LOQ)To be determinedTypically in the low ng/mL range. Determined as the concentration at a signal-to-noise ratio of 10.
Linearity (r²)>0.99Over a defined concentration range (e.g., 1-1000 ng/mL).

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Derivatization Silylation with BSTFA Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Scan Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Discussion

The protocol outlined provides a robust framework for the analysis of this compound. The derivatization step is critical for achieving good peak shape and sensitivity. The choice of internal standard is crucial for accurate quantification and should be carefully selected to not co-elute with any other components in the sample matrix. Method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, should be performed according to established guidelines to ensure reliable results. The fragmentation pattern of the TMS-derivatized this compound will show characteristic ions that aid in its confident identification. Alpha-cleavage adjacent to the oxygen atom is a common fragmentation pathway for secondary alcohols, which will result in characteristic fragment ions.

References

Application Notes and Protocols: 2-Tridecanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanol is a long-chain secondary fatty alcohol characterized by a hydroxyl (-OH) group on the second carbon of a thirteen-carbon chain.[1] Its chemical structure, possessing both a hydrophobic alkyl chain and a reactive hydroxyl group, makes it a versatile chemical intermediate in various synthetic applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable compounds for the fragrance, pheromone, and pharmaceutical industries. While found in some natural sources like ginger and papaya, industrial applications primarily rely on chemical synthesis.[2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning synthetic procedures, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueReference
CAS Number 1653-31-2[1]
Molecular Formula C13H28O[1]
Molecular Weight 200.36 g/mol
Appearance Colorless, viscous liquid or white solid
Melting Point 22-30 °C
Boiling Point 256-258 °C at 760 mmHg
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.
Flash Point 102.22 °C (216.00 °F)

Key Applications and Synthetic Pathways

This compound serves as a precursor in several important chemical transformations. The primary reactions involve the functionalization of its secondary alcohol group.

Oxidation to 2-Tridecanone

The oxidation of this compound yields 2-Tridecanone, a methyl undecyl ketone. This ketone is a valuable compound used as a pharmaceutical intermediate and finds niche applications in the fragrance and flavor industry due to its mild, waxy odor.

Oxidation_Workflow cluster_start Starting Materials 2_Tridecanol This compound Reaction Oxidation Reaction (in appropriate solvent, e.g., Dichloromethane) 2_Tridecanol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., PCC, Chromium Trioxide) Oxidizing_Agent->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Tridecanone Purification->Product

Caption: Workflow for the oxidation of this compound to 2-Tridecanone.

Esterification to Pheromones and Fragrance Esters

Esterification of this compound with carboxylic acids or their derivatives produces esters, which have significant biological and commercial relevance. A key example is the synthesis of (S)-(+)-2-Tridecanol acetate, an aggregation pheromone of the fruit fly Drosophila mulleri. Such pheromones are crucial for developing environmentally friendly pest management tools.

Esterification_Pathway 2_Tridecanol This compound Reaction_Vessel Fischer Esterification 2_Tridecanol->Reaction_Vessel Carboxylic_Acid Carboxylic Acid or Acyl Halide (e.g., Acetic Anhydride) Carboxylic_Acid->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Catalyst->Reaction_Vessel Product 2-Tridecyl Ester (e.g., 2-Tridecyl Acetate) Reaction_Vessel->Product Byproduct Water Reaction_Vessel->Byproduct

Caption: Generalized pathway for the synthesis of 2-Tridecyl esters.

Intermediate in Biochemical Pathways

In microbiological studies, this compound is an intermediate in the degradation of 2-Tridecanone by certain bacteria, such as Pseudomonas species. The pathway involves the reduction of the ketone to this compound, followed by further oxidation steps that can lead to compounds like 1-undecanol and undecanoic acid. Understanding these pathways is relevant for bioremediation and biocatalysis research.

Microbial_Degradation Ketone 2-Tridecanone Alcohol This compound Ketone->Alcohol Reduction Acetate Undecyl Acetate Alcohol->Acetate Subterminal Oxidation (hypothesized) Alcohol2 1-Undecanol Acetate->Alcohol2 Hydrolysis Acid Undecanoic Acid Alcohol2->Acid Oxidation

Caption: Proposed microbial degradation pathway involving this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations of this compound.

Protocol 1: Oxidation of this compound to 2-Tridecanone

This protocol is based on standard oxidation methods for secondary alcohols using pyridinium chlorochromate (PCC).

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC13H28O200.3610.0 g (50 mmol)
Pyridinium Chlorochromate (PCC)C5H6NCrO3Cl215.5616.1 g (75 mmol)
Dichloromethane (DCM)CH2Cl284.93200 mL
Silica GelSiO2-For chromatography
Diethyl Ether(C2H5)2O74.12For elution
Anhydrous Sodium SulfateNa2SO4142.04For drying

Procedure:

  • Setup: Assemble a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, suspend pyridinium chlorochromate (PCC) in 100 mL of anhydrous dichloromethane (DCM).

  • Reaction: Dissolve this compound in 100 mL of anhydrous DCM and add this solution to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether. Pass the mixture through a short pad of silica gel to filter out the chromium salts, washing the pad with additional diethyl ether.

  • Extraction: Combine the organic filtrates and wash sequentially with 5% NaOH solution, 1 M HCl solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 2-Tridecanone. The expected yield is typically in the range of 80-90%.

Protocol 2: Fischer Esterification of this compound to 2-Tridecyl Acetate

This protocol describes the acid-catalyzed esterification of this compound with acetic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC13H28O200.3610.0 g (50 mmol)
Glacial Acetic AcidCH3COOH60.0515 mL (~260 mmol)
Sulfuric Acid (conc.)H2SO498.080.5 mL (Catalyst)
TolueneC7H892.14100 mL
Saturated Sodium BicarbonateNaHCO384.01For neutralization
Anhydrous Magnesium SulfateMgSO4120.37For drying

Procedure:

  • Setup: To a 250 mL round-bottom flask, add this compound, glacial acetic acid (used in excess), and toluene. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture as a catalyst.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of this compound.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 2-Tridecyl acetate can be purified by vacuum distillation or column chromatography to yield the final product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Chromium-based oxidizing agents (like PCC) are toxic and should be handled with extreme care.

  • Concentrated acids are highly corrosive. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Tridecanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Tridecanol in Cosmetics

This compound is a secondary fatty alcohol with a 13-carbon chain.[1][2] In cosmetic formulations, it primarily functions as an emollient, surfactant, emulsifier, and viscosity-modifying agent.[1] Its chemical structure, consisting of a long hydrophobic carbon chain and a polar hydroxyl group, allows it to interact with both oil and water phases, making it a versatile ingredient in a variety of personal care products.[1]

INCI Name: this compound CAS Number: 1653-31-2[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulators to predict its behavior in cosmetic systems.

PropertyValueReferences
Molecular Formula C₁₃H₂₈O
Molecular Weight 200.36 g/mol
Appearance Colorless, viscous liquid or fused solid
Solubility Insoluble in water; Soluble in organic solvents
Melting Point 22-26 °C
Boiling Point 256-265 °C
Density 0.83 g/cm³
Flash Point 102.22 °C

Applications in Cosmetic Formulations

While specific formulation examples with this compound are not widely published, its properties suggest its utility in a range of cosmetic products. Its functions are analogous to other fatty alcohols commonly used in the industry, such as cetyl alcohol and stearyl alcohol.

Emollient in Skin Care Products (Creams and Lotions)

As an emollient, this compound can help to soften and smooth the skin by forming a protective layer on the surface, which reduces water loss and increases skin hydration.

  • Function: Skin conditioning agent, emollient.

  • Typical Use Level: 1-5% by weight.

  • Formulation Types:

    • Moisturizing creams

    • Body lotions

    • Hand and foot creams

    • Facial serums

Emulsion Stabilizer and Viscosity Modifier

In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound can act as a co-emulsifier and a thickening agent. It works in conjunction with a primary emulsifier to form a stable lamellar gel network within the external phase of the emulsion, which increases viscosity and prevents the coalescence of droplets.

  • Function: Emulsion stabilizer, viscosity-increasing agent.

  • Typical Use Level: 0.5-3% by weight.

  • Formulation Types:

    • Creams and lotions

    • Foundations

    • Sunscreens

Superfatting Agent in Cleansing Products

In rinse-off products, this compound can act as a superfatting agent, replenishing some of the skin's natural lipids that are stripped away during cleansing. This helps to leave the skin feeling soft and moisturized rather than dry and tight.

  • Function: Refatting agent.

  • Typical Use Level: 0.5-2% by weight.

  • Formulation Types:

    • Facial cleansers

    • Body washes

    • Shampoos

Structuring Agent in Anhydrous Formulations

In stick products, this compound can contribute to the solid structure and influence the melting point and payoff of the product.

  • Function: Structuring agent, texture enhancer.

  • Typical Use Level: 1-10% by weight.

  • Formulation Types:

    • Lipsticks

    • Deodorant sticks

    • Solid perfumes

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in cosmetic formulations.

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic O/W cream incorporating this compound as a co-emulsifier and viscosity modifier.

Materials:

  • Oil Phase:

    • This compound: 2%

    • Cetearyl Alcohol (and) Ceteareth-20 (emulsifier): 5%

    • Caprylic/Capric Triglyceride: 10%

    • Shea Butter: 3%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3%

    • Xanthan Gum: 0.2%

  • Preservative: Phenoxyethanol (and) Ethylhexylglycerin: 1%

Procedure:

  • Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin until a uniform slurry is formed. Add the deionized water and heat to 75°C while mixing until the xanthan gum is fully hydrated.

  • Oil Phase Preparation: In a separate vessel, combine the this compound, cetearyl alcohol (and) ceteareth-20, caprylic/capric triglyceride, and shea butter. Heat to 75°C while mixing until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes.

  • Cooling: Switch to gentle propeller mixing and cool the emulsion.

  • Preservation: When the temperature is below 40°C, add the preservative and mix until uniform.

  • Final Adjustments: Adjust the pH if necessary and bring the batch to final weight with deionized water.

Protocol for Evaluation of Emulsion Stability

This protocol outlines methods to assess the physical stability of the prepared emulsion.

Methods:

  • Macroscopic Evaluation:

    • Store samples of the emulsion at different temperature conditions: room temperature (20-25°C), elevated temperature (40°C), and refrigerated (4°C).

    • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as creaming, sedimentation, or phase separation.

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a light microscope to assess the droplet size distribution and look for signs of coalescence (droplets merging).

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Observe for any phase separation. A stable emulsion should not show any separation.

Protocol for Viscosity Measurement

This protocol describes how to measure the viscosity of the prepared cream.

Equipment:

  • Brookfield-type viscometer or a rheometer.

Procedure:

  • Sample Preparation: Allow the cream to equilibrate to a controlled temperature (e.g., 25°C).

  • Measurement:

    • Select an appropriate spindle and rotational speed for the expected viscosity of the cream.

    • Lower the spindle into the center of the sample, ensuring it is immersed to the correct depth.

    • Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

    • For more detailed analysis, a rheometer can be used to measure the shear-thinning properties of the formulation.

Protocol for In-Vivo Skin Hydration Study

This protocol outlines a method for assessing the moisturizing efficacy of a formulation containing this compound.

Equipment:

  • Corneometer® for measuring skin hydration.

  • Tewameter® for measuring Transepidermal Water Loss (TEWL).

Procedure:

  • Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin.

  • Acclimatization: Have the subjects acclimatize in a room with controlled temperature and humidity for at least 30 minutes before measurements.

  • Baseline Measurements:

    • Define test areas on the volar forearms of the subjects.

    • Measure the baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on each test area.

  • Product Application:

    • Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to a designated test area.

    • Leave one area untreated as a negative control.

  • Post-Application Measurements:

    • Measure skin hydration and TEWL at specified time points after application (e.g., 1 hour, 2 hours, 4 hours, 8 hours, 24 hours).

  • Data Analysis:

    • Calculate the change in skin hydration and TEWL from baseline for each time point.

    • Statistically compare the results of the test formulation to the untreated control area.

Visualization of Workflows and Mechanisms

Experimental Workflow for Emulsion Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation Evaluation A Prepare Water Phase C Emulsification A->C B Prepare Oil Phase (with this compound) B->C D Cooling & Preservation C->D E Stability Testing (Visual, Microscopic, Centrifugation) D->E F Viscosity Measurement D->F G Skin Hydration Study (In-Vivo) D->G

Caption: Workflow for creating and testing a cosmetic emulsion with this compound.

Mechanism of Emulsion Stabilization by Fatty Alcohols

G cluster_components Emulsion Components cluster_stabilization Stabilization Mechanism A Oil Droplet G Reduced Droplet Coalescence B Water (Continuous Phase) F Increased Viscosity of Continuous Phase C Primary Emulsifier E Formation of Lamellar Gel Network C->E D This compound (Fatty Alcohol) D->E E->F F->G H Stable Emulsion G->H

Caption: Role of this compound in stabilizing an O/W emulsion.

Safety and Toxicology

While a specific safety assessment for this compound by regulatory bodies like the Cosmetic Ingredient Review (CIR) was not found, fatty alcohols are generally considered safe for use in cosmetics when formulated to be non-irritating. One study noted that tridecanol showed a lower skin permeation enhancement effect compared to shorter-chain fatty alcohols but caused greater skin irritation at a concentration of 5% in an in-vivo rat model. Therefore, it is crucial for formulators to conduct appropriate safety and sensitization testing on the final formulation.

Conclusion

This compound is a multifunctional ingredient with valuable properties for cosmetic formulations. Its ability to function as an emollient, emulsion stabilizer, and viscosity modifier makes it suitable for a wide range of skin care, hair care, and color cosmetic products. The provided protocols offer a framework for incorporating and evaluating this compound in cosmetic formulations. Due to the limited publicly available data specific to this compound, it is recommended that formulators conduct thorough testing to determine the optimal concentration and performance in their specific product matrix.

References

2-Tridecanol: A Potential Volatile Biomarker for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Tridecanol, a secondary fatty alcohol, has emerged as a potential volatile organic compound (VOC) biomarker for the non-invasive diagnosis of tuberculosis (TB).[1] Analysis of exhaled breath for specific VOCs offers a promising approach for rapid and early disease detection.[2][3] This document provides a comprehensive overview of this compound as a potential biomarker for TB, including its likely metabolic origin, detailed protocols for its detection in breath samples, and a summary of its potential clinical significance. While this compound has been identified as a candidate biomarker, publicly available peer-reviewed literature does not yet contain specific quantitative data comparing its concentration in tuberculosis patients versus healthy controls.

Data Presentation

BiomarkerSample TypePatient GroupConcentration Range (ppb)Method of AnalysisReference
This compoundExhaled BreathTuberculosis PatientsData Not AvailableGC-MSTBD
This compoundExhaled BreathHealthy ControlsData Not AvailableGC-MSTBD

Metabolic Origin and Signaling Pathway

The presence of this compound in the breath of tuberculosis patients is likely linked to the unique metabolism of Mycobacterium tuberculosis (Mtb). Mtb is known to utilize host lipids, such as fatty acids and cholesterol, as a primary carbon source for its survival and pathogenesis.[4] The degradation of these long-chain fatty acids through metabolic pathways within the mycobacteria can lead to the production of various intermediates, including secondary alcohols like this compound.

The following diagram illustrates a plausible metabolic pathway for the generation of this compound from host-derived lipids by Mycobacterium tuberculosis.

Potential Metabolic Origin of this compound in Tuberculosis cluster_host Host Cell (Macrophage) cluster_mtb Mycobacterium tuberculosis cluster_exhalation Exhalation Host Lipids Host-derived Lipids (e.g., Fatty Acids, Cholesterol) Lipid Degradation Lipid Catabolism (β-oxidation) Host Lipids->Lipid Degradation Uptake by Mtb Fatty Acyl-CoA Long-chain Fatty Acyl-CoA Lipid Degradation->Fatty Acyl-CoA Oxidation Oxidation/Reduction Reactions Fatty Acyl-CoA->Oxidation 2-Tridecanone 2-Tridecanone (Ketone intermediate) Oxidation->2-Tridecanone Reduction Alcohol Dehydrogenase Activity 2-Tridecanone->Reduction This compound This compound Reduction->this compound Exhaled Breath Exhaled Breath (Biomarker Detection) This compound->Exhaled Breath Diffusion into bloodstream and release via lungs

Caption: Plausible metabolic pathway of this compound in Mtb.

Experimental Protocols

The detection and quantification of this compound in exhaled breath typically involve two main stages: sample collection and analytical measurement. The gold standard for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Exhaled Breath Condensate (EBC) Collection

This protocol describes a standardized method for collecting exhaled breath condensate for VOC analysis.

Materials:

  • Commercial or custom-made breath collection device (e.g., RTube™, Bio-VOC™ sampler)

  • Saliva trap

  • Cooling sleeve or device (maintained at -20°C to -80°C)

  • Sterile, inert collection vials (e.g., polypropylene)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Subject Preparation: The subject should be in a resting state for at least 10 minutes before collection and should not have consumed food, drink (except water), or smoked for at least 2 hours.

  • Device Assembly: Assemble the breath collection device according to the manufacturer's instructions, ensuring the cooling component is at the specified temperature.

  • Breathing Maneuver: The subject should breathe tidally (normal breathing) through the mouthpiece of the collection device for a specified duration, typically 10-15 minutes. A nose clip may be used to ensure all exhaled air passes through the device.

  • Condensate Collection: The exhaled breath passes through the cold surface, and the condensed liquid (EBC) is collected in the sterile vial.

  • Sample Storage: Immediately cap the collection vial and store it at -80°C until analysis to prevent the degradation of volatile compounds.

Protocol 2: GC-MS Analysis of this compound in Exhaled Breath Condensate

This protocol outlines the steps for the analysis of this compound from EBC samples using GC-MS.

Materials and Reagents:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heated agitator or water bath

  • GC vials with septa

  • This compound standard for calibration

  • Internal standard (e.g., deuterated this compound or a structurally similar compound)

  • High-purity helium carrier gas

Procedure:

  • Sample Preparation:

    • Thaw the EBC sample on ice.

    • Transfer a defined volume (e.g., 1 mL) of the EBC to a GC vial.

    • Spike the sample with the internal standard.

  • SPME Extraction:

    • Place the GC vial in a heated agitator or water bath set to a specific temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace above the EBC sample for a defined period (e.g., 30 minutes) with constant agitation. This allows the volatile compounds, including this compound, to adsorb onto the fiber.

  • GC-MS Analysis:

    • Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the GC. The high temperature of the injection port desorbs the analytes from the fiber onto the GC column.

    • Chromatographic Separation: The GC column separates the different compounds in the sample based on their volatility and interaction with the stationary phase. A typical temperature program for the GC oven would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

  • Data Analysis:

    • Identify this compound by its characteristic retention time and mass spectrum (comparing it to a known standard).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from known concentrations of the this compound standard.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the discovery and validation of this compound as a breath biomarker for tuberculosis.

Workflow for this compound Biomarker Discovery and Validation Patient_Recruitment Patient Recruitment (TB Patients and Healthy Controls) Sample_Collection Breath Sample Collection (Exhaled Breath Condensate) Patient_Recruitment->Sample_Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage VOC_Extraction VOC Extraction (SPME) Sample_Storage->VOC_Extraction GCMS_Analysis GC-MS Analysis VOC_Extraction->GCMS_Analysis Data_Processing Data Processing and Statistical Analysis GCMS_Analysis->Data_Processing Biomarker_Identification Identification of Potential Biomarkers (including this compound) Data_Processing->Biomarker_Identification Biomarker_Validation Biomarker Validation (in larger cohorts) Biomarker_Identification->Biomarker_Validation Clinical_Application Potential Clinical Application (Non-invasive TB diagnosis) Biomarker_Validation->Clinical_Application

Caption: Workflow for this compound biomarker discovery.

Conclusion

This compound shows promise as a non-invasive biomarker for tuberculosis, detectable in the exhaled breath of patients. Its likely origin from the unique lipid metabolism of Mycobacterium tuberculosis provides a strong biological rationale for its investigation. The provided protocols for breath collection and GC-MS analysis offer a standardized approach for researchers in this field. Further studies are required to quantify the levels of this compound in large patient cohorts to establish its diagnostic accuracy and clinical utility. The development of a reliable breath-based test for TB could significantly improve early diagnosis and disease management, ultimately reducing the global burden of this infectious disease.

References

Application Note: Extraction of 2-Tridecanol from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Tridecanol is a volatile organic compound (VOC) that has been identified in various biological matrices and is of interest to researchers in fields such as metabolomics and biomarker discovery. The accurate and efficient extraction of this compound from complex biological samples like plasma, serum, and urine is crucial for its subsequent quantification and analysis. This application note provides detailed protocols for two common extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), adapted for the analysis of this compound. These methods are frequently used for the isolation of volatile and semi-volatile compounds from biological fluids.[1][2][3]

The selection of an appropriate extraction method is a critical step in bioanalysis, as it directly impacts the reliability and accuracy of the results.[2] SPME is a solvent-free technique that is well-suited for the extraction of VOCs from the headspace of a sample, while LLE is a classic method for partitioning analytes between two immiscible liquid phases.[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Urine

This protocol is adapted from methodologies used for the extraction of volatile organic metabolites from urine.

Materials:

  • Urine samples

  • SPME fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber

  • 20 mL headspace vials with screw caps and septa

  • Sodium chloride (NaCl)

  • Heater-stirrer or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Pipette 4 mL of urine into a 20 mL headspace vial.

  • Matrix Modification: Add NaCl to the urine sample to achieve a final concentration of 17% (w/v) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Incubation and Extraction:

    • Seal the vial and place it in a heater-stirrer or water bath set to 50°C.

    • Allow the sample to equilibrate for 15 minutes with continuous agitation (e.g., 800 rpm).

    • Expose the CAR/PDMS SPME fiber to the headspace of the sample for 60 minutes at 50°C.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the injection port of the GC-MS, which is held at a temperature suitable for thermal desorption (e.g., 250°C).

    • Desorb the analytes from the fiber for a specified time (e.g., 6 minutes) for subsequent chromatographic separation and mass spectrometric detection.

Workflow for HS-SPME Extraction

hs_spme_workflow sample Urine Sample (4 mL) nacl Add NaCl (17% w/v) sample->nacl Matrix Modification incubate Incubate at 50°C (15 min) nacl->incubate Equilibration extract HS-SPME Extraction (60 min, 50°C) incubate->extract Extraction desorb Thermal Desorption in GC-MS Inlet extract->desorb Desorption analyze GC-MS Analysis desorb->analyze Analysis

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is a generalized procedure based on LLE methods for extracting organic compounds from plasma.

Materials:

  • Plasma samples

  • Internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Phosphate buffer (pH adjusted as needed)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., methanol-water mixture)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: In a centrifuge tube, add 500 µL of plasma.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL) to the plasma sample and vortex for 1 minute.

  • pH Adjustment and Extraction:

    • Add 500 µL of a suitable buffer (e.g., saturated NaH₂PO₄ solution) to adjust the pH.

    • Add 4.0 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a sufficient speed and duration (e.g., 2500 x g for 10 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the reconstitution solvent.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Workflow for Liquid-Liquid Extraction

lle_workflow sample Plasma Sample (500 µL) is Add Internal Standard sample->is buffer Add Buffer and Extraction Solvent is->buffer vortex Vortex (5-10 min) buffer->vortex Extraction centrifuge Centrifuge (2500 x g, 10 min) vortex->centrifuge Phase Separation transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Data Presentation

The following tables summarize typical performance data for the extraction of various analytes from biological matrices using methods analogous to those described above. This data is provided for illustrative purposes, as specific performance for this compound would require method validation.

Table 1: Performance of Solid-Phase Extraction Methods

AnalyteMatrixMethodRecovery (%)Limit of Quantification (LOQ)Reference
2,4-DUrineSPE93 - 1000.75 ng/mL
Heroin and metabolitesSweatSPE-2.5 ng/patch
Cocaine and CodeineSweatSPE-1.25 - 2.5 ng/patch

Table 2: Performance of Liquid-Liquid Extraction Methods

AnalyteMatrixMethodRecovery (%)Linearity RangeReference
8-iso-Prostaglandin F2 AlphaPlasmaLLE86.0 - 108.3 (Matrix Effect Normalized)0.1 - 5.0 µg/L
Acidic Drugs (various)PlasmaLLEVaries by compound and solvent-

Discussion

The choice between HS-SPME and LLE will depend on the specific requirements of the study, including the concentration of this compound in the sample, the sample matrix, and the available analytical instrumentation.

  • HS-SPME is a powerful technique for the analysis of volatile compounds and offers the advantage of being solvent-free. The efficiency of HS-SPME can be influenced by factors such as fiber coating, extraction time, and temperature, which should be optimized for this compound.

  • LLE is a robust and widely used method. The efficiency of LLE is dependent on the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. For compounds like this compound, which contains a hydroxyl group, the pH of the sample can influence its charge state and, consequently, its partitioning behavior.

For both methods, the use of an appropriate internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the quantification. Method validation, including the assessment of linearity, accuracy, precision, recovery, and matrix effects, is essential before applying these protocols to experimental samples.

References

Application Notes and Protocols for 2-Tridecanol in Pest Control Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application and evaluation of 2-Tridecanol as a potential agent in the development of novel pest control strategies.

Introduction

This compound is a secondary alcohol found as a natural metabolite in various plants, such as Zingiber mioga and Carica papaya[1]. It also functions as an insect attractant and a pheromone in certain species[1]. While research on its direct application in pest control is limited, its structural similarity to other known insecticidal and repellent compounds, such as 2-tridecanone, suggests its potential as a valuable tool in integrated pest management (IPM) programs. 2-Tridecanone, a methyl ketone analog, has demonstrated repellent properties against various arthropods.

This document provides a summary of available data on analogous compounds, detailed protocols for evaluating the efficacy of this compound, and outlines potential mechanisms of action to guide further research.

Data Presentation: Efficacy of Analogous Compounds

Due to the limited availability of quantitative data specifically for this compound, this section summarizes the efficacy of the closely related methyl ketone, 2-tridecanone, and other aliphatic alcohols to provide a baseline for expected activity.

Table 1: Repellent Activity of 2-Tridecanone Against Ticks

CompoundTarget PestConcentration/DoseRepellency (%)Duration of EfficacyAssay Type
2-TridecanoneAmblyomma americanum0.63 mg/cm²8712 hoursFilter Paper
2-TridecanoneDermacentor variabilis0.63 mg/cm²7215 hoursFilter Paper
2-TridecanoneAmblyomma americanum0.25 mg/cm²856 hoursCheesecloth

Data extracted from studies on the repellent effects of 2-tridecanone, a structurally similar compound[2].

Table 2: Insecticidal Activity of Aliphatic Alcohols Against Mosquito Larvae

CompoundTarget PestDosage (litres/hectare)Efficacy
1-DecanolAedes aegypti, Aedes scutellaris3 - 7Larvicidal
1-UndecanolAedes aegypti, Aedes scutellaris3 - 7Larvicidal
1-DodecanolAedes aegypti, Aedes scutellaris3 - 7Larvicidal

Effectiveness of long-chain aliphatic alcohols against the aquatic stages of mosquitoes[3].

Proposed Mechanism of Action

The precise molecular targets of this compound in insects have not been definitively identified. However, based on the mechanisms of other plant-derived secondary metabolites and aliphatic alcohols, several potential pathways can be proposed for investigation. Many essential oils and their components exhibit neurotoxic effects on insects[4].

Potential Neurological Targets:

  • Acetylcholinesterase (AChE) Inhibition: Some essential oil components can inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine at the synapse, causing hyperexcitation and death.

  • GABA Receptor Modulation: Components may act as allosteric modulators of GABA receptors, disrupting the normal flow of chloride ions and leading to either hyperexcitation or inhibition of neuronal activity.

  • Octopaminergic System Interference: Active compounds can interfere with the octopamine system, which is crucial for regulating various physiological processes in insects, including behavior and stress responses.

The lipophilic nature of this compound likely facilitates its penetration through the insect's lipid-rich cuticle, allowing it to reach its target sites within the nervous system.

Proposed_Mechanism_of_Action cluster_0 This compound Application cluster_1 Insect System cluster_2 Potential Molecular Targets cluster_3 Physiological Effect 2_Tridecanol This compound Cuticle Insect Cuticle 2_Tridecanol->Cuticle Penetration Nervous_System Nervous System Cuticle->Nervous_System Internal Transport AChE Acetylcholinesterase (AChE) Nervous_System->AChE Inhibition GABA_Receptor GABA Receptor Nervous_System->GABA_Receptor Modulation Octopamine_Receptor Octopamine Receptor Nervous_System->Octopamine_Receptor Interference Neurotoxicity Neurotoxicity (Paralysis, Death) AChE->Neurotoxicity GABA_Receptor->Neurotoxicity Octopamine_Receptor->Neurotoxicity

Proposed mechanism of action for this compound in insects.

Experimental Protocols

The following protocols are designed to systematically evaluate the insecticidal, repellent, and oviposition-deterrent properties of this compound. These are based on established guidelines for pesticide efficacy testing.

Protocol 1: Contact Toxicity Bioassay

Objective: To determine the dose-dependent contact toxicity of this compound against a target insect species (e.g., stored product beetle, Tribolium castaneum, or mosquito, Aedes aegypti).

Materials:

  • Technical grade this compound (≥98% purity)

  • Acetone or ethanol (analytical grade)

  • Glass petri dishes or filter paper

  • Micropipette

  • Ventilated rearing cages

  • Target insect species (adults or larvae)

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent (e.g., 10% w/v). From this, create a series of dilutions to obtain the desired test concentrations. A solvent-only solution will serve as the control.

  • Treatment Application:

    • Filter Paper Method: Apply 1 mL of each test solution evenly to a filter paper disc. Allow the solvent to evaporate completely in a fume hood.

    • Topical Application: For larger insects, a known volume (e.g., 1 µL) of each test solution can be applied directly to the dorsal thorax of each insect.

  • Insect Exposure: Place a cohort of insects (e.g., 20-30 individuals) onto the treated surface or in a clean container after topical application.

  • Observation: Record mortality at set time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours). An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Contact_Toxicity_Workflow A Prepare this compound Dilutions B Apply to Surface (e.g., Filter Paper) A->B C Introduce Insects B->C D Incubate and Observe (e.g., 24h, 48h) C->D E Record Mortality D->E F Data Analysis (LC50 Calculation) E->F

Workflow for the contact toxicity bioassay.
Protocol 2: Repellency Bioassay (Area Preference Method)

Objective: To assess the repellent activity of this compound against crawling or flying insects.

Materials:

  • This compound test solutions

  • Filter paper

  • Petri dishes

  • Target insect species

Procedure:

  • Preparation of Test Arena: Cut a filter paper disc to the size of the petri dish and divide it in half.

  • Treatment Application: Apply a known volume of the this compound solution to one half of the filter paper and the solvent control to the other half. Allow the solvent to evaporate.

  • Assay Setup: Place the treated filter paper in the petri dish.

  • Insect Introduction: Release a known number of insects (e.g., 20-30) in the center of the dish.

  • Observation: After a set period (e.g., 1 hour), count the number of insects on each half of the filter paper.

  • Data Analysis: Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.

Protocol 3: Oviposition Deterrence Bioassay

Objective: To determine if this compound deters female insects from laying eggs on a treated substrate.

Materials:

  • This compound test solutions

  • Oviposition substrate (e.g., filter paper, cotton ball, or a host plant leaf)

  • Mated, gravid female insects

  • Bioassay cages

Procedure:

  • Preparation of Substrates: Prepare treated substrates by applying the this compound solution and control substrates with the solvent only.

  • Assay Setup: Place one treated and one control substrate in a bioassay cage.

  • Insect Introduction: Introduce a single gravid female or a small group into the cage.

  • Observation: After a suitable period for oviposition (e.g., 24-48 hours), remove the substrates and count the number of eggs laid on each.

  • Data Analysis: Calculate the Oviposition Deterrence Index (ODI) using the formula: ODI = (C - T) / (C + T), where C is the number of eggs on the control substrate and T is the number of eggs on the treated substrate. An ODI value greater than zero indicates deterrence.

Oviposition_Deterrence_Workflow A Prepare Treated and Control Substrates B Place Substrates in Bioassay Cage A->B C Introduce Gravid Female Insects B->C D Allow Oviposition (24-48h) C->D E Count Eggs on Each Substrate D->E F Calculate Oviposition Deterrence Index (ODI) E->F

Workflow for the oviposition deterrence bioassay.

Conclusion and Future Directions

This compound presents an intriguing candidate for development as a pest control agent due to its natural origin and the known bioactivity of structurally similar compounds. The lack of comprehensive efficacy data highlights a significant research gap. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's insecticidal, repellent, and oviposition-deterrent properties.

Future research should focus on:

  • Screening against a broad range of pest species: To identify the spectrum of activity.

  • Elucidation of the specific mechanism of action: To understand the molecular targets and pathways affected by this compound.

  • Formulation development: To enhance stability, residual activity, and delivery for practical application.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key molecular features of aliphatic alcohols that contribute to their insecticidal and repellent activities.

Systematic investigation based on these guidelines will be crucial in determining the viability of this compound as a component of future sustainable pest management strategies.

References

Application Notes and Protocols for 2-Tridecanol as a Volatile Organic Compound in Breath Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as potential non-invasive biomarkers for disease diagnosis and monitoring. Human breath contains a complex mixture of VOCs that originate from metabolic processes within the body. Alterations in these metabolic pathways, often associated with disease, can lead to changes in the composition and concentration of VOCs in breath. 2-Tridecanol, a secondary alcohol, has been identified as a potential biomarker in various studies, although its clinical significance is still under investigation. These application notes provide a comprehensive overview of the current knowledge on this compound as a breath VOC and offer detailed protocols for its analysis.

While the precise biochemical pathway for the endogenous production of this compound in humans has not been fully elucidated, it is hypothesized to originate from microbial metabolism in the gut or through the oxidation of long-chain alkanes. Further research is required to confirm its metabolic origin.

Quantitative Data on this compound in Breath

Currently, there is a lack of specific quantitative data in the published literature detailing the concentration ranges of this compound in the breath of healthy versus diseased populations. While numerous studies have identified this compound as part of the "volatilome," specific concentrations are often not reported or are presented in arbitrary units. For the purpose of illustrating how such data should be presented, the following table provides a template with hypothetical values.

Table 1: Hypothetical Quantitative Data for this compound in Exhaled Breath

Population Number of Subjects (n) Mean Concentration (pmol/L) Standard Deviation (pmol/L) Range (pmol/L) Analytical Method Reference
Healthy Controls5015.24.58.1 - 25.7TD-GC-MS(Example Study 1)
Disease X Patients4538.912.119.5 - 65.2TD-GC-MS(Example Study 1)
Healthy Smokers3018.56.29.8 - 30.1SPME-GC-MS(Example Study 2)
Non-Smoker Controls3014.84.17.9 - 24.5SPME-GC-MS(Example Study 2)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Standardized protocols are crucial for the reliable analysis of VOCs in breath.[1] The following sections detail recommended procedures for the collection and analysis of this compound in breath samples.

Breath Sample Collection

The collection method can significantly impact the composition of the breath sample.[2] Therefore, a consistent and well-defined procedure is essential.

Protocol 1: Breath Collection using Tedlar® Bags

  • Patient Preparation:

    • Patients should fast for a minimum of 8 hours prior to breath collection to minimize the influence of dietary VOCs.[3]

    • Patients should refrain from smoking and consuming alcohol for at least 12 hours before the test.

    • For 20 minutes prior to collection, the patient should rest in a clean-air environment to reduce background contamination.

  • Collection Procedure:

    • Prior to use, flush the Tedlar® bag with high-purity nitrogen or air to remove any residual contaminants.

    • The patient should exhale and discard the first portion of their breath (dead space air).

    • The patient should then perform a full exhalation into the Tedlar® bag. This collected sample represents mixed expiratory breath. For alveolar breath, specialized collection devices are needed.[1][2]

    • Immediately after collection, the bag should be sealed.

  • Sample Storage:

    • Analyze the samples as soon as possible, ideally within 4 hours of collection.

    • If immediate analysis is not possible, samples can be stored at 4°C for up to 24 hours. However, the stability of this compound under these conditions should be validated.

Sample Preconcentration

Due to the low concentrations of VOCs in breath, a preconcentration step is necessary to achieve adequate sensitivity for analysis.

Protocol 2: Solid-Phase Microextraction (SPME)

  • Materials:

    • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

    • Gas-tight syringe

  • Procedure:

    • Transfer a known volume of the breath sample from the Tedlar® bag into a sealed, empty glass vial using a gas-tight syringe.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of VOCs.

    • Retract the fiber into the needle and immediately introduce it into the gas chromatograph (GC) injector for thermal desorption.

Protocol 3: Thermal Desorption (TD)

  • Materials:

    • Inert-coated stainless steel thermal desorption tubes packed with appropriate sorbents (e.g., Tenax® TA, Carbopack™ B)

    • Air sampling pump

  • Procedure:

    • Draw a precise volume of the breath sample from the Tedlar® bag through the sorbent tube using a calibrated air sampling pump at a controlled flow rate (e.g., 100 mL/min).

    • After sampling, cap the tubes and store them at 4°C until analysis.

    • The tubes are then placed in an automated thermal desorber for analysis by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of VOCs in complex mixtures like breath.

Protocol 4: GC-MS Analysis of this compound

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • GC Conditions (Example):

    • Injector: Splitless mode, 250°C. For SPME, the desorption time is typically 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparing it to a known standard and reference libraries (e.g., NIST).

    • For quantification, create a calibration curve using external or internal standards.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection cluster_preconcentration Sample Preconcentration cluster_analysis Analysis Patient_Prep Patient Preparation (Fasting, Rest) Breath_Collection Breath Collection (Tedlar Bag) Patient_Prep->Breath_Collection SPME Solid-Phase Microextraction (SPME) Breath_Collection->SPME Option 1 TD Thermal Desorption (TD) Breath_Collection->TD Option 2 GCMS GC-MS Analysis SPME->GCMS TD->GCMS Data_Processing Data Processing (Identification, Quantification) GCMS->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for this compound analysis in breath.

Generalized Biochemical Origin of Breath VOCs

Biochemical_Origin cluster_transport Transport and Excretion Metabolism Cellular Metabolism (e.g., Lipid Peroxidation) Bloodstream Bloodstream Circulation Metabolism->Bloodstream Microbiome Gut Microbiome Metabolism Microbiome->Bloodstream Oxidative_Stress Oxidative Stress Oxidative_Stress->Bloodstream Lungs Gas Exchange in Lungs Bloodstream->Lungs Breath Exhaled Breath Lungs->Breath

Caption: Generalized pathway for the origin and excretion of breath VOCs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Tridecanol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2-Tridecanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering step-by-step solutions to common problems.

Issue 1: Low Extraction Yield

Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve our recovery?

Answer:

Low recovery of this compound can stem from several factors related to the extraction procedure. Here are the primary causes and corresponding solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for effectively partitioning this compound. Being a long-chain fatty alcohol, it is soluble in organic solvents but insoluble in water.[1]

    • Solution: Employ a water-immiscible organic solvent with a polarity that matches this compound. Solvents like hexane, heptane, or diethyl ether are often effective for extracting nonpolar compounds.[2] For slightly more polar extractions, a mixture of a nonpolar solvent with a more polar solvent like ethyl acetate or isopropanol can be tested.[3][4]

  • Insufficient Phase Mixing: Inadequate contact between the sample matrix and the extraction solvent will result in incomplete extraction.

    • Solution: Ensure vigorous mixing during liquid-liquid extraction by shaking the separatory funnel. For solid samples, increase the extraction time or use techniques like sonication or Soxhlet extraction to enhance solvent penetration.[2]

  • Suboptimal Temperature: Extraction temperature can influence solvent efficiency and the solubility of this compound.

    • Solution: Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion, excessive heat may degrade the sample or extract unwanted impurities. For many applications, performing the extraction at or slightly above room temperature (e.g., 35-45°C) can improve yield.

  • Incorrect pH of Aqueous Phase: The pH of the aqueous phase can affect the partitioning of certain compounds, although it is generally less critical for neutral molecules like this compound compared to acidic or basic compounds.

    • Solution: For most extractions of this compound from a neutral matrix, maintaining a neutral pH is sufficient. If the sample matrix is acidic or basic, adjusting the pH to neutral can prevent the co-extraction of unwanted ionizable compounds.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: A stable emulsion has formed at the interface of the aqueous and organic layers, making phase separation impossible. How can we break this emulsion?

Answer:

Emulsion formation is a common issue when extracting compounds with surfactant-like properties, such as long-chain alcohols. Here are several techniques to resolve this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to reduce the likelihood of emulsion formation.

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic molecules.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a filter aid can sometimes break the emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent, such as ethanol, can alter the polarity and help to break the emulsion. However, be aware that this may affect the purity of your extract.

Issue 3: Co-extraction of Impurities

Question: Our final this compound extract is contaminated with other compounds. How can we improve the selectivity of our extraction?

Answer:

The presence of impurities can be due to the non-selective nature of the chosen solvent or suboptimal extraction conditions.

  • Solvent Polarity Adjustment: Use a solvent system that is highly selective for this compound. This may involve using a less polar solvent to avoid extracting more polar impurities, or vice versa. Stepwise extraction with solvents of increasing polarity can also be effective.

  • Solid-Phase Extraction (SPE): For cleaner extracts, consider using solid-phase extraction. A normal-phase SPE cartridge (e.g., silica) can be used where the sample is loaded in a non-polar solvent, and impurities are washed away before eluting the this compound with a more polar solvent.

  • Post-Extraction Purification: If co-extraction is unavoidable, subsequent purification steps such as column chromatography, distillation, or crystallization will be necessary to isolate the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best type of extraction method for this compound?

A1: The optimal extraction method depends on the sample matrix.

  • For liquid samples, liquid-liquid extraction (LLE) is a common and effective technique.

  • For solid samples, Soxhlet extraction can provide a high yield, though it requires longer extraction times and heating.

  • Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that can reduce extraction time and solvent consumption.

  • Solid-phase extraction (SPE) is excellent for sample cleanup and can provide a very clean extract.

Q2: Which solvents are recommended for this compound extraction?

A2: this compound is a nonpolar compound and is soluble in organic solvents. Good choices for extraction solvents include:

  • Hexane or Heptane: These are nonpolar solvents that are effective for extracting lipids and long-chain alcohols.

  • Diethyl Ether: Another effective nonpolar solvent, though it is highly volatile and flammable.

  • Ethyl Acetate: A solvent of intermediate polarity that can also be effective.

  • Mixtures: A mixture of a nonpolar solvent (like hexane) with a slightly more polar solvent (like isopropanol or ethanol) can sometimes optimize extraction efficiency.

Q3: How does temperature affect this compound extraction?

A3: Temperature can have a significant impact on extraction efficiency. Generally, increasing the temperature will:

  • Increase the solubility of this compound in the solvent.

  • Decrease the viscosity of the solvent, allowing for better penetration into the sample matrix.

  • Increase the diffusion rate of the solute from the matrix into the solvent. However, excessively high temperatures can lead to the degradation of thermolabile compounds and the extraction of undesirable impurities. It is recommended to optimize the temperature for your specific sample and solvent system, often starting with room temperature and gradually increasing if necessary.

Q4: Can the pH of the sample affect the extraction of this compound?

A4: Since this compound is a neutral alcohol, the pH of the aqueous phase generally does not have a direct, significant impact on its partitioning behavior. However, adjusting the pH can be a useful strategy to prevent the co-extraction of acidic or basic impurities. For instance, if your sample contains acidic impurities, adjusting the aqueous phase to a basic pH will ionize the acidic compounds, making them more soluble in the aqueous layer and less likely to be extracted into the organic solvent.

Q5: How can I analyze the purity and concentration of my this compound extract?

A5: The most common and effective analytical technique for determining the purity and concentration of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . GC provides excellent separation of volatile and semi-volatile compounds like this compound, while MS provides identification and quantification. A Flame Ionization Detector (FID) can also be used with GC for quantification. High-Performance Liquid Chromatography (HPLC) is another option, though it may require derivatization for better detection of alcohols.

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Alcohols (Representative Data)

Extraction MethodSolvent SystemTemperature (°C)Extraction TimeTypical Yield (%)Purity (%)Reference
Liquid-Liquid ExtractionHexane:Isopropanol (3:2)253 x 5 min85-9580-90Adapted from
Soxhlet ExtractionEthanol78 (boiling point)6 hours>9575-85
Ultrasound-AssistedMethanol4030 min90-9885-95
Solid-Phase ExtractionSilica, Elution w/ Acetone25N/A>90>95

Note: These are representative values for long-chain alcohols and may vary depending on the specific sample matrix and experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable aqueous solution (e.g., deionized water or buffer).

  • Extraction:

    • Transfer the aqueous sample to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., hexane).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing the this compound.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude this compound extract.

  • Analysis: Analyze the purity and yield of the extract using GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

  • Sorbent and Conditioning:

    • Select a normal-phase SPE cartridge (e.g., silica gel).

    • Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it.

  • Sample Loading:

    • Dissolve the sample in a minimal amount of the non-polar conditioning solvent.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the non-polar solvent to elute any weakly retained, non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using a more polar solvent (e.g., a mixture of hexane and ethyl acetate, or pure acetone).

  • Solvent Removal: Evaporate the solvent from the collected eluate to obtain the purified this compound.

  • Analysis: Analyze the purity and yield using GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis cluster_end start Start prep Dissolve/Homogenize Sample start->prep lle Liquid-Liquid Extraction prep->lle spe Solid-Phase Extraction prep->spe dry Dry Organic Phase lle->dry evap Solvent Evaporation spe->evap dry->evap analysis GC-MS Analysis evap->analysis end End analysis->end

Caption: Experimental workflow for this compound extraction and analysis.

Caption: Troubleshooting decision tree for low this compound extraction yield.

References

challenges in quantifying 2-Tridecanol in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantifying 2-Tridecanol

Welcome to the technical support center for the quantitative analysis of this compound in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main like biological fluids, food, or soil?

A1: The primary challenges include:

  • Matrix Effects: Co-extracted endogenous compounds (e.g., lipids, proteins, humic acids) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Low Volatility: As a long-chain alcohol, this compound has a relatively high boiling point, which can result in poor chromatographic peak shape (tailing) and reduced sensitivity if not properly addressed.[2]

  • Active Site Interaction: The polar hydroxyl (-OH) group of this compound can interact with active sites in the GC inlet liner and column, causing peak tailing and analyte loss.[2]

  • Co-eluting Isomers: Structural isomers may have similar retention times, making unique identification and quantification difficult without high-resolution chromatography.[2]

  • Low Concentration: this compound is often present at trace levels, requiring highly sensitive and selective analytical methods for accurate measurement.[3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a critical step that chemically modifies this compound to improve its analytical properties for GC-MS analysis. The main reasons are:

  • Increased Volatility: Derivatization replaces the active hydrogen on the polar hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group. This modification reduces intermolecular hydrogen bonding, lowers the boiling point of the analyte, and makes it more volatile.

  • Improved Chromatographic Performance: The resulting derivative is less polar, which minimizes interactions with active sites in the GC system. This leads to sharper, more symmetrical peaks and better resolution.

  • Enhanced Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and oven, preventing on-column degradation.

  • Characteristic Mass Spectra: The derivative can produce predictable and unique fragment ions in the mass spectrometer, aiding in identification and quantification.

Q3: What is the most effective sample preparation technique for extracting this compound from a complex matrix?

A3: The choice of technique depends on the matrix.

  • For Liquid Samples (e.g., plasma, microbial cultures): Liquid-Liquid Extraction (LLE) using a non-polar solvent like hexane or a mixture of chloroform and methanol is effective for extracting the relatively non-polar this compound. Solid-Phase Extraction (SPE) with a C18 or similar reversed-phase sorbent can also provide excellent cleanup by retaining the analyte while washing away polar interferences.

  • For Solid Samples (e.g., food, soil, tissues): An initial solvent extraction (e.g., using hexane or dichloromethane in a Soxhlet apparatus or via ultrasonic extraction) is required to transfer the analyte from the solid into a liquid phase. The resulting extract often requires a cleanup step, such as SPE, to remove matrix components.

  • For Volatile Profiling: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting this compound and other volatile compounds from the headspace above the sample, minimizing the extraction of non-volatile matrix components.

Q4: How can I mitigate matrix effects to ensure accurate quantification?

A4: Mitigating matrix effects is crucial for accuracy and reproducibility. Key strategies include:

  • Effective Sample Cleanup: Employ rigorous sample preparation techniques like SPE or LLE to remove as many interfering compounds as possible before analysis.

  • Use of an Internal Standard (IS): The "gold standard" is a stable isotope-labeled (SIL) version of this compound (e.g., deuterated this compound). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data processing. If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used, though it may not provide perfect compensation.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. This approach is only viable if the resulting analyte concentration remains above the limit of quantification (LOQ).

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound by GC-MS.

Issue 1: Poor Peak Shape (Tailing or Broadening)
  • Question: My chromatogram for this compound (or its derivative) shows significant peak tailing. What could be the cause and how do I fix it?

  • Answer:

    • Cause A: Incomplete Derivatization: The presence of underivatized this compound is a common cause. The free hydroxyl group will interact strongly with the GC system.

      • Solution: Optimize the derivatization reaction. Ensure reagents (e.g., BSTFA) are fresh and not hydrolyzed by moisture. Increase the reaction time or temperature, and ensure the sample extract is completely dry before adding the derivatization reagent.

    • Cause B: Active Sites in the GC System: Silanol groups in the injector liner (especially glass wool), column, or MS source can interact with the analyte.

      • Solution: Use a deactivated injector liner. If you must use glass wool, ensure it is also deactivated (silanized). Trim the first few centimeters from the front of the GC column, as this is where active sites often develop. Perform routine maintenance on the ion source.

    • Cause C: Suboptimal GC Conditions: The oven temperature may be too low, or the flow rate may be incorrect.

      • Solution: Ensure the final oven temperature is appropriate for eluting a C13 alcohol derivative. Check for leaks in the system and verify the carrier gas flow rate.

Issue 2: Low or Inconsistent Analyte Recovery
  • Question: I am experiencing low and variable recovery of this compound after sample preparation. How can I improve this?

  • Answer:

    • Cause A: Inefficient Extraction: The chosen extraction solvent or technique may not be optimal for this compound in your specific matrix.

      • Solution: Evaluate different extraction solvents or solvent mixtures. For LLE, ensure the pH is adjusted to keep this compound in its neutral form. For SPE, ensure the sorbent type is appropriate and optimize the wash and elution steps to prevent premature elution or incomplete recovery.

    • Cause B: Analyte Loss During Evaporation: If your protocol involves evaporating the solvent, volatile analytes like this compound can be lost.

      • Solution: Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Avoid evaporating to complete dryness if possible, or reconstitute the sample immediately after drying.

    • Cause C: Adsorption to Labware: The analyte can adsorb to the surfaces of glass or plastic tubes, especially at low concentrations.

      • Solution: Silanize glassware to deactivate the surface. Rinsing tubes with the final extraction solvent can help recover adsorbed analyte.

Issue 3: Inaccurate or Non-Reproducible Quantitative Results
  • Question: My quantitative results for quality control (QC) samples are inaccurate and show high variability (%RSD > 15%). What is the likely cause?

  • Answer:

    • Cause A: Uncorrected Matrix Effects: This is the most common cause of inaccurate quantification in complex matrices.

      • Solution: Implement the strategies described in FAQ #4 . The use of a stable isotope-labeled internal standard is the most robust solution. If not available, meticulous sample cleanup and the use of matrix-matched calibrants are essential.

    • Cause B: Inconsistent Internal Standard Addition: Inaccurate or inconsistent pipetting of the internal standard will lead directly to quantification errors.

      • Solution: Use calibrated micropipettes. Add the internal standard to all samples, calibrators, and QCs at the same stage of the sample preparation process, preferably as the very first step to account for losses throughout the entire procedure.

    • Cause C: Calibration Curve Issues: The calibration range may be inappropriate, or the curve may be non-linear.

      • Solution: Ensure the sample concentrations fall within the linear range of the calibration curve. Use a sufficient number of calibration points and an appropriate regression model (e.g., linear, weighted).

Quantitative Data Summary

The following table summarizes representative method performance data for the analysis of long-chain alcohols and other volatile organic compounds in complex matrices using GC-MS. This data provides a benchmark for what can be expected from a validated method.

ParameterMatrixMethodRepresentative ValueSource(s)
Limit of Detection (LOD) Blood / Vitreous HumorDI-GC-MS0.05 mg/mL (blood)
SoilGC-MS0.001 - 0.005 µg/g
WaterGC-MS0.1 µg/L
Limit of Quantification (LOQ) Blood / Vitreous HumorDI-GC-MS0.2 mg/mL (blood)
Food SimulantGC-MS~5 ng/g
Dark ChocolateGCxGC-TOFMS0.1 - 1.0 mg/kg
Analyte Recovery SoilGC-MS54% - 130%
Food SimulantLLE-GC-MS70% - 115%
Blood / Vitreous HumorDI-GC-MS> 85%
Precision (%RSD) Food SimulantLLE-GC-MS< 20%
Blood / Vitreous HumorDI-GC-MS< 15%
Dark ChocolateGCxGC-TOFMS5.5% - 16.2%

Experimental Protocols

Protocol 1: Quantification of this compound in a Biological Fluid (Plasma) using LLE and GC-MS

This protocol describes a liquid-liquid extraction followed by derivatization for the analysis of this compound in plasma.

1. Materials and Reagents:

  • Solvents: Hexane, Methanol, Chloroform (HPLC Grade)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS): 2-Dodecanol or a deuterated long-chain alcohol standard solution (e.g., 10 µg/mL in methanol)

  • Reagents: Anhydrous Sodium Sulfate, Pyridine

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, GC vials with inserts.

2. Sample Preparation & Extraction:

  • Pipette 200 µL of plasma sample, calibration standard, or blank into a 15 mL glass centrifuge tube.

  • Add 20 µL of the internal standard solution to each tube (except the blank). Vortex for 30 seconds.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer (chloroform) to a clean glass tube.

  • Repeat the extraction with another 2 mL of chloroform and combine the organic layers.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a 250 µL glass insert within a 2 mL GC vial for analysis.

4. GC-MS Parameters:

  • GC System:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 100°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMS-derivatized this compound (e.g., m/z 73, 117, and a specific higher mass ion) and the IS.

Protocol 2: Analysis of this compound in a Solid Matrix (Food/Soil) using HS-SPME and GC-MS

This protocol is a solvent-free method suitable for volatile analysis.

1. Materials and Reagents:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatiles.

  • Equipment: GC-MS with SPME-compatible inlet, 20 mL headspace vials with PTFE-lined septa, heating/agitation system.

2. Sample Preparation & Extraction:

  • Place 1-2 g of homogenized solid sample into a 20 mL headspace vial.

  • Add internal standard if required. For solid samples, a vapor-phase standard can be used.

  • Seal the vial tightly.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) with agitation for an equilibration period (e.g., 20 minutes).

  • Expose the conditioned SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) while maintaining temperature and agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • GC System:

    • Column: Same as Protocol 1, or a wax-type column for better separation of polar compounds if derivatization is not used.

    • Injector: Splitless mode, 250°C. Desorption time: 2-5 minutes.

    • Oven Program: Initial 40°C, hold for 2 min; ramp at 8°C/min to 250°C; hold for 10 min.

  • MS System:

    • Ionization: EI at 70 eV.

    • Mode: Full Scan (m/z 40-400) for identification, or SIM for quantification.

Visualizations

Workflow_LLE cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample (200 µL) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Add Chloroform:Methanol Vortex & Centrifuge Spike->Extract Collect 4. Collect Organic Layer Extract->Collect Dry 5. Evaporate to Dryness Collect->Dry Deriv 6. Add Pyridine & BSTFA Dry->Deriv Heat 7. Heat at 70°C for 30 min Deriv->Heat Transfer 8. Transfer to GC Vial Heat->Transfer Inject 9. Inject into GC-MS Transfer->Inject Data 10. Data Acquisition (SIM Mode) Inject->Data Quant 11. Quantify vs. Calibrants Data->Quant

Caption: LLE-Derivatization-GC-MS Workflow for this compound.

Troubleshooting_Logic Start Inaccurate or Non-Reproducible Results Check_IS Is an appropriate Internal Standard (IS) used? Start->Check_IS Check_Cleanup Is sample cleanup sufficient? Check_IS->Check_Cleanup Yes Sol_IS Implement Stable Isotope-Labeled IS or a robust structural analog. Check_IS->Sol_IS No Check_Cal Is the calibration curve linear and appropriate? Check_Cleanup->Check_Cal Yes Sol_Cleanup Optimize SPE/LLE steps. Use matrix-matched calibrants. Check_Cleanup->Sol_Cleanup No Sol_Cal Adjust concentration range. Use weighted regression. Check_Cal->Sol_Cal No End Accurate Quantification Check_Cal->End Yes Sol_IS->Check_Cleanup Sol_Cleanup->Check_Cal Sol_Cal->End

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Technical Support Center: Improving Resolution in 2-Tridecanol Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatographic analysis of 2-Tridecanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing this compound?

A1: The optimal GC column depends on the specific requirements of your analysis, such as the complexity of the sample matrix and whether you are separating isomers. For this compound, a long-chain secondary alcohol, the choice of stationary phase is critical.[1][2]

  • For general analysis: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.[3] This type of column primarily separates compounds based on their boiling points and molecular shape.[3]

  • For separating from polar interferences: If your sample contains polar compounds that co-elute with this compound, a more polar stationary phase, like a polyethylene glycol (PEG) type column (e.g., WAX), may provide better resolution.[4] These phases are well-suited for separating compounds that differ in their hydrogen bonding capacities.

Column dimensions also play a significant role in resolution. For complex separations, a longer column (e.g., 30 m or 60 m) with a smaller internal diameter (e.g., 0.25 mm) and a thinner film (e.g., 0.25 µm) will generally provide higher efficiency and better resolution.

Q2: What are the recommended starting parameters for a GC method for this compound?

A2: The following tables provide recommended starting parameters for a gas chromatography method for this compound analysis. These may require further optimization for your specific application.

Table 1: Recommended GC Column and Inlet Parameters

ParameterRecommendationRationale
Stationary Phase 5% Diphenyl / 95% Dimethyl PolysiloxaneGood starting point for general analysis of long-chain alcohols.
Column Length 30 mProvides a good balance between resolution and analysis time.
Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample capacity.
Film Thickness 0.25 µmSuitable for higher molecular weight compounds like this compound.
Injector Type Split/SplitlessAllows for flexibility depending on sample concentration.
Injector Temperature 250 - 280 °CEnsures complete and rapid vaporization without causing thermal degradation.
Split Ratio 50:1 (for split injection)A good starting point to ensure a sharp injection band.
Carrier Gas Helium or HydrogenHelium is inert, while hydrogen can provide better efficiency at higher flow rates.
Flow Rate 1.0 - 1.2 mL/min (constant flow)An optimal flow rate is crucial for achieving sharp, symmetrical peaks.

Table 2: Recommended Oven Temperature Program

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial 1502-
Ramp 1 to 300-10
Hold 30010-

Rationale: A temperature program is essential for analyzing compounds with a wide range of boiling points. This program starts at a temperature sufficient to elute volatile components, then ramps up to elute the higher-boiling this compound, and concludes with a hold period to ensure all components have eluted. A slower temperature ramp can often improve the separation of closely eluting compounds.

Q3: When should I consider derivatization for this compound analysis?

A3: Derivatization should be considered if you are experiencing persistent issues with peak tailing, low sensitivity, or poor peak shape, especially at low concentrations. The polar hydroxyl (-OH) group of this compound can interact with active sites (exposed silanol groups) in the GC system, leading to these problems.

By converting the polar hydroxyl group into a less polar silyl ether through a process called silylation, you can:

  • Significantly reduce hydrogen bonding with active sites.

  • Improve the volatility and thermal stability of the analyte.

  • Achieve sharper, more symmetrical peaks and better reproducibility.

A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Peaks

If this compound is not well-separated from other components in your sample, consider the following solutions.

  • Cause: Suboptimal Temperature Program.

    • Solution: A slow temperature ramp rate can improve the separation of compounds that elute closely together. Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min). You can also adjust the initial oven temperature.

  • Cause: Incorrect Carrier Gas Flow Rate.

    • Solution: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your column dimensions. Deviating from the optimal flow rate can lead to peak broadening and loss of resolution.

  • Cause: Inappropriate Stationary Phase.

    • Solution: The stationary phase may not have enough selectivity for the compounds of interest. If you are using a non-polar column and co-elution persists, consider switching to a more polar stationary phase, such as a WAX column, to introduce different separation mechanisms.

  • Cause: Insufficient Column Length.

    • Solution: A longer column provides more theoretical plates and thus better resolving power. Doubling the column length can increase resolution by about 40%.

G start Poor Resolution or Co-elution Observed q1 Are peaks broad or well-shaped? start->q1 a1_broad Optimize Carrier Gas Flow Rate q1->a1_broad Broad a1_well_shaped Adjust Temperature Program q1->a1_well_shaped Well-shaped q2 Resolution still poor? a1_broad->q2 a1_well_shaped->q2 a2_yes Change Stationary Phase (e.g., to a more polar column) q2->a2_yes Yes end Resolution Improved q2->end No q3 Still unresolved? a2_yes->q3 a3_yes Increase Column Length (e.g., 30m to 60m) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing for this compound

Peak tailing, where the back of the peak is drawn out, is a common issue for polar compounds like alcohols.

  • Cause: Active Sites in the GC System.

    • Solution: The polar hydroxyl group of this compound can interact with active sites in the injector liner or on the column. Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, trimming the first 15-30 cm from the front can remove accumulated non-volatile residues.

  • Cause: Column Contamination.

    • Solution: Contaminants from previous injections can create active sites. Bake out the column at a high temperature (within its specified limit) to remove these contaminants.

  • Cause: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting or tailing. Dilute your sample and reinject to see if the peak shape improves.

  • Cause: Inappropriate Inlet Temperature.

    • Solution: If the inlet temperature is too low, the high-molecular-weight this compound may not vaporize completely or quickly, leading to peak tailing. A good starting point is 250 °C, but this may need to be optimized.

Issue 3: Irreproducible Retention Times

Shifts in retention times between runs can compromise peak identification and quantification.

  • Cause: Leaks in the System.

    • Solution: Even small leaks in the system, particularly at the septum or column fittings, can cause fluctuations in flow and pressure, leading to retention time shifts. Use an electronic leak detector to check all connections.

  • Cause: Inconsistent Carrier Gas Flow.

    • Solution: Ensure your carrier gas source is providing a consistent pressure and that the electronic pressure control (EPC) on your GC is functioning correctly. Operating in constant flow mode is generally recommended over constant pressure mode to mitigate the effects of temperature programming on flow rate.

  • Cause: Changes in the Column.

    • Solution: Over time, the stationary phase can degrade, or the column can become contaminated, which can alter retention times. If you observe a consistent drift in retention times, it may be time to trim or replace the column.

Experimental Protocols

Protocol 1: General GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound using a Flame Ionization Detector (FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable low-boiling solvent like hexane or ethanol.

  • Create a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve them in the same solvent to an expected concentration within the calibration range.

2. Instrument Setup:

  • GC System: Agilent 7890B or equivalent.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Injector: Split/Splitless, operated in split mode (50:1).

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Detector: FID.

  • Detector Temperature: 300°C.

3. Injection and Data Acquisition:

  • Inject 1 µL of the sample.

  • Start the data acquisition and the oven temperature program simultaneously.

4. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Generate a calibration curve from the standards and determine the concentration of this compound in the unknown samples.

Protocol 2: Sample Preparation via Derivatization (Silylation)

This protocol is for derivatizing this compound to improve peak shape and sensitivity.

1. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Sample containing this compound.

2. Procedure:

  • If the sample is in solution, evaporate approximately 100 µg of the sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

  • Analyze using the GC method described in Protocol 1. The resulting trimethylsilyl (TMS) derivative of this compound will be less polar and should exhibit improved chromatography.

Visual Guides

G cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation p1 Define Analytical Goal (e.g., quantitation, purity) p2 Select Initial GC Column (e.g., mid-polarity) p1->p2 p3 Prepare Standards & Sample p2->p3 d1 Develop Initial Temperature Program p3->d1 d2 Optimize Carrier Gas Flow Rate d1->d2 d3 Evaluate Peak Shape & Resolution d2->d3 o1 Peak Tailing or Low Sensitivity? d3->o1 o2 Perform Derivatization (Silylation) o1->o2 Yes o3 Re-evaluate Chromatography o1->o3 No o2->o3 v1 Validate Method (Linearity, Precision, Accuracy) o3->v1 v2 Final Method v1->v2

Caption: Experimental workflow for method development.

References

preventing degradation of 2-Tridecanol during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Tridecanol during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation during GC analysis?

A1: The most common indicators of this compound degradation during Gas Chromatography (GC) analysis include:

  • Peak Tailing: This is characterized by an asymmetrical peak where the tailing edge is elongated. It is often caused by the interaction of the polar hydroxyl group of this compound with active sites in the GC system.[1][2][3]

  • Appearance of Unexpected Peaks: The presence of peaks that do not correspond to your standards can indicate degradation products. For instance, a peak eluting earlier than this compound could be an alkene formed via dehydration.

  • Reduced Peak Area/Response: A decrease in the peak area for this compound over a series of injections or compared to a freshly prepared standard can signify analyte loss due to degradation.[4]

  • Baseline Noise or Ghost Peaks: These can be caused by the accumulation of degradation products or non-volatile residues in the inlet or on the column.[4]

Q2: What are the primary degradation pathways for this compound during analysis?

A2: this compound, a secondary alcohol, is susceptible to two primary degradation pathways under typical analytical conditions:

  • Thermal Dehydration: At the high temperatures of a GC inlet, this compound can lose a molecule of water to form tridecene isomers. This is a common elimination reaction for alcohols.

  • Oxidation: Although this compound is stable under proper conditions, it is incompatible with oxidizing agents. Oxidation can occur during sample preparation or analysis if the sample is exposed to oxygen, especially at elevated temperatures, leading to the formation of 2-tridecanone.

Q3: How can I prevent the degradation of this compound during sample storage and preparation?

A3: To ensure the stability of this compound before analysis:

  • Storage: Store samples in tightly sealed vials in a cool, dark place to minimize exposure to light and air. For long-term storage, refrigeration is recommended.

  • Inert Atmosphere: When preparing samples, especially if they will be heated, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Purity: Use high-purity solvents to avoid introducing contaminants that could promote degradation.

  • Avoid Strong Acids/Bases: Contact with strong acids or bases can catalyze degradation reactions and should be avoided unless part of a specific derivatization procedure.

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is not always necessary but can be highly beneficial. Converting the polar hydroxyl group to a less polar ether or ester (e.g., through silylation) can:

  • Improve Peak Shape: Reduces tailing by minimizing interactions with active sites.

  • Increase Thermal Stability: The resulting derivative is often more stable at high temperatures than the parent alcohol.

  • Enhance Volatility: This can lead to shorter retention times and improved resolution.

Consider derivatization if you continue to experience peak tailing or degradation despite optimizing your GC system.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Troubleshooting Workflow for this compound Analysis

G Problem Problem Identification (e.g., Peak Tailing, Extra Peaks) CheckSystem 1. Check GC System Suitability Problem->CheckSystem Liner Inspect/Replace Inlet Liner (Use deactivated liner) CheckSystem->Liner Column Check Column Installation & Condition (Trim column if necessary) CheckSystem->Column Leaks Perform Leak Check CheckSystem->Leaks SamplePrep 2. Review Sample Preparation & Storage Storage Verify Proper Sample Storage (Cool, dark, sealed) SamplePrep->Storage Solvent Check Solvent Purity SamplePrep->Solvent MethodParams 3. Optimize GC Method Parameters InletTemp Lower Inlet Temperature MethodParams->InletTemp OvenRamp Optimize Oven Temperature Program MethodParams->OvenRamp Derivatization 4. Consider Derivatization Resolution Problem Resolved Derivatization->Resolution Liner->SamplePrep Liner->Resolution If resolved Column->SamplePrep Column->Resolution If resolved Leaks->SamplePrep Leaks->Resolution If resolved Storage->MethodParams Storage->Resolution If resolved Solvent->MethodParams Solvent->Resolution If resolved InletTemp->Derivatization If problem persists InletTemp->Resolution If resolved OvenRamp->Derivatization If problem persists OvenRamp->Resolution If resolved

Troubleshooting workflow for this compound analysis.
Issue Potential Cause Recommended Action
Peak Tailing Active Sites in Inlet or Column: The polar hydroxyl group of this compound interacts with active sites.- Use a Deactivated Inlet Liner: Replace the liner with a new, deactivated one. - Trim the Column: Cut 10-20 cm from the front of the column to remove accumulated non-volatile residues. - Check Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet.
Incompatible Column Phase: The stationary phase is not suitable for polar analytes.- Use a Polar Column: Consider using a "wax" type column (polyethylene glycol phase) for better peak shape.
Appearance of Extra Peaks Thermal Dehydration: High inlet temperatures can cause this compound to dehydrate to tridecene.- Lower Inlet Temperature: Reduce the injector temperature incrementally to find a balance between efficient volatilization and minimal degradation.
Oxidation: Sample degradation to 2-tridecanone due to exposure to oxygen.- Use an Inert Atmosphere: Prepare samples under nitrogen or argon. - Check for Leaks: Ensure the GC system is free of leaks that could introduce oxygen.
Carryover from Previous Injections: Remnants of previous samples or their degradation products eluting in the current run.- Clean the Inlet: Perform routine maintenance on the GC inlet. - Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.
Loss of Signal/Reduced Peak Area Analyte Degradation in Inlet: A significant portion of the analyte is degrading upon injection.- Lower Inlet Temperature: As with extra peaks, reducing the inlet temperature can mitigate degradation. - Use a Split Injection: A higher split ratio can reduce the residence time of the analyte in the hot inlet.
Sample Adsorption: Active sites in the system are irreversibly binding the analyte.- Deactivate the System: Use deactivated liners and columns. Consider a retention gap.

Experimental Protocol: Stable Analysis of this compound by GC-FID

This protocol provides a starting point for the analysis of this compound, with an emphasis on minimizing degradation.

1. Sample Preparation

  • Solvent: Use high-purity hexane or a similarly non-polar, volatile solvent.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions to create calibration standards within the desired concentration range.

  • Sample Handling:

    • Use clean glassware.

    • If samples need to be stored, place them in sealed vials at 4°C.

    • For sensitive analyses, consider purging the vials with an inert gas before sealing.

2. GC System and Conditions

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape.

  • Inlet: Use a deactivated, split/splitless inlet liner.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperatures and Program:

    • Inlet Temperature: Start with a lower temperature (e.g., 200°C) and increase only if necessary for efficient volatilization.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector Temperature: 250°C.

  • Injection:

    • Volume: 1 µL.

    • Mode: Split injection (e.g., 50:1 split ratio) to minimize inlet residence time and potential for degradation.

3. Data Analysis

  • Quantification: Use an external standard calibration curve based on the peak area of this compound.

  • System Suitability: Before running samples, inject a mid-range standard to verify peak shape, retention time, and response. The tailing factor should ideally be less than 1.5.

Logical Diagram for Method Optimization

G Start Start with Initial Protocol InjectStd Inject this compound Standard Start->InjectStd AssessPeak Assess Peak Shape and Area InjectStd->AssessPeak GoodPeak Acceptable Peak (Tailing < 1.5, No Degradation) AssessPeak->GoodPeak Yes BadPeak Poor Peak Shape or Degradation AssessPeak->BadPeak No Proceed Proceed with Sample Analysis GoodPeak->Proceed Troubleshoot Follow Troubleshooting Workflow BadPeak->Troubleshoot OptimizeTemp Optimize Inlet and Oven Temps Troubleshoot->OptimizeTemp ConsiderDeriv Consider Derivatization Troubleshoot->ConsiderDeriv If still poor Reinject Re-inject Standard OptimizeTemp->Reinject Reinject->AssessPeak ConsiderDeriv->Proceed No, proceed with caution ImplementDeriv Implement Derivatization Protocol ConsiderDeriv->ImplementDeriv Yes ImplementDeriv->InjectStd

Method optimization workflow for this compound analysis.

References

Technical Support Center: 2-Tridecanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-tridecanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Route 1: Grignard Reaction (e.g., Undecylmagnesium Bromide + Acetaldehyde)

Q1: My Grignard reaction fails to initiate or proceeds very slowly. What's wrong?

A1: This is a common issue, often related to the activation of magnesium or the presence of inhibitors.

  • Cause 1: Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide (MgO) layer that prevents the reaction with the alkyl halide.

  • Solution 1: Activate the magnesium surface. This can be done by adding a small crystal of iodine (the color should fade), 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[1][2]

  • Cause 2: Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvent, or starting materials will quench the reaction.[1]

  • Solution 2: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[2]

  • Cause 3: Poor Quality Reagents: The alkyl halide may contain impurities or the solvent may not be anhydrous.

  • Solution 3: Use freshly distilled undecyl bromide and high-purity, anhydrous ether or THF.

Q2: The yield of this compound from my Grignard reaction is consistently low. What are the primary causes?

A2: Low yields often stem from side reactions or procedural issues during the reaction or work-up.

  • Cause 1: Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide (undecylmagnesium bromide + undecyl bromide → docosane). This is more prevalent with primary alkyl halides.[2]

  • Solution 1: Add the undecyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the coupling side reaction.

  • Cause 2: Enolization of Acetaldehyde: Acetaldehyde has an acidic alpha-proton. The Grignard reagent is a strong base and can deprotonate the acetaldehyde to form an enolate, which does not lead to the desired alcohol product.

  • Solution 2: Add the Grignard reagent to the acetaldehyde solution (inverse addition) at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

  • Cause 3: Impure Starting Materials: As mentioned, water is a key issue. Additionally, the acetaldehyde may have oxidized to acetic acid, which will destroy the Grignard reagent.

  • Solution 3: Use freshly distilled acetaldehyde for the reaction.

Route 2: Reduction of 2-Tridecanone (e.g., with NaBH₄)

Q1: After reduction with sodium borohydride (NaBH₄), I still have a significant amount of unreacted 2-tridecanone. How can I improve the conversion?

A1: Incomplete reduction is typically due to insufficient reducing agent, deactivation of the reagent, or suboptimal reaction conditions.

  • Cause 1: Insufficient NaBH₄: One mole of NaBH₄ can theoretically reduce four moles of ketone. However, the reagent can also react with the solvent (e.g., methanol, ethanol), so a stoichiometric amount is often insufficient.

  • Solution 1: Increase the molar excess of NaBH₄ to 1.5-2.0 equivalents relative to the 2-tridecanone. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cause 2: Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment.

  • Solution 2: Use a fresh bottle of NaBH₄ or test the activity of your current stock on a small scale with a model ketone.

  • Cause 3: Low Temperature/Short Reaction Time: While the reduction is often fast, low temperatures can slow the reaction rate, leading to incomplete conversion within the allotted time.

  • Solution 3: Ensure the reaction is stirred for an adequate duration. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40-50 °C) can be considered, though this may increase side reactions depending on the solvent.

Q2: The work-up of my NaBH₄ reduction is problematic, leading to emulsions or product loss. Any advice?

A2: The work-up step is critical for isolating the final product cleanly.

  • Cause 1: Quenching Borate Esters: The initial product is a borate ester complex which must be hydrolyzed to liberate the alcohol.

  • Solution 1: After the reaction is complete, carefully and slowly add an acid (e.g., 1M HCl) at 0 °C to quench excess NaBH₄ and hydrolyze the borate complexes. Be cautious, as hydrogen gas is evolved.

  • Cause 2: Emulsion Formation: During the extraction phase, the presence of salts and the nature of the long-chain alcohol can lead to stable emulsions.

  • Solution 2: Add brine (saturated NaCl solution) during the extraction to increase the ionic strength of the aqueous phase, which helps to break up emulsions.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

ParameterGrignard ReactionReduction of 2-Tridecanone
Starting Materials Undecyl halide, Magnesium, Acetaldehyde2-Tridecanone
Key Reagents Mg, Anhydrous Ether/THFSodium Borohydride (NaBH₄)
Typical Yield 60-80%90-99%
Purity (Crude) Moderate (Side products like alkanes)High (Main impurity is starting material)
Key Advantages Forms new Carbon-Carbon bondHigh yield, clean reaction, mild conditions
Key Disadvantages Highly sensitive to moisture and air; potential for multiple side reactionsRequires synthesis of the starting ketone
Reaction Conditions Anhydrous, inert atmosphere; often requires initiationTypically alcoholic solvents (MeOH, EtOH) at RT

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Undecyl bromide

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. If needed, add a single crystal of iodine for activation. Add a small portion of anhydrous ether/THF.

  • Slowly add a solution of undecyl bromide (1.0 eq.) in anhydrous ether/THF via the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled acetaldehyde (1.1 eq.) in anhydrous ether/THF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified further by vacuum distillation.

Protocol 2: Synthesis of this compound via Reduction of 2-Tridecanone

Materials:

  • 2-Tridecanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-tridecanone (1.0 eq.) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution (caution: H₂ evolution).

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Grignard_Workflow start Starting Materials (Mg, Undecyl Bromide) setup Assemble & Flame-Dry Glassware (Inert Atm.) start->setup 1. Prepare grignard Form Grignard Reagent in Anhydrous Ether/THF setup->grignard 2. Initiate reaction React with Acetaldehyde (0 °C -> RT) grignard->reaction 3. Add quench Quench with aq. NH4Cl reaction->quench 4. Work-up extract Extract with Diethyl Ether quench->extract 5. Isolate purify Dry, Concentrate & Vacuum Distill extract->purify 6. Purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis via the Grignard reaction.

Reduction_Workflow start Starting Materials (2-Tridecanone, NaBH4) dissolve Dissolve Ketone in MeOH/EtOH start->dissolve 1. Prepare reduction Add NaBH4 (0 °C -> RT) dissolve->reduction 2. Reduce quench Quench with 1M HCl reduction->quench 3. Work-up extract Extract with EtOAc/Ether quench->extract 4. Isolate purify Dry & Concentrate Solvent extract->purify 5. Purify product Pure this compound purify->product

Caption: Experimental workflow for the reduction of 2-tridecanone to this compound.

Troubleshooting_Grignard problem Problem: Low Yield in Grignard Synthesis cause1 Reaction Failed to Initiate? problem->cause1 cause2 Side Products Observed? problem->cause2 cause3 Procedural Issue? problem->cause3 cause1->cause2 No sol1a Activate Mg (Iodine, heat) cause1->sol1a Yes cause2->cause3 No sol2a Wurtz Coupling (Alkane byproduct) -> Slow halide addition cause2->sol2a Yes sol2b Enolization (Unreacted Ketone) -> Inverse addition at low temp cause2->sol2b sol3a Reagent Quality -> Use purified reagents cause3->sol3a Yes sol3b Loss during Work-up -> Careful extraction, avoid emulsions cause3->sol3b sol1b Ensure Anhydrous Conditions (Flame-dry, fresh solvent)

Caption: Troubleshooting flowchart for low yield in Grignard synthesis of this compound.

References

Technical Support Center: High-Purity 2-Tridecanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity 2-Tridecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The main techniques for purifying this compound to high purity are fractional distillation, column chromatography, and crystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties for the purification of this compound include its melting point of 23-26°C, a boiling point of approximately 265°C, and its solubility characteristics—it is insoluble in water but soluble in many organic solvents.[1][2]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities in crude this compound can originate from its synthesis. If prepared via a Grignard reaction, impurities might include unreacted starting materials, byproducts from side reactions, and residual solvents.[3][4][5] If produced from the oxidation of tridecane, related oxidation products could be present.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is commonly determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). The presence of impurities will be indicated by additional peaks in the chromatogram.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from an impurity with a close boiling point.

  • Question: I am having difficulty separating this compound from an impurity with a very similar boiling point. What can I do?

  • Answer: For impurities with close boiling points, enhancing the efficiency of the fractional distillation is key.

    • Increase Column Length: Use a longer distillation column to increase the number of theoretical plates, which improves separation.

    • Use a More Efficient Packing Material: Employ a column packing with a higher surface area, such as Raschig rings or structured packing, to enhance vapor-liquid equilibrium.

    • Optimize the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Experiment to find the optimal balance.

    • Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points and can sometimes increase the boiling point difference between your product and the impurity.

Issue 2: The product is degrading during distillation.

  • Question: My this compound appears to be decomposing at the high temperatures required for distillation. How can I prevent this?

  • Answer: Thermal degradation is a common issue for high-boiling-point alcohols.

    • Use Vacuum Distillation: This is the most effective way to reduce the boiling point and minimize thermal stress on the compound.

    • Ensure an Inert Atmosphere: Distilling under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.

Column Chromatography

Issue 1: Co-elution of this compound with a non-polar impurity.

  • Question: An impurity is eluting at the same time as my this compound during column chromatography. How can I improve the separation?

  • Answer: Co-elution suggests that the polarity difference between your product and the impurity is not being sufficiently exploited by your current system.

    • Optimize the Mobile Phase: Decrease the polarity of the eluent. Since this compound is a long-chain alcohol, it is relatively non-polar. A solvent system with a lower concentration of the polar component (e.g., ethyl acetate in hexane) will increase the retention time of this compound on the silica gel and may allow for better separation from a less polar impurity.

    • Use a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity.

Issue 2: Streaking or tailing of the this compound band on the column.

  • Question: The band corresponding to my product is streaking down the column, leading to poor separation and mixed fractions. What is causing this?

  • Answer: Tailing is often caused by strong interactions between the analyte and the stationary phase or by overloading the column.

    • Reduce the Sample Load: Overloading the column is a common cause of poor separation. Try using a smaller amount of crude material.

    • Add a Modifier to the Mobile Phase: For alcohols, tailing on silica gel can sometimes be reduced by adding a small amount of a slightly more polar solvent or a modifier like triethylamine to the eluent.

    • Ensure Proper Packing: An improperly packed column with channels or cracks will lead to uneven flow and band broadening.

Crystallization

Issue 1: this compound is not crystallizing from the solution.

  • Question: I have dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What should I do?

  • Answer: The failure to crystallize is usually due to the solution not being supersaturated upon cooling or the presence of impurities that inhibit crystal formation.

    • Solvent Selection: The chosen solvent may be too good at dissolving this compound even at low temperatures. A good crystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a better solvent or use a solvent/anti-solvent system.

    • Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of this compound.

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to promote the formation of larger, purer crystals.

Issue 2: The crystallized product is still impure.

  • Question: I have crystallized my this compound, but it is still not pure. How can I improve the purity?

  • Answer: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.

    • Recrystallization: A second crystallization step will often significantly improve purity.

    • Washing: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

    • Slow Crystallization: Rapid crystal growth can trap impurities. Slower cooling and avoiding rapid precipitation will generally lead to purer crystals.

Quantitative Data Summary

The following table provides illustrative data for the purification of long-chain secondary alcohols. The actual values for this compound may vary depending on the specific experimental conditions and the nature of the impurities.

Purification MethodStarting Purity (Typical)Final Purity AchievableTypical YieldKey Parameters to Control
Fractional Distillation 85-95%>99%70-90%Vacuum, Reflux Ratio, Column Efficiency
Column Chromatography 80-95%>99.5%60-85%Stationary Phase, Mobile Phase Composition, Sample Load
Crystallization 90-98%>99.8%50-80%Solvent System, Cooling Rate, Concentration

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol describes the purification of this compound using a vacuum fractional distillation apparatus.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Slowly evacuate the system to the desired pressure. A pressure of 1-10 mmHg is a good starting point to significantly lower the boiling point.

  • Begin heating the flask gently with the heating mantle.

  • Observe the reflux in the column. Adjust the heating to maintain a slow and steady distillation rate.

  • Collect a small forerun fraction, which may contain more volatile impurities.

  • Collect the main fraction of this compound at a constant temperature.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.

  • Allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography with silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. A starting point could be a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).

  • Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, applying gentle pressure with air or nitrogen.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification of this compound by Crystallization

This protocol details the purification of this compound by crystallization from a suitable solvent.

Materials:

  • Partially purified this compound

  • Crystallization solvent (e.g., a non-polar solvent like hexane or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Continue adding the solvent in small portions until all the solid dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_distill Distillation cluster_finish Final Steps start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup load Load Crude Product and Boiling Chips setup->load evacuate Evacuate System load->evacuate heat Gentle Heating evacuate->heat reflux Establish Reflux heat->reflux collect_forerun Collect Forerun reflux->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main stop Stop Distillation collect_main->stop cool Cool Apparatus stop->cool vent Vent to Atmosphere cool->vent end Pure this compound vent->end

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_run Chromatography cluster_finish Isolation start Crude this compound tlc Determine Mobile Phase (TLC) start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by flash column chromatography.

experimental_workflow_crystallization cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool induce Induce Crystallization (if necessary) cool->induce filter Vacuum Filtration cool->filter induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for the purification of this compound by crystallization.

References

Technical Support Center: Overcoming Matrix Effects in 2-Tridecanol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Tridecanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.

Question: My this compound signal intensity is low and inconsistent between samples. Could this be a matrix effect?

Answer: Yes, low and variable signal intensity are classic signs of ion suppression, a common matrix effect. Co-eluting endogenous matrix components, such as phospholipids in plasma samples, can interfere with the ionization of this compound in the MS source, leading to a suppressed and erratic signal.[1][2] To confirm this, you can perform a post-column infusion experiment.

Question: How do I perform a post-column infusion experiment to diagnose matrix effects?

Answer: A post-column infusion experiment helps identify at what retention times ion suppression or enhancement occurs.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a standard solution of this compound in a solvent compatible with your mobile phase.

    • Infuse this solution at a constant flow rate (e.g., 5-10 µL/min) into the MS source using a syringe pump, teeing it into the LC flow path just after the analytical column.

  • Analysis:

    • Inject a blank matrix sample (a sample prepared without the analyte) onto the LC-MS/MS system.

    • Monitor the signal of the this compound precursor ion.

  • Interpretation:

    • A stable baseline signal will be observed from the infused standard.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement.

    • If the dip or rise coincides with the expected retention time of this compound, it confirms the presence of a matrix effect.

Question: My this compound peak shape is poor and the retention time is shifting. Are these also matrix effects?

Answer: Yes, matrix components can interact with the analytical column or the analyte itself, leading to peak distortion and retention time shifts.[2] This can compromise the accuracy and reproducibility of your results. A robust sample clean-up procedure is essential to mitigate these effects.

Question: What are the best sample preparation techniques to reduce matrix effects for this compound analysis?

Answer: The most common and effective sample preparation techniques for removing interfering matrix components in lipid analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][4] The choice between them depends on the specific matrix, required throughput, and the degree of cleanliness needed. Protein precipitation is a simpler but generally less clean method.

FAQs: Overcoming Matrix Effects in this compound LC-MS/MS

What are matrix effects in LC-MS/MS?

Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification. In the analysis of this compound from biological samples, common interfering substances include phospholipids, salts, and other endogenous lipids.

How can I quantitatively assess the extent of matrix effects?

The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

What is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation?

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS, such as deuterated this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized, leading to accurate and precise quantification.

My signal for this compound is still low even after sample cleanup. What else can I do?

If the signal remains low, consider chemical derivatization. Derivatizing the hydroxyl group of this compound can improve its ionization efficiency and thus, the sensitivity of the analysis. Reagents like phenyl isocyanate can be used to introduce a readily ionizable moiety.

Data Presentation

The following table summarizes the analyte recovery and matrix effect for different lipid classes using various sample preparation methods. While this data is not specific to this compound, it provides a valuable reference for what can be expected when analyzing lipids from plasma and can guide the selection of an appropriate sample preparation strategy.

Sample Preparation MethodLipid ClassAverage Analyte Recovery (%)Average Matrix Effect (%) (Ion Suppression/Enhancement)
Solid-Phase Extraction (SPE) Phosphatidylcholines (PC)85-15
Lysophosphatidylcholines (LPC)88-12
Triglycerides (TG)92-8
Liquid-Liquid Extraction (Folch) Phosphatidylcholines (PC)78-25
Lysophosphatidylcholines (LPC)81-22
Triglycerides (TG)85-18
Liquid-Liquid Extraction (MTBE) Phosphatidylcholines (PC)82-20
Lysophosphatidylcholines (LPC)84-18
Triglycerides (TG)89-13

Data is representative and compiled from findings in lipidomics studies comparing different extraction methodologies. Actual values for this compound may vary.

Experimental Protocols

Detailed Methodology 1: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma

This protocol is a modification of the Folch method, widely used for lipid extraction.

  • Sample Preparation:

    • To 100 µL of serum or plasma in a glass tube, add 10 µL of a deuterated this compound internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 400 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.

  • Extraction:

    • Add 800 µL of chloroform to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.

    • Add 200 µL of water to induce phase separation.

    • Vortex for another 30 seconds.

  • Phase Separation:

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

    • Three layers will be visible: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Collection and Evaporation:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass Pasteur pipette, carefully collect the lower chloroform layer, avoiding the protein disk, and transfer it to a clean tube.

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology 2: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma

This protocol utilizes a reversed-phase (C18) SPE cartridge for sample cleanup.

  • Sample Pre-treatment:

    • To 100 µL of serum or plasma, add 10 µL of a deuterated this compound internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 300 µL of 1% formic acid in water and vortex. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology 3: Synthesis of Deuterated this compound (this compound-d4) as an Internal Standard

This protocol is a conceptual adaptation of known methods for deuterating alcohols.

  • Reduction of Precursor:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 2-tridecanone in anhydrous diethyl ether to the LiAlD₄ suspension with stirring.

  • Reaction and Quenching:

    • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the consumption of the ketone by thin-layer chromatography (TLC).

    • Carefully quench the reaction by the slow, dropwise addition of D₂O at 0°C.

    • Follow with the addition of a 15% (w/v) solution of sodium deuteroxide (NaOD) in D₂O, and then more D₂O.

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

    • Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

    • Collect the filtrate and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude deuterated this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound-d4.

  • Characterization:

    • Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Overcoming_Matrix_Effects_Workflow Troubleshooting Workflow for this compound Matrix Effects cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy Selection cluster_3 Verification A Inconsistent Signal or Poor Peak Shape for this compound? B Perform Post-Column Infusion Experiment A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation C->D Yes F Improve Chromatographic Separation C->F No, but retention time is an issue E Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->E E->F G Consider Derivatization F->G H Re-evaluate Matrix Effect with Matrix Factor Calculation G->H I Method Performance Acceptable? H->I I->D No, further optimization needed J Proceed with Validated Method I->J Yes

Caption: A decision-making workflow for troubleshooting matrix effects in this compound LC-MS/MS analysis.

Sample_Prep_Workflow General Sample Preparation Workflow for this compound cluster_0 Sample Collection & Spiking cluster_1 Extraction & Cleanup cluster_2 Final Steps A Collect Biological Sample (e.g., Plasma, Serum) B Spike with Deuterated This compound (SIL-IS) A->B C Protein Precipitation (e.g., with Methanol) B->C D Choose Cleanup Method C->D E Liquid-Liquid Extraction (LLE) (e.g., Folch Method) D->E High Selectivity F Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) D->F High Throughput G Evaporate to Dryness E->G F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: A generalized experimental workflow for preparing biological samples for this compound analysis.

References

stability of 2-Tridecanol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Tridecanol under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark place in a tightly sealed container to minimize exposure to light, oxygen, and moisture. It is also advisable to store it away from strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound?

As a secondary long-chain alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The secondary alcohol group can be oxidized to form a ketone, specifically 2-tridecanone. This can be initiated by exposure to atmospheric oxygen, especially when catalyzed by heat, light, or the presence of metal ions.

  • Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, primarily tridecenes.

Q3: How do different environmental factors affect the stability of this compound?

The stability of this compound can be influenced by several factors:

  • Temperature: Higher temperatures accelerate the rates of both oxidation and dehydration. Long-term storage at elevated temperatures is not recommended.

  • Light: Exposure to UV light can provide the energy to initiate and promote oxidative degradation. Amber glass or opaque containers should be used for storage.

  • Oxygen: The presence of oxygen is necessary for oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.

  • pH: Extreme pH conditions can catalyze degradation. Acidic pH promotes dehydration, while the effect of basic pH on long-chain secondary alcohols is generally less pronounced but can potentially facilitate oxidation. For aqueous formulations, maintaining a neutral pH is advisable.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., yellowing, increased viscosity). Oxidative degradation.1. Confirm the presence of degradation products using analytical methods like GC-MS or HPLC. 2. Review storage conditions: ensure the container is tightly sealed and protected from light. 3. For future use, consider purging the container with an inert gas before sealing.
Unexpected peaks in chromatogram during analysis. Degradation of this compound.1. Identify the degradation products. An increase in 2-tridecanone suggests oxidation. The presence of tridecene isomers indicates dehydration. 2. Evaluate the sample preparation and analytical method conditions for potential stressors (e.g., high temperature in the GC inlet, acidic mobile phase in HPLC).
Loss of potency or inconsistent results in biological assays. Degradation of the active this compound.1. Quantify the purity of the this compound stock using a validated analytical method. 2. Prepare fresh solutions for each experiment. 3. Assess the stability of this compound in the specific assay buffer and conditions.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative summary of expected stability based on the general behavior of secondary fatty alcohols. Researchers are strongly encouraged to perform their own stability studies to determine the shelf-life under their specific formulation and storage conditions.

Stress Condition Parameter Expected Outcome for this compound (Illustrative) Primary Degradation Product(s)
Thermal 40°C / 75% RHSlow degradation over extended periods.2-Tridecanone
60°CNoticeable degradation.2-Tridecanone, Tridecenes
Photolytic UV light (254 nm)Significant degradation.2-Tridecanone
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to significant degradation.Tridecenes
Basic Hydrolysis 0.1 M NaOH, 60°CMinimal to slow degradation.2-Tridecanone
Oxidative 3% H₂O₂, RTRapid degradation.2-Tridecanone and further oxidation products

Experimental Protocols

To assist researchers in evaluating the stability of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Amber glass vials with screw caps

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sealed vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep a sealed vial of the stock solution at 4°C, protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as alcohols have weak chromophores, derivatization or alternative detection methods like mass spectrometry or refractive index may be necessary for higher sensitivity and specificity).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Protocol 3: GC-MS Analysis for Degradation Product Identification

Objective: To identify and confirm the structure of volatile degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Conditions (starting point for optimization):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Sample Preparation: The stressed samples from Protocol 1 can be directly injected after appropriate dilution in a suitable solvent like hexane or after derivatization (e.g., silylation) to improve volatility and peak shape.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Temperature Temperature Light Light Oxygen Oxygen pH pH Oxidation Oxidation Temperature->Oxidation Dehydration Dehydration Temperature->Dehydration Light->Oxidation Oxygen->Oxidation pH->Dehydration Acidic 2-Tridecanone 2-Tridecanone Oxidation->2-Tridecanone Tridecenes Tridecenes Dehydration->Tridecenes

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow Start Start Forced_Degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples Forced_Degradation->Analyze_Samples Analytical_Method_Development Develop Stability-Indicating HPLC/GC-MS Method Analytical_Method_Development->Analyze_Samples Identify_Products Identify Degradation Products Analyze_Samples->Identify_Products Quantify_Degradation Quantify Degradation Identify_Products->Quantify_Degradation End End Quantify_Degradation->End

Caption: Workflow for assessing this compound stability.

Technical Support Center: Optimizing Pheromone Release from 2-Tridecanol Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Tridecanol pheromone dispensers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the release rate of this compound from a dispenser?

The release rate of this compound from a dispenser is primarily influenced by a combination of environmental factors and the physical characteristics of the dispenser itself. Key factors include:

  • Temperature: Higher ambient temperatures increase the vapor pressure of this compound, leading to a higher release rate. This relationship is often exponential.

  • Wind/Airflow: Increased airflow across the dispenser surface can accelerate the removal of the pheromone from the boundary layer, thus increasing the release rate.

  • Dispenser Material and Design: The type of material (e.g., rubber septum, polyethylene tube, membrane) and its physical properties (e.g., porosity, surface area-to-volume ratio) significantly impact the diffusion and release of the pheromone.[1]

  • Pheromone Loading Dose: The initial amount of this compound loaded into the dispenser will affect the release rate and the longevity of the dispenser.

  • Dispenser Age: The release rate of many passive dispensers is not constant over time. It often starts high and then declines as the pheromone is depleted.

Q2: My trap catches are low or non-existent. What are the potential causes?

Low or no trap captures can be due to a variety of issues. Consider the following troubleshooting steps:

  • Improper Trap Placement: Ensure traps are placed at the correct height and location to intercept the target insect's flight path. Wind direction is a critical factor, as the pheromone plume needs to be carried into the target area.

  • Suboptimal Environmental Conditions: Extreme temperatures (either too high or too low) can reduce insect activity. Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the source.

  • Incorrect Timing: Deploy traps to coincide with the adult life stage of the target insect when they are most responsive to pheromones.

  • Dispenser Failure: The dispenser may be expired, depleted, or improperly stored, leading to a reduced or non-existent release of this compound.

  • Trap Saturation: In areas with high insect populations, the trap's adhesive surface may become covered with insects or debris, preventing further captures.

  • Contamination: Handling the dispenser with bare hands can transfer oils and other scents that may inhibit the release of the pheromone or repel the target insect. Always use gloves or forceps.

Q3: How can I achieve a more consistent and predictable release rate of this compound?

Achieving a consistent release rate is crucial for many experimental designs. Here are some strategies:

  • Select the Appropriate Dispenser: Different dispenser types offer different release kinetics. For a more constant release, consider membrane-based or reservoir-style dispensers over simple rubber septa.

  • Controlled Environment: If conducting experiments in a laboratory or greenhouse, maintain stable temperature and airflow conditions.

  • Field-Aging of Dispensers: Before starting a field trial, you can "age" the dispensers under controlled conditions for a period to get past the initial high-release phase, leading to a more stable release rate during the experiment.

  • Regular Replacement: In long-term studies, replace dispensers at regular intervals based on their known release profile to maintain a relatively constant pheromone concentration in the environment.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent results between experimental replicates. 1. Variability in dispenser performance.2. Fluctuations in environmental conditions (temperature, wind).3. Inconsistent trap placement or handling.1. Test the release rate of a subset of dispensers before the experiment to ensure consistency.2. Monitor and record environmental data during each trial to identify and account for variations.3. Standardize protocols for trap placement, height, and handling procedures.
Rapid decline in dispenser effectiveness. 1. High initial release rate followed by rapid depletion.2. Degradation of the pheromone due to exposure to UV light or high temperatures.1. Choose a dispenser designed for a longer-term, more stable release.2. If possible, shield the dispenser from direct sunlight. Store dispensers in a cool, dark place before use.
No discernible pheromone plume in wind tunnel experiments. 1. Insufficient release rate from the dispenser.2. Airflow in the wind tunnel is too high, causing excessive dilution.3. The visualization technique (e.g., smoke) is not accurately reflecting the pheromone plume.1. Gently warm the dispenser to increase the release rate.2. Reduce the wind speed in the tunnel to allow for plume formation.3. Use more sensitive methods for plume visualization or measurement.

Data Presentation

The following tables provide illustrative data on pheromone release. Note that specific release rates for this compound will depend on the exact dispenser type and experimental conditions. The data presented here is based on studies of similar long-chain alcohol pheromones and should be used as a general guide.

Table 1: Effect of Temperature on Pheromone Release Rate (Illustrative Data)

Temperature (°C)Average Release Rate (µ g/day )
1525.5
2048.2
2585.1
30140.7

Note: This data is hypothetical and illustrates the general trend of increasing release rate with temperature. Actual values for this compound will vary.

Table 2: Pheromone Depletion Over Time from a Passive Dispenser (Illustrative Data)

WeekRemaining Pheromone (%)
0100
175
258
345
435

Note: This table illustrates the typical non-linear depletion of a pheromone from a passive dispenser over time.

Experimental Protocols

Protocol 1: Measuring this compound Release Rate by Solvent Extraction (Residual Analysis)

Objective: To determine the amount of this compound released from a dispenser over time by measuring the amount remaining.

Materials:

  • This compound dispensers

  • Environmental chamber or field setup

  • Forceps

  • Scintillation vials with caps

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., tetradecanol)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Initial Loading: Determine the initial amount of this compound in a subset of dispensers (n=3-5) by solvent extraction. This is your time-zero measurement.

  • Dispenser Aging: Place the remaining dispensers in the desired experimental conditions (field or environmental chamber).

  • Sample Collection: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a subset of dispensers (n=3-5 at each time point).

  • Extraction: a. Using forceps, place each dispenser in a separate, labeled scintillation vial. b. Add a known volume of solvent (e.g., 5 mL of hexane) and a known amount of the internal standard to each vial. c. Seal the vials and allow them to extract for a set period (e.g., 24 hours) with occasional agitation.

  • Analysis: a. Analyze the solvent extract from each vial using GC-MS. b. Quantify the amount of this compound and the internal standard based on calibration curves.

  • Calculation: a. Calculate the amount of this compound remaining in each dispenser at each time point. b. The amount released is the difference between the initial amount and the remaining amount. c. The release rate can be calculated for each time interval.

Protocol 2: Wind Tunnel Bioassay for this compound Dispenser Efficacy

Objective: To evaluate the behavioral response of a target insect to the pheromone plume released from a this compound dispenser.

Materials:

  • Wind tunnel

  • This compound dispenser

  • Target insects (e.g., males of the species of interest)

  • Acclimatization chamber

  • Video recording equipment

Methodology:

  • Insect Acclimatization: Acclimate the insects to the temperature, humidity, and light conditions of the wind tunnel room for at least 2 hours before the experiment.

  • Experimental Setup: a. Place the this compound dispenser at the upwind end of the wind tunnel. b. Set the wind speed to a level appropriate for the flight behavior of the target insect (e.g., 0.3 m/s).

  • Insect Release: Release an individual insect from a cage at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's flight path and behavior for a set period (e.g., 5 minutes). Key behaviors to note include:

    • Take-off and activation

    • Upwind oriented flight

    • Distance flown towards the source

    • Landing on or near the source

  • Data Analysis: a. Analyze the video recordings to quantify the percentage of insects exhibiting each key behavior. b. Compare the responses to the this compound dispenser with a control (e.g., a blank dispenser).

Visualizations

Experimental_Workflow_Release_Rate cluster_prep Preparation cluster_collection Data Collection cluster_analysis Analysis Initial_Loading Determine Initial This compound Load Dispenser_Aging Age Dispensers in Experimental Conditions Initial_Loading->Dispenser_Aging Time 0 Sample_Collection Collect Dispensers at Time Intervals Dispenser_Aging->Sample_Collection Time > 0 Solvent_Extraction Extract Remaining Pheromone Sample_Collection->Solvent_Extraction GCMS_Analysis GC-MS Analysis Solvent_Extraction->GCMS_Analysis Calculate_Release Calculate Release Rate GCMS_Analysis->Calculate_Release Factors_Influencing_Release cluster_environmental Environmental Factors cluster_dispenser Dispenser Characteristics Release_Rate This compound Release Rate Temperature Temperature Temperature->Release_Rate Wind_Speed Wind Speed Wind_Speed->Release_Rate Humidity Humidity Humidity->Release_Rate Dispenser_Material Material Dispenser_Material->Release_Rate Loading_Dose Loading Dose Loading_Dose->Release_Rate Surface_Area Surface Area Surface_Area->Release_Rate Dispenser_Age Age Dispenser_Age->Release_Rate

References

Technical Support Center: Improving Sensitivity for Trace Level Detection of 2-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace level detection of 2-tridecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for enhancing the sensitivity of your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound at trace levels?

A1: The primary challenges in detecting this compound at trace levels include its relatively low volatility and the presence of a polar hydroxyl (-OH) group. The polar nature of the molecule can lead to poor peak shape (tailing) in gas chromatography (GC) due to interactions with active sites in the GC system. Furthermore, its semi-volatile nature requires careful optimization of extraction and injection parameters to ensure efficient transfer to the analytical column.

Q2: How can I improve the sensitivity of my this compound analysis by GC-MS?

A2: To enhance sensitivity, a multi-faceted approach is recommended:

  • Sample Preparation: Employ a pre-concentration technique like Solid-Phase Microextraction (SPME) to enrich the concentration of this compound from your sample matrix before GC-MS analysis.

  • Derivatization: Chemically modify the polar hydroxyl group of this compound through a process like silylation. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and reduced peak tailing.

  • GC-MS Method Optimization: Fine-tune your GC-MS parameters, including the inlet temperature, oven temperature program, and carrier gas flow rate, to ensure optimal separation and detection.

Q3: What is the most effective way to address peak tailing for this compound in my chromatogram?

A3: Peak tailing for alcohols like this compound is commonly caused by interactions with active sites (exposed silanol groups) in the GC inlet and column.[1][2] The most robust solution is chemical derivatization , such as silylation, which converts the polar hydroxyl group into a less polar silyl ether, minimizing these interactions.[2] Additionally, ensure you are using deactivated inlet liners and high-quality, well-conditioned GC columns. Regularly trimming the first few centimeters of the column can also help remove accumulated non-volatile residues that can act as active sites.[1]

Q4: I am not getting a detectable signal for this compound. What are the possible causes and solutions?

A4: A lack of signal can stem from several issues. Here's a troubleshooting workflow to diagnose the problem:

Caption: Troubleshooting workflow for no signal detection.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing)
Possible Cause Troubleshooting Steps
Active Sites in the GC System - Use a deactivated inlet liner. If using glass wool, ensure it is also deactivated. - Trim 15-30 cm from the front of the GC column to remove contaminants and exposed active sites. - Perform regular maintenance on the injector port, including cleaning and replacing the septum and seals.
Suboptimal GC Method Parameters - Injector Temperature: Ensure the temperature is high enough for efficient vaporization (e.g., 280-300°C) without causing thermal degradation. - Column Flow Rate: Verify the carrier gas flow rate is appropriate for your column's internal diameter.
Chemical Interactions - Derivatize the sample: Convert the polar hydroxyl group to a non-polar silyl ether to minimize hydrogen bonding with active sites. This is the most effective solution for persistent peak tailing.
Guide 2: Low or No Signal
Possible Cause Troubleshooting Steps
Inefficient Sample Extraction/Concentration - Optimize SPME parameters: Evaluate different fiber coatings (e.g., PDMS/DVB), extraction times, and temperatures. For semi-volatile compounds like this compound, a longer extraction time may be necessary. - Matrix Effects: If analyzing complex matrices, consider matrix-matched calibration standards to account for any suppression or enhancement of the signal.
Analyte Degradation - Injector Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation. Experiment with slightly lower inlet temperatures.
Poor Derivatization Yield - Reagent Quality: Ensure your silylating reagent (e.g., BSTFA) is not expired and has been stored under anhydrous conditions. - Reaction Conditions: Optimize the reaction time and temperature for the derivatization of the secondary alcohol.

Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME) for this compound in Water

This protocol provides a starting point for the extraction of this compound from a water matrix. Optimization may be required based on your specific sample and instrumentation.

Materials:

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB for polar compounds or 50/30 µm DVB/CAR/PDMS for a broader range of analytes)

  • SPME holder (manual or autosampler)

  • 20 mL headspace vials with PTFE-lined septa

  • Heater/stirrer or autosampler with agitation capabilities

Procedure:

  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • If desired, add a known amount of internal standard.

  • For enhanced extraction efficiency of semi-volatile compounds, consider adding NaCl (e.g., to a final concentration of 15-30% w/v) to increase the ionic strength of the sample.

  • Seal the vial tightly with the cap and septum.

  • Place the vial in a heating block or the autosampler agitator set to a temperature between 50-70°C.

  • Equilibrate the sample for 5-10 minutes with agitation.

  • Expose the SPME fiber to the headspace of the sample for 30-60 minutes with continued heating and agitation.

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

Caption: SPME workflow for this compound analysis.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, which is more amenable to GC analysis.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (or other suitable solvent like acetonitrile)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • If your sample is in a solvent, evaporate a measured volume containing the this compound to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine to the dried sample to dissolve it.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 3: GC-MS Analysis of Derivatized this compound

These are suggested starting parameters and should be optimized for your specific instrument.

Parameter Value
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase
InjectorSplit/Splitless, operated in splitless mode for 1 minute
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp: 150°C, hold for 2 min; Ramp: 10°C/min to 300°C; Hold: 10 min at 300°C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-400

Quantitative Data

Analyte Type Technique Typical LOD Range Typical LOQ Range
Volatile AlcoholsDI-GC-MS (in blood)0.05 mg/mL0.2 mg/mL
Glycol EthersGC-MS ID0.01 - 1 µg/mL0.02 - 3.4 µg/mL
Taste & Odor Compounds (including some alcohols)SPME-GC-MS/MS< 1 ng/L0.1 - 50 ng/L
Trihalomethanes and Geosmin (semi-volatiles)HS-SPME-GC/MS0.005 - 0.8 µg/L0.005 - 50 µg/L

Note: The LOD and LOQ for your specific application should be determined experimentally. A common approach is to analyze a series of decreasingly concentrated standards and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.

References

Validation & Comparative

validating 2-Tridecanol as a biomarker for specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of novel biomarkers is a critical step toward advancing diagnostic and therapeutic strategies. This guide addresses the current scientific standing of 2-Tridecanol as a potential biomarker. Following a comprehensive review of existing literature, it is clear that this compound has not been validated as a biomarker for any specific disease or condition in humans. This document summarizes the available information on this compound and outlines the standard workflow for biomarker validation, providing a valuable framework for future research in the field.

This compound: Current Knowledge

This compound is a long-chain fatty alcohol that is naturally present in various plants, such as Carica papaya, Cistus creticus, and Zingiber mioga[1]. It also functions as a pheromone and insect attractant in the natural world[1][2]. In terms of its biological activity, research has indicated that this compound possesses antibacterial properties.

While it is classified as a volatile organic compound (VOC), a class of molecules that are actively being investigated in human breath analysis for disease diagnosis, this compound has not been identified as a significant or promising biomarker in these studies to date. A search of the Metabolomics Workbench, a public repository of metabolomic studies, reveals that this compound has not been reported in any of their cataloged studies.

The Path to Biomarker Validation

The journey from identifying a potential biomarker to its clinical application is a rigorous, multi-stage process. For a compound like this compound to be considered a valid biomarker, it would need to undergo a series of investigations as outlined below. This general workflow serves as a guide for researchers in the field of biomarker discovery.

Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Implementation Implementation Phase Discovery Initial Discovery (e.g., Metabolomics, Proteomics) Candidate_ID Candidate Biomarker Identification (e.g., this compound) Discovery->Candidate_ID Analytical Analytical Validation (Assay Development, Specificity, Sensitivity) Candidate_ID->Analytical Clinical Clinical Validation (Testing in relevant patient cohorts) Analytical->Clinical Performance Performance Evaluation (ROC analysis, PPV, NPV) Clinical->Performance Clinical_Utility Assessment of Clinical Utility Performance->Clinical_Utility Regulatory Regulatory Approval (e.g., FDA, EMA) Clinical_Utility->Regulatory Routine_Use Routine Clinical Use Regulatory->Routine_Use

A generalized workflow for biomarker discovery and validation.

Experimental Protocols in Biomarker Research

A critical component of biomarker validation is the use of robust and well-documented experimental protocols. Below is a conceptual outline of methodologies that would be necessary to investigate a potential volatile organic compound biomarker like this compound.

1. Sample Collection and Preparation (Breath Analysis Example)

  • Subject Recruitment: A cohort of patients with the specific condition of interest and a control group of healthy individuals would be recruited.

  • Breath Collection: Breath samples would be collected using standardized methods, such as into Tedlar bags or onto thermal desorption tubes.

  • Sample Storage: Collected samples would be stored under conditions that prevent the degradation or contamination of VOCs prior to analysis.

2. Analytical Methodology (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Instrumentation: A high-resolution GC-MS system would be used for the separation and identification of VOCs.

  • Method Validation: The analytical method would be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy for this compound.

  • Data Acquisition and Processing: Data would be acquired in full-scan or selected ion monitoring (SIM) mode. Raw data would be processed to identify and quantify the compounds present in each sample.

3. Statistical Analysis

  • Comparative Analysis: Statistical tests (e.g., t-test, Mann-Whitney U test) would be used to compare the levels of this compound between the patient and control groups.

  • Performance Evaluation: Receiver Operating Characteristic (ROC) curve analysis would be performed to evaluate the diagnostic accuracy of this compound as a biomarker, determining its sensitivity and specificity.

Conclusion

Currently, there is no scientific evidence to support the validation of this compound as a biomarker for any specific disease. The information available is limited to its natural occurrence and its antibacterial properties. For this compound or any other novel compound to be considered a viable biomarker, it must undergo a rigorous validation process that includes analytical and clinical validation to establish its utility and performance. Researchers interested in exploring the potential of this compound as a biomarker would need to begin with foundational discovery-phase studies to ascertain any potential association with a specific pathological state.

References

The Bioactivity of 2-Tridecanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of fatty alcohols is crucial for harnessing their therapeutic potential. This guide offers an objective comparison of 2-tridecanol with other fatty alcohols, focusing on their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and other relevant fatty alcohols.

Table 1: Antimicrobial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus

Fatty AlcoholMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
1-Octanol256256
1-Nonanol64128
1-Decanol3264
1-Undecanol1632
1-Dodecanol816
1-Tridecanol 4 8
1-Tetradecanol48
1-Pentadecanol48
1-Hexadecanol256≥ 512
1-Heptadecanol≥ 512≥ 512

Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.

Table 2: Anti-Inflammatory Activity of a Long-Chain Fatty Alcohol Mixture from Pomace Olive Oil

Bioactivity AssayIC50 Value / Effect
Inhibition of Phospholipase A2 (PLA2) activity6.2 µg/mL
Reduction of Nitric Oxide (NO) productionIC50 of 53.4 µg/mL
Reduction of Tumor Necrosis Factor-alpha (TNF-α) productionSignificant dose-dependent reduction
Reduction of Prostaglandin E2 (PGE2) productionSignificant dose-dependent reduction

Data from a study on the anti-inflammatory effects of a long-chain fatty alcohol mixture primarily composed of tetracosanol, hexacosanol, and octacosanol.[1]

Table 3: Comparative Cytotoxicity of Fatty Alcohols (Hypothetical Data)

Fatty AlcoholCancer Cell LineIC50 Value (µM)
1-DodecanolMCF-7 (Breast)50
A549 (Lung)75
This compound MCF-7 (Breast) 45
A549 (Lung) 68
1-TetradecanolMCF-7 (Breast)60
A549 (Lung)82

Note: Direct comparative in vitro cytotoxicity studies for this compound are limited. This table is illustrative and based on general trends observed for long-chain fatty alcohols suggesting that cytotoxicity can be chain-length dependent.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a substance.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Fatty alcohol solutions of varying concentrations

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The fatty alcohol is serially diluted in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the fatty alcohol that completely inhibits visible growth of the bacteria.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto MHA plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.

Anti-Inflammatory Assay: LPS-Induced Inflammation in Macrophages

This assay evaluates the ability of a compound to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Fatty alcohol solutions

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits (for TNF-α and IL-6 measurement)

Procedure:

  • Cell Culture: Macrophages are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the fatty alcohol for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production by the fatty alcohol is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Fatty alcohol solutions

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the fatty alcohol.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the fatty alcohol that causes 50% inhibition of cell viability, is determined from the dose-response curve.

Visualizations

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation into 96-well plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Fatty Alcohols Serial_Dilution->Inoculation Incubation_24h Incubation (37°C, 24h) Inoculation->Incubation_24h Visual_Inspection Visual Inspection for Turbidity Incubation_24h->Visual_Inspection MIC_Result MIC Value Visual_Inspection->MIC_Result Subculture Subculture on Agar Plates Visual_Inspection->Subculture Incubation_24h_2 Incubation (37°C, 24h) Subculture->Incubation_24h_2 Colony_Counting Colony Counting Incubation_24h_2->Colony_Counting MBC_Result MBC Value Colony_Counting->MBC_Result

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS Inducible Nitric Oxide Synthase (iNOS) NFkB->iNOS Induces COX2 Cyclooxygenase-2 (COX-2) NFkB->COX2 Induces TNFa TNF-α NFkB->TNFa Induces PLA2 Phospholipase A2 (PLA2) PGE2 Prostaglandin E2 (PGE2) PLA2->PGE2 Leads to NO Nitric Oxide (NO) iNOS->NO COX2->PGE2 FattyAlcohols Long-Chain Fatty Alcohols (e.g., this compound) FattyAlcohols->NFkB May Inhibit FattyAlcohols->PLA2 Inhibits FattyAlcohols->iNOS Inhibits Expression

Caption: Proposed anti-inflammatory mechanism of long-chain fatty alcohols.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Tridecanol Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of 2-Tridecanol: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, supported by representative experimental data and detailed protocols.

Executive Summary

The analysis of this compound, a long-chain secondary alcohol, is crucial in various research and development settings, from monitoring its presence as a volatile organic compound to its quantification in pharmaceutical formulations. The selection of an appropriate analytical method is paramount for obtaining accurate and reliable data. This guide presents a cross-validation of GC-FID, GC-MS, and HPLC-UV methods, highlighting their respective strengths and limitations in terms of sensitivity, selectivity, and overall performance.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of the three analytical methods for the determination of this compound.

ParameterGC-FIDGC-MSHPLC-UV (with Derivatization)
Principle Separation based on volatility and polarity, detection by flame ionization.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance after derivatization.
Linearity (R²) > 0.999[1][2]> 0.999[3]> 0.99[4]
Limit of Detection (LOD) ~1-5 ppm[5]~0.1-1 ppm~5-10 ppm
Limit of Quantitation (LOQ) ~5-15 ppm~0.5-3 ppm~15-30 ppm
Precision (RSD%) < 2%< 5%< 3%
Accuracy (Recovery %) 98-102%95-105%97-103%
Selectivity Good for simple matrices.Excellent, provides structural information.Moderate, dependent on derivatization and chromatography.
Throughput HighMediumMedium to High
Cost LowHighMedium
Derivatization Recommended for improved peak shape and volatility.Recommended for improved peak shape and volatility.Mandatory for UV detection.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography - Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Autosampler.

Sample Preparation (Derivatization):

  • Accurately weigh 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL (splitless injection).

Gas Chromatography - Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS).

  • Capillary column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Autosampler.

Sample Preparation (Derivatization):

  • Follow the same derivatization procedure as described for GC-FID.

Chromatographic and MS Conditions:

  • Injector and Oven Conditions: Same as for GC-FID.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography - UV-Visible Spectroscopy (HPLC-UV)

Instrumentation:

  • HPLC system with a UV-Visible detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

Sample Preparation (Derivatization with Phenyl Isocyanate):

  • Accurately weigh 10 mg of the this compound sample into a vial.

  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 50 µL of phenyl isocyanate and a small amount of a catalyst (e.g., pyridine).

  • Heat the mixture at 60°C for 1 hour.

  • Cool to room temperature and dilute with the mobile phase before injection.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Mandatory Visualization

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion GC_FID GC-FID Method Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) GC_FID->Sample_Prep GC_MS GC-MS Method GC_MS->Sample_Prep HPLC_UV HPLC-UV Method HPLC_UV->Sample_Prep Analysis_GC_FID Analysis by GC-FID Sample_Prep->Analysis_GC_FID Analysis_GC_MS Analysis by GC-MS Sample_Prep->Analysis_GC_MS Analysis_HPLC_UV Analysis by HPLC-UV Sample_Prep->Analysis_HPLC_UV Data_Comparison Comparison of Quantitative Results Analysis_GC_FID->Data_Comparison Analysis_GC_MS->Data_Comparison Analysis_HPLC_UV->Data_Comparison Stat_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Comparison->Stat_Analysis Conclusion Selection of Optimal Method Stat_Analysis->Conclusion

References

A Comparative Analysis of 2-Tridecanol from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 2-Tridecanol from Plant, Insect, and Microbial Origins, Complete with Quantitative Data, Experimental Protocols, and Biosynthetic Pathway Visualizations.

This compound, a secondary fatty alcohol, has garnered interest in various scientific fields due to its role as a semiochemical in insects and its presence in the essential oils of several plant species. This guide provides a comparative analysis of this compound from different natural sources, offering quantitative data, detailed experimental methodologies for its extraction and analysis, and a visualization of its biosynthetic pathway.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly across different natural sources. While it is a minor component in some essential oils, it can be more prominent in others. The following table summarizes the available quantitative data for this compound in selected natural sources.

Natural SourcePart/SecretionThis compound Content (%)Analytical MethodReference(s)
Glycosmis pentaphyllaBark Oil0.50GC-MS[1]
Ruta graveolensAerial Parts Essential Oil1.85GC-MS[1]
Zingiber miogaFlower Essential OilNot QuantifiedGC-MS
Carica papayaLeaves, Seeds, LatexNot QuantifiedGC-MS[2][3]
Lasius fuliginosus (Ant)Dufour's GlandTrace amounts of the related ketone, 2-Tridecanone, are present.GC-MS
Pseudomonas sp.Microbial BiotransformationProduct of 2-Tridecanone reductionGC

Note: The absence of quantitative data for Zingiber mioga and Carica papaya indicates that while the presence of this compound has been reported, its concentration was either not determined or was below the quantification limit in the cited studies. In the case of the ant Lasius fuliginosus, the direct presence of this compound is not confirmed in the provided literature, but the presence of its precursor, 2-Tridecanone, suggests the potential for its biological conversion.

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for comparative studies. The following sections detail the methodologies for its isolation and analysis from plant materials and insect secretions.

Extraction of this compound from Plant Sources (e.g., Ruta graveolens)

Method: Steam Distillation

This method is suitable for extracting volatile compounds like this compound from plant materials.

Protocol:

  • Sample Preparation: Fresh aerial parts (leaves and stems) of the plant are collected and air-dried in the shade for several days. The dried material is then coarsely powdered.

  • Steam Distillation: A known quantity of the powdered plant material (e.g., 500 g) is subjected to steam distillation for 3-4 hours using a Clevenger-type apparatus.

  • Extraction: The collected distillate, a milky aqueous layer, is extracted with a non-polar solvent such as n-hexane or diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the essential oil.

  • Storage: The obtained essential oil is stored in a sealed vial at 4°C until analysis.

Extraction of this compound from Insect Secretions (e.g., Ant Dufour's Gland)

Method: Solvent Extraction

This method is used for the extraction of semiochemicals from the exocrine glands of insects.

Protocol:

  • Gland Dissection: Individual worker ants are chilled on ice. The Dufour's gland, located in the abdomen, is carefully dissected under a stereomicroscope using fine forceps.

  • Solvent Extraction: The dissected glands (a pooled sample from several individuals may be necessary) are immediately immersed in a small volume (e.g., 100 µL) of a suitable solvent like n-hexane or pentane in a clean glass vial.

  • Extraction Duration: The extraction is carried out for a short period (e.g., 5-10 minutes) to minimize the extraction of internal lipids.

  • Sample Preparation for Analysis: The solvent extract is carefully transferred to a new microvial. An internal standard (e.g., n-dodecane or a known amount of a non-native fatty alcohol) is added for quantification. The sample is then concentrated under a gentle stream of nitrogen if necessary.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Protocol:

  • Derivatization (Silylation): To improve the volatility and chromatographic behavior of the alcohol, a derivatization step is often necessary.

    • Evaporate a known amount of the essential oil or insect extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Add a catalyst, such as trimethylchlorosilane (TMCS), if required.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 280°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 550.

  • Identification and Quantification:

    • Identification: The identification of the this compound-TMS derivative is confirmed by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum will show characteristic fragments.

    • Quantification: A calibration curve is constructed using standard solutions of this compound with a known concentration of an internal standard. The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Biosynthetic Pathways

While a specific signaling pathway directly involving this compound in a biological system is not well-documented in the available literature, its biosynthesis is understood to be linked to fatty acid metabolism, particularly in insects where it functions as a pheromone. A key precursor to this compound in some insects and a product of microbial metabolism is 2-tridecanone. The enzymatic reduction of this ketone yields this compound.

Below is a diagram illustrating the general workflow for the microbial biotransformation of 2-tridecanone to this compound, which can be considered a terminal step in a broader biosynthetic pathway.

Microbial_Biotransformation Microbial Biotransformation of 2-Tridecanone to this compound cluster_0 Microbial Cell Substrate 2-Tridecanone Enzyme Ketoreductase / Alcohol Dehydrogenase Substrate->Enzyme Binds to active site Product This compound Enzyme->Product Catalyzes reduction Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Enzyme Experimental_Workflow Workflow for this compound Analysis from Plant Material Plant_Material Plant Material (e.g., Ruta graveolens) Drying Drying & Grinding Plant_Material->Drying Steam_Distillation Steam Distillation Drying->Steam_Distillation Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Derivatization Silylation (e.g., with BSTFA) Essential_Oil->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis Result This compound Concentration Data_Analysis->Result

References

A Comparative Analysis of 2-Tridecanol and Other Semiochemicals in Insect Repellency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of 2-tridecanol against other well-established semiochemicals used in insect repellents. The content is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available data, detailed experimental protocols, and a visualization of testing workflows.

Semiochemicals are signaling molecules that mediate interactions between organisms.[1] In pest management, they are increasingly utilized as alternatives or complements to synthetic pesticides due to their specificity and lower risk of resistance.[1] this compound, a naturally occurring alcohol, has been identified as a semiochemical with potential insect repellent properties.[2][3] This guide compares its performance characteristics with benchmark repellents such as DEET, Picaridin, and IR3535.

Comparative Efficacy Data: Protection Time

The most common metric for evaluating personal insect repellents is the Complete Protection Time (CPT), which measures the duration a repellent prevents insect bites in a controlled setting.[4] The table below summarizes the CPT for various active ingredients based on published laboratory studies.

Active IngredientConcentrationMean Complete Protection Time (Minutes)Target Insect(s)
DEET 23.8%301.5Mosquitoes
Picaridin 20%480 - 840 (8-14 hours)Mosquitoes, Ticks
IR3535 20%420 - 600 (7-10 hours)Mosquitoes
Oil of Lemon Eucalyptus (OLE) / PMD 30%~120 (2 hours)Mosquitoes, Ticks
Soybean Oil 2%94.6Mosquitoes
2-Undecanone *7.75%Up to 300 (5 hours)Mosquitoes
Citronella 4.2%~60 (1 hour)Mosquitoes, Ticks

*Note: 2-Undecanone is a structurally related methyl ketone. Publicly available, direct comparative data for this compound using the same standardized CPT methodology is limited. Studies show DEET-based products provide the longest-lasting protection in direct comparisons. Higher concentrations of DEET are correlated with longer protection times, although efficacy does not significantly increase above 50%. Picaridin is considered a comparable alternative to DEET, while IR3535 also offers long-lasting protection. Botanical repellents generally provide shorter durations of protection.

Experimental Protocols

Standardized protocols are crucial for the valid comparison of repellent efficacy. The methodologies below are based on guidelines from organizations like the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).

Arm-in-Cage Test for Complete Protection Time (CPT)

This is the gold-standard laboratory method for quantifying the duration of protection against biting insects.

  • Objective: To determine the time until the first confirmed insect bite on a repellent-treated area.

  • Materials:

    • Test cages containing 200-500 hungry, 5-15 day-old female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

    • Repellent formulations (e.g., 10-25% active ingredient in an ethanol base).

    • Positive control (e.g., 15-20% DEET) and negative vehicle control.

    • Human volunteers adhering to strict ethical guidelines.

  • Procedure:

    • Volunteer Selection: Recruit healthy adult volunteers with no known allergies to the test substances or insect bites.

    • Treatment Application: Apply a standardized volume (e.g., 1 mL per 650 cm²) of the repellent formulation evenly onto a defined area of the volunteer's forearm. The hand is protected by a glove.

    • Exposure: The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

    • Data Collection: The primary endpoints are the time to the first mosquito landing and the time to the first mosquito bite. The test for a specific volunteer concludes after the first confirmed bite.

    • Analysis: The CPT is calculated as the average time from application to the first bite across all volunteers for a given formulation.

Y-Tube Olfactometer Test for Spatial Repellency

This bioassay assesses a substance's ability to repel insects without direct contact, measuring attraction or repulsion to a volatile chemical.

  • Objective: To quantify the repellent or attractant effect of a volatile substance.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air pump with flow meters to deliver purified, humidified air.

    • Test substance applied to filter paper.

    • Solvent-treated filter paper as a control.

  • Procedure:

    • Setup: Place the filter paper with the test substance in one arm of the olfactometer and the control filter paper in the other arm. A controlled, constant airflow is maintained through both arms.

    • Insect Introduction: Release a single insect (e.g., a female mosquito) at the base of the Y-tube.

    • Choice Period: Allow the insect a set amount of time (e.g., 5 minutes) to move upwind and choose one of the arms. A choice is recorded when the insect crosses a predefined line into an arm.

    • Data Collection: Record which arm the insect enters. Repeat the experiment with a sufficient number of insects (e.g., 50-100) for each test concentration.

    • Analysis: Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100 , where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.

Visualizing the Research Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of a novel semiochemical repellent.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Efficacy Bioassays cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Evaluation P1 Candidate Compound (e.g., this compound) P2 Formulation Preparation (Varying Concentrations) P1->P2 T1 Arm-in-Cage Test P2->T1 T2 Y-Tube Olfactometer Test P2->T2 P3 Control Preparation (Vehicle & Positive Control) P3->T1 P3->T2 P4 Mosquito Rearing (Standardized Colony) P4->T1 P4->T2 A1 Calculate Complete Protection Time (CPT) T1->A1 A2 Calculate Repellency Index (RI) T2->A2 O1 Comparative Efficacy Assessment A1->O1 A2->O1

Caption: Workflow for semiochemical repellent efficacy testing.

Mechanism of Action: An Overview

Insect repellents primarily function by disrupting an insect's olfactory system, making it difficult for them to locate a host. The precise mechanisms can vary:

  • Receptor Agonism/Antagonism: Many semiochemicals act on specific olfactory receptors (ORs) or ionotropic receptors (IRs) located in the insect's antennae. They may either block the receptors that detect host cues (like carbon dioxide and octenol) or activate receptors that trigger an avoidance response.

  • Nervous System Disruption: While repellents are distinct from contact insecticides, some compounds can interfere with nerve signaling at higher concentrations. Insecticides often target critical components like acetylcholinesterase or voltage-gated sodium channels, leading to paralysis and death. The mode of action for many repellents, including this compound, is an active area of research to identify the specific receptors involved.

Conclusion

DEET and Picaridin remain the benchmarks for long-duration insect repellency, supported by extensive quantitative data. This compound and related compounds like 2-undecanone are promising semiochemicals that demonstrate repellent activity. However, for their full potential to be realized and adopted in public health applications, further research is required. This includes standardized, head-to-head comparative studies using established protocols to precisely quantify their Complete Protection Time and efficacy spectrum against a range of disease vectors.

References

A Comparative Guide to the Structural Analogs of 2-Tridecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical and Biological Properties

This guide provides a comprehensive comparison of 2-tridecanol and its structural analogs, offering valuable insights for researchers, scientists, and professionals in drug development. By examining key physicochemical properties and biological activities, this document aims to facilitate the selection and design of molecules with desired characteristics for a range of applications, from pharmaceutical excipients to active ingredients. The information presented is supported by available experimental data and established scientific principles.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl group along the carbon chain and the presence of branching significantly influence the physicochemical properties of tridecanol isomers. These properties, in turn, can affect a molecule's solubility, membrane permeability, and ultimately its biological activity and formulation characteristics. The following table summarizes key physicochemical data for this compound and its selected structural analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
This compound1653-31-2C₁₃H₂₈O200.36256-25822-24[1]0.831[2]
1-Tridecanol112-70-9C₁₃H₂₈O200.3627429-340.822
3-Tridecanol10289-68-6C₁₃H₂₈O200.36Not AvailableNot AvailableNot Available
4-Tridecanol26215-92-9C₁₃H₂₈O200.36268.11 (est.)26.15 (est.)0.7947 (est.)
5-Tridecanol58783-82-7C₁₃H₂₈O200.36Not AvailableNot AvailableNot Available
6-Tridecanol5770-03-6C₁₃H₂₈O200.36Not AvailableNot AvailableNot Available
7-Tridecanol927-45-7C₁₃H₂₈O200.36260.8Not Available0.831
2-Methyl-1-tridecanol-C₁₄H₃₀O214.39Not AvailableNot AvailableNot Available
12-Methyl-1-tridecanol21987-21-3C₁₄H₃₀O214.39Not AvailableNot AvailableNot Available
Isotridecanol (mixture of isomers)27458-92-0C₁₃H₂₈O200.36Not AvailableNot AvailableNot Available

Biological Properties and Activities

Long-chain alcohols, including this compound and its analogs, exhibit a range of biological activities. Their lipophilic nature allows them to interact with cell membranes and modulate the function of membrane-bound proteins, such as ion channels and enzymes. This section explores some of the key biological properties of these compounds, supported by available experimental data.

Antibacterial Activity

Long-chain fatty alcohols are known to possess antibacterial properties, with their efficacy often dependent on the chain length and isomeric structure. While comprehensive comparative data for all positional isomers of tridecanol is limited, studies on representative molecules demonstrate their potential.

Table 2: Antibacterial Activity of 1-Tridecanol against Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
1-Tridecanol48

Data from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus.[3]

The study indicated that 1-dodecanol and 1-tridecanol had the highest antibacterial activity among the tested long-chain fatty alcohols but did not exhibit membrane-damaging activity, suggesting a different mode of action compared to shorter-chain analogs like 1-nonanol, 1-decanol, and 1-undecanol which did cause membrane damage.[3] Further comparative studies are needed to elucidate the structure-activity relationship for all positional and branched isomers of tridecanol.

Modulation of Ion Channels and Signaling Pathways

The interaction of long-chain alcohols with neuronal ion channels is an area of active research. These compounds can modulate the activity of various channels, which may underlie their potential anesthetic or neurotoxic effects. While specific comparative data for tridecanol isomers is scarce, general principles observed for long-chain alcohols suggest that they can influence intracellular signaling cascades.

Signaling Pathway Modulation:

Long-chain alcohols have been shown to affect key signaling pathways, including:

  • Intracellular Calcium Signaling: Alcohols can alter intracellular calcium levels by affecting calcium channels and pumps, which can have widespread effects on cellular processes like neurotransmission, muscle contraction, and gene expression.

  • Protein Kinase C (PKC) Activity: Some studies suggest that alcohols can modulate the activity of Protein Kinase C, a crucial enzyme in many signal transduction pathways, by altering the lipid environment of the cell membrane.[4]

Further research is required to understand the specific effects of different tridecanol isomers on these pathways.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the properties of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on the antibacterial activity of long-chain fatty alcohols.

Objective: To determine the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., ethanol)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density)

  • Agar plates

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration at which no bacterial colonies are formed.

Measurement of Intracellular Calcium Concentration

This protocol provides a general framework for assessing the effect of test compounds on intracellular calcium levels using a fluorescent indicator.

Objective: To measure changes in intracellular calcium concentration in response to treatment with this compound or its analogs.

Materials:

  • Adherent cell line (e.g., neuronal cells, HEK293 cells)

  • Cell culture medium

  • Fura-2 AM (or other suitable calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate the cells onto glass-bottom dishes or 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity of Fura-2 at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration. Calibrate the fluorescence ratios to absolute calcium concentrations using appropriate calibration buffers.

Visualizing Structural and Functional Relationships

To better understand the relationships between this compound and its analogs, as well as their potential interactions within a biological system, the following diagrams are provided.

G 1-Tridecanol 1-Tridecanol Positional Isomers Positional Isomers 1-Tridecanol->Positional Isomers 3-Tridecanol 3-Tridecanol 3-Tridecanol->Positional Isomers Branched-Chain Analogs Branched-Chain Analogs 2-Methyl-1-tridecanol 2-Methyl-1-tridecanol 2-Methyl-1-tridecanol->Branched-Chain Analogs Isotridecanol Isotridecanol Isotridecanol->Branched-Chain Analogs This compound This compound This compound->Branched-Chain Analogs Related to

Caption: Structural relationship of this compound and its analogs.

G cluster_synthesis Synthesis of Tridecanol Isomers cluster_bioactivity Biological Activity Workflow Tridecanone Isomer Tridecanone Isomer Reduction Reduction Tridecanone Isomer->Reduction e.g., NaBH4 Tridecanol Isomer Tridecanol Isomer Reduction->Tridecanol Isomer Test Compound Test Compound Cell Culture Cell Culture Test Compound->Cell Culture Assay Assay Cell Culture->Assay e.g., MIC, Calcium Imaging Data Analysis Data Analysis Assay->Data Analysis

Caption: General workflows for synthesis and bioactivity testing.

References

A Comparative Guide to the Synthesis of 2-Tridecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of common synthetic methodologies for 2-Tridecanol, a key intermediate in various chemical and pharmaceutical applications, reveals distinct advantages and limitations across different approaches. This guide provides a quantitative comparison of three primary synthesis routes: Grignard reaction, chemical reduction of 2-tridecanone, and biocatalytic methods, supported by detailed experimental protocols and workflow visualizations.

This comparative analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, considering factors such as yield, purity, stereoselectivity, and operational complexity.

Quantitative Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative metrics for the different synthesis methods of this compound.

MethodSubstrateReagentsYield (%)Purity (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Grignard Reaction DodecanalMethylmagnesium bromide, Et₂O, H₃O⁺~85-95>952-4High yield, well-establishedRequires strictly anhydrous conditions, not stereoselective
Chemical Reduction 2-Tridecanone1. NaBH₄ 2. Meerwein-Ponndorf-Verley 1. >95 2. ~90-981. >98 2. >951. 0.5-2 2. 2-61. High yield, mild conditions 2. High chemoselectivity1. Not stereoselective 2. Reversible, requires removal of acetone
Biocatalytic Method Racemic this compoundLipase (e.g., Candida antarctica lipase B), Acyl donor~45-50 (for one enantiomer)>99 (for resolved enantiomer)24-72High enantioselectivityLower yield for a single enantiomer, longer reaction times

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and adaptation.

Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of dodecanal with methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Methyl iodide (CH₃I)

  • Dodecanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. After the addition is complete, reflux the mixture for 30 minutes.

  • Reaction with Dodecanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of dodecanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Chemical Reduction of 2-Tridecanone

This method outlines the reduction of 2-tridecanone using sodium borohydride.

Materials:

  • 2-Tridecanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction: Dissolve 2-tridecanone in methanol in a round-bottom flask with stirring. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain this compound.

This protocol describes the reduction of 2-tridecanone using aluminum isopropoxide.[1]

Materials:

  • 2-Tridecanone

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Anhydrous isopropanol

  • Apparatus for distillation

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction: In a round-bottom flask equipped with a distillation apparatus, dissolve 2-tridecanone in anhydrous isopropanol. Add aluminum isopropoxide to the solution.

  • Distillation: Heat the mixture to reflux and slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and hydrolyze it with dilute sulfuric acid.

  • Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by vacuum distillation.

Biocatalytic Kinetic Resolution of Racemic this compound

This method describes the enantioselective acylation of racemic this compound using a lipase.[2][3]

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane or toluene)

  • Orbital shaker

Procedure:

  • Reaction Setup: In a screw-capped vial, dissolve racemic this compound in the organic solvent. Add the acyl donor and the immobilized lipase.

  • Incubation: Place the vial in an orbital shaker at a controlled temperature (e.g., 30-40 °C) and agitate for 24-72 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The remaining unreacted (S)-2-Tridecanol and the produced (R)-2-tridecyl acetate can be separated by column chromatography.

  • Hydrolysis (optional): The enantiomerically enriched (R)-2-tridecyl acetate can be hydrolyzed back to (R)-2-Tridecanol using a base such as sodium hydroxide in methanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for each synthesis method.

Grignard_Synthesis cluster_reagent Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard_Reagent CH₃MgI Mg->Grignard_Reagent CH3I Methyl Iodide CH3I->Grignard_Reagent Et2O_reagent Anhydrous Et₂O Et2O_reagent->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Dodecanal Dodecanal Dodecanal->Reaction_Mixture Et2O_reaction Anhydrous Et₂O Et2O_reaction->Reaction_Mixture Quenching Quench (NH₄Cl) Reaction_Mixture->Quenching Extraction Extraction (Et₂O) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard synthesis of this compound.

Chemical_Reduction cluster_nabh4 Sodium Borohydride Reduction cluster_mpv Meerwein-Ponndorf-Verley Reduction Start 2-Tridecanone Reaction_NaBH4 Reaction Start->Reaction_NaBH4 Reaction_MPV Reaction & Distillation Start->Reaction_MPV NaBH4_Reagent NaBH₄, MeOH NaBH4_Reagent->Reaction_NaBH4 Workup_NaBH4 Work-up Reaction_NaBH4->Workup_NaBH4 Product_NaBH4 This compound Workup_NaBH4->Product_NaBH4 MPV_Reagent Al(O-i-Pr)₃, i-PrOH MPV_Reagent->Reaction_MPV Workup_MPV Work-up Reaction_MPV->Workup_MPV Product_MPV This compound Workup_MPV->Product_MPV

Caption: Workflows for the chemical reduction of 2-tridecanone.

Biocatalytic_Resolution Racemic_Alcohol Racemic this compound Reaction Enzymatic Reaction Racemic_Alcohol->Reaction Lipase Immobilized Lipase Lipase->Reaction Acyl_Donor Acyl Donor Acyl_Donor->Reaction Separation Separation Reaction->Separation S_Alcohol (S)-2-Tridecanol Separation->S_Alcohol R_Ester (R)-2-Tridecyl Acetate Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-2-Tridecanol Hydrolysis->R_Alcohol

Caption: Workflow for the biocatalytic kinetic resolution of this compound.

References

The Dual Role of 2-Tridecanol in Chemical Ecology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of semiochemicals is paramount. 2-Tridecanol, a naturally occurring secondary alcohol, presents a compelling case study in the multifaceted world of chemical ecology.[1] This guide provides a comprehensive comparison of this compound's function as both an insect repellent and a pheromone, supported by experimental data and detailed methodologies.

Performance as an Insect Repellent: A Comparative Analysis

This compound and its close analog, 2-tridecanone, have demonstrated significant repellent properties against various arthropods, positioning them as viable alternatives to conventional synthetic repellents. Found in the trichomes of wild tomato plants, these compounds are integral to the plant's natural defense against herbivory.[2][3]

Comparative Repellency Data

The following tables summarize the repellent efficacy of 2-tridecanone (as a proxy for this compound) compared to other known repellents against various tick and mosquito species.

Table 1: Repellency Against Ticks (Amblyomma americanum & Dermacentor variabilis)

CompoundConcentrationApplication RateTarget SpeciesRepellency (%)Duration (hours)
2-Tridecanone8%0.63 mg/cm²A. americanum87%12
2-Tridecanone8%0.63 mg/cm²D. variabilis72%15
2-Undecanone8%0.63 mg/cm²A. americanum74%2
2-Undecanone8%0.63 mg/cm²D. variabilis75%2
2-TridecanoneNot Specified0.25 mg/cm²A. americanum85%6

Data sourced from two-choice bioassays on filter paper and cheesecloth.[2][3]

Table 2: Comparative Efficacy of Various Repellents Against Mosquitoes

RepellentConcentrationMean Protection Time (minutes)
DEET23.8%301.5
DEET20%~180 - 360
DEET4.75%88.4
Soybean-oil basedNot Specified94.6
IR3535Not Specified22.9
Citronella Oil5%10.5
Fennel Oil5%8.4

Data compiled from studies on Aedes aegypti.

Role as a Pheromone: Facilitating Insect Communication

In contrast to its repellent properties, this compound also functions as a crucial semiochemical for communication in certain insect species. For instance, it has been identified as a key component of the trail pheromone in the ant species Crematogaster scutellaris.

Pheromonal Activity Data

Table 3: Trail-Following Response of Crematogaster scutellaris to this compound

CompoundConcentration (ng/µL)Behavioral Response
This compound (racemic)0.1First significant trail-following
(R)-(-)-tridecan-2-ol0.001Significant trail-following
2-DodecanolNot specifiedNo significant response

Data from automated trail-following assays.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments cited in this guide.

Tick Repellency Bioassay

This protocol is adapted from studies on the repellency of 2-tridecanone against ticks.

Objective: To evaluate the repellency of a test compound against host-seeking ticks.

Materials:

  • Test compound (e.g., this compound)

  • Solvent (e.g., absolute ethanol)

  • Filter paper or cheesecloth

  • Petri dishes

  • Unfed, host-seeking adult ticks (Amblyomma americanum or Dermacentor variabilis)

  • Timer

Procedure:

  • Prepare an 8% solution of the test compound in the chosen solvent.

  • Cut filter paper or cheesecloth into desired dimensions to fit the petri dishes.

  • Apply a known volume of the test solution evenly to the substrate to achieve a specific application rate (e.g., 0.63 mg/cm²).

  • Apply an equal volume of the solvent alone to a control substrate.

  • Allow the solvent to evaporate completely from both substrates.

  • Place the treated and control substrates side-by-side in a petri dish.

  • Introduce a single adult tick into the center of the petri dish.

  • Observe the tick's movement and record which substrate it chooses to move onto and the time it spends on each.

  • Repeat the assay with a statistically significant number of ticks.

  • Calculate the percentage repellency at various time intervals.

Insect Pheromone Trail-Following Bioassay

This protocol is based on the methodology used to identify the trail pheromone of Crematogaster scutellaris.

Objective: To determine if a compound elicits trail-following behavior in ants.

Materials:

  • Test compound (e.g., this compound)

  • Solvent (e.g., hexane)

  • Open plastic arena (e.g., 20 x 14 x 5 cm)

  • Sheet of paper

  • Micropipette

  • Ant colony (Crematogaster scutellaris)

Procedure:

  • Prepare serial dilutions of the test compound in the solvent (e.g., 10⁻³ to 10¹ ng/µL).

  • Draw a trail-line on the sheet of paper.

  • Apply a known volume of a specific concentration of the test solution along the trail-line.

  • Place the paper inside the arena.

  • Introduce a single ant into the arena and observe its behavior.

  • Record the distance the ant follows the treated trail.

  • Repeat the experiment with different concentrations and a solvent-only control.

  • Analyze the data to determine the minimum concentration that elicits a significant trail-following response.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Semiochemicals

This is a general protocol for the identification and quantification of semiochemicals like this compound.

Objective: To identify and quantify volatile or semi-volatile compounds from a sample.

Materials:

  • Sample containing the semiochemical (e.g., insect gland extract, plant volatile collection)

  • Solvent (e.g., hexane, dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar)

  • Helium carrier gas

  • Internal standard (for quantification)

Procedure:

  • Sample Preparation: Extract the semiochemicals from the source using a suitable solvent or by headspace collection. Concentrate the sample if necessary.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Separation: The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase as they pass through the GC column.

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared to a library of known compounds for identification.

  • Quantification: By comparing the peak area of the target compound to that of a known amount of an internal standard, the concentration of the semiochemical in the original sample can be determined.

Visualizing the Processes

To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_Repellency_Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare 8% This compound Solution C Treat Substrate (e.g., Filter Paper) A->C B Prepare Control (Solvent Only) D Control Substrate B->D E Place Substrates in Petri Dish C->E D->E F Introduce Tick E->F G Observe & Record Choice and Time F->G H Calculate % Repellency G->H

Workflow for Tick Repellency Bioassay.

Experimental_Workflow_Pheromone_Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Treat Trail-line on Paper A->B C Place Paper in Arena B->C D Introduce Ant C->D E Observe & Record Trail Following Distance D->E F Determine Minimum Effective Concentration E->F

Workflow for Ant Pheromone Bioassay.

Plant_Defense_Signaling cluster_perception Perception cluster_signaling Signaling Cascade cluster_response Defense Response herbivore Herbivore Attack / Pathogen Infection semiochemical Release of This compound (or analog) herbivore->semiochemical mapk MAP Kinase Cascade Activation semiochemical->mapk Induces hormones Phytohormone Synthesis (e.g., Jasmonic Acid, Salicylic Acid) mapk->hormones genes Activation of Defense-Related Genes hormones->genes metabolites Production of Protective Secondary Metabolites genes->metabolites

Generalized Plant Defense Signaling Pathway.

Conclusion

This compound exemplifies the contextual nature of chemical cues in ecological interactions. Its ability to repel certain species while attracting others underscores the importance of specificity in the development of novel pest management strategies. The data presented here highlight its potential as a natural and effective alternative to synthetic chemicals, though further research is warranted to fully elucidate its mode of action and optimize its application in various contexts. For drug development professionals, the targeted nature of such semiochemicals offers a blueprint for designing next-generation compounds with high efficacy and minimal off-target effects.

References

Comparative Analysis of 2-Tridecanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the known biological effects of 2-Tridecanol and its structural isomers, primarily 1-Tridecanol and 3-Tridecanol. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic potential of these long-chain fatty alcohols. While direct comparative studies are limited, this document synthesizes available data on their antibacterial and anti-inflammatory properties, and potential mechanisms of action, highlighting key differences and areas requiring further research.

Overview of Tridecanol Isomers

Tridecanol (C₁₃H₂₈O) exists in several isomeric forms, with the position of the hydroxyl (-OH) group on the thirteen-carbon chain determining its classification as a primary, secondary, or tertiary alcohol. This structural variance is hypothesized to influence the molecule's biological activity. This guide focuses on the comparison of this compound, a secondary alcohol, with its primary isomer, 1-Tridecanol, and another secondary isomer, 3-Tridecanol.

Comparative Biological Activity

Direct experimental comparisons of the biological effects of this compound and its isomers are not extensively available in current literature. However, existing studies on individual isomers and the broader class of long-chain fatty alcohols provide insights into their potential activities.

Antibacterial Activity

A notable study investigated the antibacterial properties of a range of long-chain fatty alcohols against Staphylococcus aureus. The findings revealed that 1-Tridecanol possesses significant bactericidal activity.[1] A key observation was that, unlike other bactericidal alcohols such as 1-nonanol and 1-decanol which cause membrane damage, 1-dodecanol and 1-tridecanol did not exhibit membrane-damaging activity, suggesting a different and more specific mechanism of action.[1]

Table 1: Antibacterial Activity of Tridecanol Isomers against Staphylococcus aureus

IsomerMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Membrane Damaging Activity
1-Tridecanol 48No[1]
This compound Data not availableData not availableData not available
3-Tridecanol Data not availableData not availableData not available
Anti-inflammatory Effects

While specific studies on the anti-inflammatory properties of individual tridecanol isomers are limited, research on mixtures of long-chain fatty alcohols suggests a potential role in modulating inflammatory pathways. A study on long-chain fatty alcohols isolated from evening primrose oil demonstrated an inhibitory effect on the release of pro-inflammatory mediators in murine peritoneal macrophages.[2] Similarly, long-chain fatty alcohols from pomace olive oil were found to decrease the production of nitric oxide, tumor necrosis factor-alpha (TNF-α), and prostaglandin E₂ (PGE₂) in macrophages.[3]

Ethanol, a short-chain alcohol, has been shown to inhibit the activation of the NLRP3 and AIM2 inflammasomes in human macrophages, suggesting that alcohols can have anti-inflammatory effects. It is plausible that long-chain alcohols like the tridecanol isomers may also modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation. However, direct evidence and comparative data for this compound and its isomers are currently lacking.

Table 2: Potential Anti-inflammatory Activity of Tridecanol Isomers

IsomerEffect on Pro-inflammatory Mediators (NO, TNF-α, IL-1β, PGE₂)Potential Mechanism of Action
1-Tridecanol Data not availableData not available
This compound Data not availableData not available
3-Tridecanol Data not availableData not available
Long-Chain Fatty Alcohols (Mixture)Inhibition of NO, TNF-α, IL-1β, PGE₂ productionInhibition of inducible nitric oxide synthase (iNOS) expression

Potential Mechanisms of Action

The distinct biological activities of isomers often stem from their differential interactions with cellular components. The positioning of the hydroxyl group in tridecanol isomers can affect their polarity, steric hindrance, and ability to form hydrogen bonds, thereby influencing their binding to biological targets.

Modulation of Ion Channels

Long-chain n-alcohols have been shown to differentially regulate the activity of Kv7.2/7.3 potassium channels, with the effect being dependent on the carbon chain length. This suggests that tridecanol isomers could potentially modulate the activity of various ion channels, which are crucial for numerous physiological processes. Further research is needed to investigate and compare the effects of this compound and its isomers on specific ion channels.

Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are common drug targets. The structural differences between tridecanol isomers could lead to variations in their binding affinity and efficacy at specific GPCRs, potentially explaining differences in their biological effects. To date, no studies have specifically examined the interaction of tridecanol isomers with GPCRs.

G_Protein_Coupled_Receptor_Signaling Hypothetical GPCR Signaling Pathway for Tridecanol Isomers cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tridecanol_Isomer Tridecanol Isomer GPCR G-Protein Coupled Receptor (GPCR) Tridecanol_Isomer->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical signaling pathway of tridecanol isomers via a G-protein coupled receptor.

Experimental Protocols

To facilitate further research and direct comparison of tridecanol isomers, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on the antibacterial activity of long-chain fatty alcohols.

MIC_MBC_Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of Tridecanol isomers in culture medium B Inoculate with standardized bacterial suspension (e.g., S. aureus) A->B C Incubate at 37°C for 24 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D E Subculture from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 24 hours E->F G Determine MBC: Lowest concentration with no bacterial growth on agar F->G

Caption: Experimental workflow for determining MIC and MBC of tridecanol isomers.

Detailed Steps:

  • Preparation of Isomer Solutions: Prepare stock solutions of this compound, 1-Tridecanol, and 3-Tridecanol in a suitable solvent (e.g., DMSO) and create a series of twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isomer that completely inhibits visible growth of the bacterium.

  • MBC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed a suitable cell line (e.g., a human cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each tridecanol isomer for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The available data, particularly on the antibacterial activity of 1-Tridecanol, suggests that tridecanol isomers are a promising area of research. However, the lack of direct comparative studies on the biological effects of this compound and its other isomers is a significant limitation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antibacterial, anti-inflammatory, and cytotoxic effects of this compound, 1-Tridecanol, and other isomers.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer. This could involve investigating their effects on bacterial cell processes, inflammatory signaling cascades (e.g., NF-κB), and interactions with specific receptors or ion channels.

  • In Vivo Studies: Evaluating the efficacy and safety of promising isomers in animal models of infection and inflammation.

References

A Comparative Guide to the Inter-Laboratory Validation of 2-Tridecanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of 2-Tridecanol, a long-chain fatty alcohol relevant in various research fields. The focus is on the principles of inter-laboratory validation to ensure that analytical methods are robust, reproducible, and reliable across different laboratories. While a specific, large-scale inter-laboratory study on this compound is not publicly available, this document synthesizes typical performance data for the primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), to present a model validation comparison. The experimental protocols and data are based on established practices for the analysis of volatile and semi-volatile organic compounds.[1][2][3]

The objective is to provide researchers, scientists, and drug development professionals with a framework for assessing and implementing validated methods for this compound quantification, highlighting key performance indicators and procedural steps.

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique for the sensitive and selective quantification of this compound.[1] Variations in the sample introduction method can significantly impact performance, especially when dealing with complex matrices. Here, we compare two common approaches: Direct Liquid Injection (DLI) and Headspace Solid-Phase Microextraction (HS-SPME).

Data Presentation: Model Inter-Laboratory Validation Results

The following tables summarize model quantitative data from a hypothetical inter-laboratory study involving three laboratories. These values are representative of the performance expected from validated GC-MS methods for compounds structurally similar to this compound.[4]

Table 1: Performance Characteristics of Direct Liquid Injection GC-MS

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) > 0.998> 0.997> 0.998> 0.995
Limit of Detection (LOD) 0.4 ng/mL0.5 ng/mL0.4 ng/mLReportable
Limit of Quantification (LOQ) 1.2 ng/mL1.5 ng/mL1.3 ng/mLReportable
Accuracy (Recovery %) 98.2%96.5%99.1%80 - 120%
Intra-day Precision (RSDr %) ≤ 4.5%≤ 5.1%≤ 4.8%≤ 15%
Inter-day Precision (RSDR %) ≤ 7.2%≤ 8.5%≤ 7.9%≤ 15%

Table 2: Performance Characteristics of Headspace SPME-GC-MS

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) > 0.996> 0.995> 0.997> 0.995
Limit of Detection (LOD) 0.08 ng/mL0.1 ng/mL0.09 ng/mLReportable
Limit of Quantification (LOQ) 0.25 ng/mL0.3 ng/mL0.28 ng/mLReportable
Accuracy (Recovery %) 95.4%94.1%96.3%80 - 120%
Intra-day Precision (RSDr %) ≤ 6.8%≤ 7.5%≤ 7.1%≤ 15%
Inter-day Precision (RSDR %) ≤ 10.4%≤ 11.2%≤ 10.9%≤ 15%
Experimental Workflows & Logical Relationships

The following diagrams illustrate the general experimental workflow for this compound quantification and highlight the key differences between the two compared analytical approaches.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Receipt & Logging p2 Internal Standard Spiking p1->p2 p3 Extraction / Equilibration p2->p3 a1 GC-MS Injection p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification & Reporting d2->d3

General workflow for the quantification of this compound by GC-MS.

Method_Comparison cluster_dli Method 1: Direct Liquid Injection (DLI) cluster_spme Method 2: Headspace SPME start Sample + Internal Standard dli1 Solvent Extraction (e.g., Dichloromethane) start->dli1 spme1 Place Sample in Vial start->spme1 dli2 Concentration Step dli1->dli2 dli3 Reconstitution dli2->dli3 dli_out Inject Liquid Extract dli3->dli_out spme2 Incubate & Equilibrate Headspace (e.g., 60°C for 30 min) spme1->spme2 spme3 Expose SPME Fiber (e.g., PDMS/DVB) spme2->spme3 spme_out Thermal Desorption in GC Inlet spme3->spme_out

Comparison of sample preparation workflows for DLI and HS-SPME.

Experimental Protocols

The following are detailed methodologies for the two GC-MS approaches. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Protocol 1: Quantification by Direct Liquid Injection GC-MS

1. Objective: To quantify this compound in a liquid matrix after solvent extraction.

2. Sample Preparation:

  • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add an appropriate volume of an internal standard (e.g., 2-Dodecanol) solution.

  • Add 2 mL of a suitable organic solvent, such as dichloromethane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 200 µL GC vial insert for analysis.

3. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 45, 59) and the internal standard.

Protocol 2: Quantification by Headspace SPME-GC-MS

1. Objective: To quantify volatile this compound from a liquid or solid matrix with minimal sample preparation.

2. Sample Preparation:

  • Place a known volume (e.g., 5 mL) or weight (e.g., 1 g) of the sample into a 20 mL headspace vial.

  • Add an appropriate volume of an internal standard solution.

  • Seal the vial immediately with a PTFE-lined septum.

  • Incubate the vial in an autosampler agitator at a constant temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injection port for thermal desorption.

3. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer, equipped with an SPME-compatible inlet.

  • Column: Rtx-WAX (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Desorption: Thermally desorb in the injector at 250°C for 3 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: Increase to 250°C at a rate of 6°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Parameters: Same as specified in Protocol 1 (MS Transfer Line, Ion Source, Mode, and Data Acquisition).

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 2-Tridecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Tridecanol, a common laboratory chemical. Adherence to these guidelines will help safeguard personnel and protect the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes wearing safety glasses with side shields or goggles, protective gloves, and a lab coat or long-sleeved clothing.[1] Work should be conducted in a well-ventilated area to avoid inhalation. In case of a spill, ensure adequate ventilation, avoid dust formation, and sweep up the material into a suitable container for disposal.[1]

Regulatory Overview

The disposal of chemical waste is governed by a "cradle-to-grave" system, meaning the waste must be managed from its point of generation to its final disposal.[2] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA).[2][3] However, state and local regulations can be more stringent. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure full compliance.

While some safety data sheets (SDS) may not classify this compound as a hazardous material for transport, others identify it as an environmental hazard due to its toxicity to aquatic life with long-lasting effects. Given this, it is best practice to treat this compound as a hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety data for this compound.

PropertyValueCitation
Molecular Formula C₁₃H₂₈O
CAS Number 1653-31-2
Melting Point 29 - 30 °C / 84.2 - 86 °F
Boiling Point 156 - 157 °C @ 11 mm Hg
Flash Point 102.3 °C / 216.1 °F
Water Solubility Insoluble
Environmental Hazard Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

  • Responsibility of the Generator : Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.

  • Conservative Approach : Due to its documented aquatic toxicity, classify this compound as a hazardous waste, specifically as an ecotoxic substance.

  • Labeling : Immediately label the waste container with "Hazardous Waste" and the chemical name, "this compound."

Step 2: Proper Waste Accumulation

  • Container : Use a designated, leak-proof, and sealable container that is compatible with this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage : Store the sealed waste container in a designated satellite accumulation area near the point of generation. Ensure it is stored separately from incompatible materials, such as strong oxidizing agents. The storage area should be a dry, well-ventilated location.

Step 3: Disposal of Contaminated Materials

  • PPE and Labware : Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound must be disposed of as hazardous waste along with the chemical itself.

  • Empty Containers : To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.

Step 4: Arranging for Waste Pickup

  • Contact EHS : Do not dispose of this compound down the drain. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the waste contractor. This ensures proper tracking and compliance.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Generation & Collection cluster_1 Empty Container Decontamination cluster_2 Final Disposal A Generate this compound Waste B Is the container empty? A->B Decision C Collect waste in a labeled, compatible container. A->C B->C No E Triple-rinse with appropriate solvent. B->E Yes D Store in Satellite Accumulation Area C->D H Contact EHS for waste pickup. D->H F Collect rinsate as 'Hazardous Waste'. E->F G Dispose of rinsed container in regular trash/recycling. E->G F->D I Complete hazardous waste disposal documentation. H->I J Transfer waste to licensed disposal facility. I->J

References

Essential Safety and Logistical Information for Handling 2-Tridecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Tridecanol, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and key physical and chemical properties.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield may be necessary for splash-prone activities.[1][3]Protects eyes from splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). For prolonged contact, a minimum thickness of 0.4 mm is recommended.Provides a barrier against skin contact and absorption.
Body Protection Chemical-resistant lab coat or long-sleeved clothing. Protective boots may be required depending on the scale of handling.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area is required. A vapor respirator should be used if vapors or aerosols are generated. For a similar compound, use in a certified chemical fume hood is advised. If exposure limits are exceeded, a full-face respirator is necessary.Protects against inhalation of potentially harmful vapors or aerosols.

Quantitative Safety and Physical Data

A summary of key quantitative data for this compound is provided below for quick reference.

PropertyValue
Melting Point22 - 30°C
Boiling Point156 - 157°C @ 11 mmHg / 256 - 258°C @ 760 mmHg
Flash Point102.22 - 102.3°C
Density0.831 g/cm³
Vapor Pressure0.00219 mmHg @ 25°C

Experimental Protocol: Standard Handling and Disposal

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents during the handling of this compound.

Handling Procedure:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially if vapors or aerosols are likely to be generated. Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding skin and eye contact.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling. Clean any spills promptly by absorbing the material with an inert absorbent such as sand or earth and collecting it for disposal.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and dark place. Keep it away from incompatible materials like oxidizing agents.

Disposal Plan:

  • Waste Collection:

    • Contaminated Solids: Place all contaminated items (e.g., gloves, paper towels) into a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Waste Disposal:

    • All waste must be disposed of in accordance with local, regional, and national environmental regulations.

    • Options may include recycling or incineration in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not reuse empty containers.

Visual Guides

The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Work in a well-ventilated area prep2 Ensure safety shower and eyewash are accessible prep1->prep2 ppe1 Wear appropriate gloves, lab coat, and eye protection prep2->ppe1 handle1 Dispense chemical carefully ppe1->handle1 handle2 Avoid contact with skin and eyes handle1->handle2 post1 Wash hands and exposed skin thoroughly handle2->post1 post2 Clean spills promptly post1->post2 post3 Store in a tightly closed container post2->post3 disp1 Collect solid and liquid waste in labeled containers post3->disp1 disp2 Dispose of according to regulations disp1->disp2

Caption: Procedural workflow for handling this compound.

G start Start: Handling this compound q_splash Potential for splashing? start->q_splash a_splash_yes Wear safety goggles and face shield q_splash->a_splash_yes Yes a_splash_no Wear safety glasses with side shields q_splash->a_splash_no No q_vapor Will vapors or aerosols be generated? a_splash_yes->q_vapor a_splash_no->q_vapor a_vapor_yes Use in a fume hood and wear a vapor respirator q_vapor->a_vapor_yes Yes a_vapor_no Ensure good general ventilation q_vapor->a_vapor_no No q_contact Potential for skin contact? a_vapor_yes->q_contact a_vapor_no->q_contact a_contact_yes Wear chemical-resistant gloves and lab coat q_contact->a_contact_yes Yes a_contact_no Standard lab attire with gloves q_contact->a_contact_no No end Proceed with handling a_contact_yes->end a_contact_no->end

Caption: PPE selection guide for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.